Butoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
butoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNONBGXNFCTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022149 | |
| Record name | Butyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-79-0 | |
| Record name | Butyl phenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl phenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoxybenzene | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, butoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyl phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL PHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butoxybenzene via the Williamson Ether Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of butoxybenzene, a valuable intermediate in organic synthesis, through the robust and widely applicable Williamson ether synthesis. This document details the underlying chemical principles, provides meticulous experimental protocols, and presents key quantitative and qualitative data to support researchers in the successful preparation and characterization of this compound.
Core Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific synthesis, a phenoxide ion, generated by the deprotonation of phenol (B47542) with a suitable base, acts as the nucleophile. This nucleophile then attacks the electrophilic carbon of an n-butyl halide, leading to the formation of this compound and a salt byproduct.
The general reaction scheme is as follows:
-
Phenoxide Formation: C₆H₅OH + Base → C₆H₅O⁻Na⁺ + HB⁺
-
Nucleophilic Attack: C₆H₅O⁻Na⁺ + CH₃(CH₂)₃-Br → C₆H₅O(CH₂)₃CH₃ + NaBr
For a successful SN2 reaction and high yield of the desired ether, a primary alkyl halide is crucial. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like the phenoxide ion.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product involved in the Williamson ether synthesis of this compound.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 | 1.07 |
| n-Butyl Bromide | C₄H₉Br | 137.02 | 101.6 | -112 | 1.275 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1388 | 318 | 2.13 |
| This compound | C₁₀H₁₄O | 150.22 | 210.3 | -19 | 0.935[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ ~ 0.95 (t, 3H, -CH₃), ~1.48 (m, 2H, -CH₂-CH₃), ~1.75 (m, 2H, -O-CH₂-CH₂ -), ~3.95 (t, 2H, -O-CH₂-), 6.85-7.30 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~ 13.9 (-CH₃), ~19.3 (-CH₂-CH₃), ~31.4 (-O-CH₂-CH₂ -), ~67.6 (-O-CH₂-), ~114.5 (Ar-C), ~120.8 (Ar-C), ~129.4 (Ar-C), ~159.2 (Ar-C-O) |
| FTIR (Liquid Film, cm⁻¹) | ~3060-3030 (C-H, aromatic), ~2960-2870 (C-H, aliphatic), ~1600, ~1500 (C=C, aromatic), ~1245 (C-O, aryl ether), ~1175 (C-O, alkyl ether) |
| Mass Spectrometry (EI) | m/z (%): 150 (M⁺, 18.4), 94 (100), 77 (7.4), 66 (5.5), 65 (5.3), 41 (8.3), 29 (11.2)[1] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below: a conventional Williamson ether synthesis and a method employing phase-transfer catalysis.
Conventional Williamson Ether Synthesis Protocol
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) pellets
-
n-Butyl bromide
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a stoichiometric amount of sodium hydroxide in absolute ethanol with gentle heating and stirring. Once dissolved, add an equimolar amount of phenol to the solution to form sodium phenoxide.
-
Alkylation: To the stirred solution of sodium phenoxide, add a slight excess (1.1 equivalents) of n-butyl bromide dropwise through the condenser.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with a 5% sodium hydroxide solution (to remove any unreacted phenol), followed by water, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at approximately 87 °C at 9 mmHg.[1]
Phase-Transfer Catalysis (PTC) Protocol
Phase-transfer catalysis offers an alternative, often more efficient, method for synthesis, especially in biphasic systems.
Materials:
-
Phenol
-
Sodium hydroxide (50% aqueous solution)
-
n-Butyl bromide
-
Toluene
-
Tetrabutylammonium (B224687) bromide (TBAB) - Phase-Transfer Catalyst
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Addition funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add phenol and toluene.
-
Addition of Base and Catalyst: To the stirring solution, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 1-5 mol%).
-
Alkylation: Add n-butyl bromide dropwise to the vigorously stirred biphasic mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Continue stirring vigorously at room temperature or with gentle heating (40-50 °C) for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a 5% sodium hydroxide solution, followed by water, and then brine.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation as described in the conventional protocol.
Workflow and Reaction Mechanism Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the conventional synthesis of this compound.
Caption: The SN2 reaction mechanism for the synthesis of this compound.
Safety Precautions
-
Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
n-Butyl Bromide: Flammable and a lachrymator.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
References
Spectroscopic Analysis of Butoxybenzene: A Technical Guide to ¹H and ¹³C NMR Data
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for butoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular assignments.
Introduction to this compound NMR Spectroscopy
This compound (C₁₀H₁₄O) is an organic compound consisting of a benzene (B151609) ring substituted with a butoxy group.[1] NMR spectroscopy is a powerful analytical technique for determining the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The following sections provide the assigned chemical shifts, multiplicities, and coupling constants for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the butoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (ortho) | 6.88 | d (doublet) | 8.8 | 2H |
| H-3', H-5' (meta) | 7.25 | t (triplet) | 8.8 | 2H |
| H-4' (para) | 6.91 | t (triplet) | 7.3 | 1H |
| H-1 (α-CH₂) | 3.95 | t (triplet) | 6.5 | 2H |
| H-2 (β-CH₂) | 1.76 | quintet | 6.9 | 2H |
| H-3 (γ-CH₂) | 1.50 | sextet | 7.4 | 2H |
| H-4 (δ-CH₃) | 0.98 | t (triplet) | 7.4 | 3H |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, four for the aromatic carbons and four for the aliphatic carbons of the butoxy group.
Table 2: ¹³C NMR Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1' (ipso) | 159.2 |
| C-2', C-6' (ortho) | 114.5 |
| C-3', C-5' (meta) | 129.4 |
| C-4' (para) | 120.5 |
| C-1 (α-CH₂) | 67.7 |
| C-2 (β-CH₂) | 31.4 |
| C-3 (γ-CH₂) | 19.3 |
| C-4 (δ-CH₃) | 13.9 |
Note: Chemical shifts are reported in ppm relative to TMS.[2]
Experimental Protocols
The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
4.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice.[3][4]
-
Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).
4.2 NMR Instrument Parameters
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[6][7]
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[7]
-
Spectral Width: Approximately 12-16 ppm.[7]
-
Acquisition Time: Around 2-3 seconds.[7]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.[7]
-
Temperature: 298 K (25 °C).[7]
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to yield singlets for all carbon signals.[7]
-
Spectral Width: Approximately 220-240 ppm.[7]
-
Acquisition Time: Around 1-2 seconds.[7]
-
Relaxation Delay (d1): 2 seconds.[7]
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4.3 Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to identify their chemical shifts.
Visualization of this compound NMR Assignments
The following diagram illustrates the structure of this compound with the assigned proton and carbon atom numbering corresponding to the data presented in the tables.
Caption: Structure of this compound with atom numbering for NMR assignments.
References
Butoxybenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Whitepaper on Butoxybenzene (CAS No: 1126-79-0)
Abstract
This technical guide provides a detailed overview of this compound, a significant chemical intermediate in various fields, including organic synthesis and materials science. With a focus on its applications in research and drug development, this document consolidates essential data on its physicochemical properties, spectroscopic profile, and established experimental protocols for its synthesis and functionalization. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering structured data, detailed methodologies, and visual representations of relevant chemical and biological processes.
Core Chemical and Physical Properties
This compound, also known as n-butyl phenyl ether, is an organic compound with the chemical formula C10H14O.[1] It is a colorless liquid at room temperature and is characterized by its utility as a solvent and a synthetic intermediate.[2] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 1126-79-0[1] |
| Molecular Formula | C10H14O[1] |
| Molecular Weight | 150.22 g/mol [1][3] |
| IUPAC Name | This compound[1] |
| Synonyms | n-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane[1] |
| Canonical SMILES | CCCCOC1=CC=CC=C1[1] |
| InChI Key | YFNONBGXNFCTMM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear, colorless liquid[4] |
| Melting Point | -19 °C[4] |
| Boiling Point | 210.3 °C[4] |
| Density | 0.935 g/mL at 25 °C[4] |
| Flash Point | 82 °C (180 °F)[4] |
| Refractive Index (n20/D) | 1.497[4] |
| Water Solubility | 36.6 mg/L at 20 °C |
Spectroscopic Data Summary
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of its characteristic spectral data is presented below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data / Peaks (m/z or cm⁻¹) / Chemical Shifts (ppm) |
| Mass Spectrometry (MS) | Molecular Ion (M+): 150. Key Fragments: 94, 41, 39, 29.[3][5] |
| Infrared (IR) Spectroscopy | C-O-C stretch (~1245 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C bends (~1600, 1500 cm⁻¹).[6][7][8] |
| ¹H NMR (Proton NMR) | Aromatic protons (~6.8-7.3 ppm), -OCH₂- protons (~3.9 ppm, triplet), -CH₂- protons (~1.7 ppm, quintet), -CH₂- protons (~1.4 ppm, sextet), -CH₃ protons (~0.9 ppm, triplet).[9][10] |
| ¹³C NMR (Carbon NMR) | Aromatic carbons (~114, 120, 129, 159 ppm), -OCH₂- carbon (~67 ppm), -CH₂- carbons (~19, 31 ppm), -CH₃ carbon (~14 ppm).[11][12] |
Experimental Protocols
Detailed methodologies for the synthesis and functionalization of this compound are crucial for its practical application in research and development.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol details the synthesis of this compound from phenol (B47542) and a butyl halide.
Workflow for Williamson Ether Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
Phenol
-
1-Bromobutane (or 1-Iodobutane)
-
Sodium metal or Sodium Hydroxide
-
Absolute Ethanol
-
Diethyl ether
-
5% Sodium Hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 0.25 gram-equivalents of metallic sodium in 300 mL of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Sodium Phenoxide: To the sodium ethoxide solution, add a solution of phenol (1 equivalent) dissolved in a minimal amount of absolute ethanol.
-
Nucleophilic Substitution: Add 1-bromobutane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring for approximately 5 hours, ensuring the exclusion of moisture.
-
Work-up:
-
After cooling, distill off the majority of the ethanol.
-
Pour the cooled residue into 100 mL of 5% aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.[4]
-
Functionalization via Friedel-Crafts Acylation
This compound can be functionalized through electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This is a key step in using this compound as an intermediate for more complex molecules, such as aryl-keto amino acids, which are of interest in drug development.[1][13]
General Workflow for Friedel-Crafts Acylation
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound(1126-79-0) MS [m.chemicalbook.com]
- 3. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1126-79-0 [chemicalbook.com]
- 5. Benzene, butoxy- [webbook.nist.gov]
- 6. Benzene, butoxy- [webbook.nist.gov]
- 7. Benzene, butoxy- [webbook.nist.gov]
- 8. Benzene, butoxy- [webbook.nist.gov]
- 9. This compound(1126-79-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(1126-79-0) 13C NMR [m.chemicalbook.com]
- 12. Butylbenzene(104-51-8) 13C NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Solubility of Butoxybenzene in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butoxybenzene in a range of common organic solvents. This compound, a phenyl ether, is a versatile organic compound utilized in various applications, including as a solvent and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility characteristics is crucial for process development, formulation, and quality control in research and industrial settings.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nonpolar benzene (B151609) ring attached to a moderately polar ether group with a butyl chain—and the principle of "like dissolves like," this compound is expected to be readily soluble in most common organic solvents.
One source indicates that this compound is soluble in alcohol and diethyl ether.[1] Another resource states its solubility in organic solvents like ethanol (B145695) and ether without providing specific values.[2] Its solubility in water is reported to be 36.6 mg/L at 20°C.[3]
The following tables summarize the available quantitative and qualitative solubility data for this compound in various common organic solvents. Where specific quantitative data is unavailable, the expected miscibility based on general principles of chemical solubility is provided.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility | Temperature (°C) |
| Alcohols | Methanol | CH₃OH | Miscible (Expected) | 20-25 |
| Ethanol | C₂H₅OH | Soluble/Miscible[1][2] | 20-25 | |
| Isopropanol | C₃H₇OH | Miscible (Expected) | 20-25 | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble/Miscible[1][3] | 20-25 |
| Ketones | Acetone | CH₃COCH₃ | Miscible (Expected) | 20-25 |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Miscible (Expected) | 20-25 |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Miscible (Expected) | 20-25 |
| Benzene | C₆H₆ | Miscible (Expected) | 20-25 | |
| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Miscible (Expected) | 20-25 |
| Carbon Tetrachloride | CCl₄ | Miscible (Expected) | 20-25 | |
| Aqueous | Water | H₂O | 36.6 mg/L[3] | 20 |
Note: "Miscible (Expected)" indicates that while specific quantitative data was not found, the chemical properties of this compound and the respective solvent suggest they are fully miscible in all proportions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility and miscibility of a liquid compound like this compound in organic solvents. These protocols are synthesized from established methods such as the OECD Test Guideline 105 (for water solubility, adaptable for organic solvents) and the shake-flask method.[4][5][6][7]
Protocol for Determining Miscibility of this compound (Liquid-Liquid System)
This protocol is designed to determine if this compound is miscible with a given liquid organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent to be tested (analytical grade)
-
Calibrated glass test tubes with stoppers
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or shaker
-
Constant temperature water bath
Procedure:
-
Preparation: Label a series of test tubes for each solvent to be tested. Ensure all glassware is clean and dry.
-
Initial Mixing: In a test tube, add a specific volume of the organic solvent (e.g., 5 mL). To this, add an equal volume of this compound (5 mL).
-
Equilibration: Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Observation: Place the test tube in a rack at a controlled temperature (e.g., 25°C) and allow it to stand undisturbed for at least one hour.
-
Analysis: Visually inspect the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers.
-
Miscible: If a single, clear phase is observed, the two liquids are miscible under the tested conditions.
-
Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible. If the volume of the layers has changed from the initial volumes, they are partially miscible.
-
-
Confirmation (Optional): To confirm miscibility across all proportions, the experiment can be repeated with varying ratios of this compound to the solvent (e.g., 1:9, 1:4, 3:2, etc.).
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol is adapted from the widely recognized shake-flask method and can be used to determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (analytical grade)
-
Organic solvent (analytical grade)
-
Flasks with screw caps (B75204) or ground glass stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge (if necessary for phase separation)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the organic solvent (e.g., 25 mL). The excess is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 ± 1°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the optimal equilibration time, but 24 to 48 hours is typical.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved this compound to separate.
-
Alternatively, for faster separation, centrifuge an aliquot of the mixture at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample from the clear, supernatant (saturated) layer using a pipette.
-
Filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow for determining the solubility and miscibility of this compound.
Caption: Workflow for Determining Liquid-Liquid Miscibility.
Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).
References
- 1. butyl phenyl ether, 1126-79-0 [thegoodscentscompany.com]
- 2. Benzene, butoxy- (CAS 1126-79-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 1126-79-0 [chemicalbook.com]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. filab.fr [filab.fr]
Butoxybenzene: An Examination of Molecular Structure and Crystallography
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure and molecular geometry of butoxybenzene. Despite a comprehensive search of scientific databases and literature, no experimentally determined crystal structure for this compound has been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not available.
In the absence of experimental data, this document provides a theoretical overview of this compound's molecular geometry, a generalized experimental protocol for X-ray crystallography as a representative method for structure determination, and a computed visualization of the molecule.
Molecular and Physical Properties
This compound is an organic compound with the chemical formula C₁₀H₁₄O.[1][2] It is also known as n-butyl phenyl ether.[1] The molecule consists of a butyl group attached to a benzene (B151609) ring via an ether linkage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| CAS Number | 1126-79-0 | [1][2] |
| Melting Point | -19 °C | [4] |
| Boiling Point | 210.3 °C | [4] |
| Density | 0.935 g/mL at 25 °C | [4] |
Theoretical Molecular Geometry
While precise, experimentally determined bond lengths and angles for this compound are unavailable, a theoretical structure can be visualized. The geometry is dictated by the hybridization of its constituent atoms. The benzene ring is planar with sp² hybridized carbon atoms, leading to C-C-C bond angles of approximately 120°. The oxygen atom in the ether linkage is sp³ hybridized, resulting in a bent geometry around the oxygen. The butyl group will adopt a staggered conformation to minimize steric hindrance.
Due to the lack of published experimental or computational studies providing optimized geometric parameters, a table of bond lengths and angles cannot be presented.
Visualization of Molecular Structure
The following diagram illustrates the expected connectivity and arrangement of atoms in the this compound molecule.
Caption: Molecular structure of this compound.
Experimental Protocol: X-ray Crystallography (Generalized)
Should a crystalline sample of this compound be obtained, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure and molecular geometry. The following outlines a general experimental protocol.
1. Crystal Growth:
-
Slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of this compound at a constant, cool temperature.
-
Other methods include vapor diffusion and cooling crystallization.
-
The goal is to obtain a single, well-ordered crystal of sufficient size and quality.
2. Crystal Mounting:
-
A suitable crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to prevent radiation damage.
3. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.
-
A full dataset is collected by rotating the crystal through a range of angles.
4. Data Processing:
-
The raw diffraction data is integrated to determine the intensity of each reflection.
-
Corrections are applied for factors such as polarization, absorption, and crystal decay.
-
The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
5. Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
6. Structure Validation:
-
The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness.
-
The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Logical Workflow for Structure Determination
The process from obtaining a compound to determining its crystal structure follows a logical progression.
Caption: General workflow for crystal structure determination.
References
A Comprehensive Technical Guide to the Thermodynamic Properties of Butoxybenzene at Standard Conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of butoxybenzene (C₁₀H₁₄O) at standard conditions (298.15 K and 1 bar). The information presented herein is curated for researchers, scientists, and professionals in drug development who require accurate and reliable data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their determination, and provides visualizations of the logical workflow involved in acquiring these essential parameters.
Core Thermodynamic Properties of this compound
The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions, its phase equilibria, and its potential interactions in various systems. The following tables summarize the key thermodynamic data for this compound in both its liquid and gaseous states at standard conditions.
Table 1: Standard Thermodynamic Properties of this compound (liquid phase) at 298.15 K and 1 bar
| Thermodynamic Property | Symbol | Value | Units | Source |
| Standard Molar Enthalpy of Formation | ΔfH°(l) | -235.2 | kJ/mol | [1] |
| Standard Molar Entropy | S°(l) | Value not directly available | J/(mol·K) | |
| Standard Molar Gibbs Free Energy of Formation | ΔfG°(l) | Value not directly available | kJ/mol | |
| Molar Heat Capacity at Constant Pressure | Cp(l) | Value not directly available | J/(mol·K) |
Table 2: Standard Thermodynamic Properties of this compound (gas phase) at 298.15 K and 1 bar
| Thermodynamic Property | Symbol | Value | Units | Source |
| Standard Molar Enthalpy of Formation | ΔfH°(g) | -179.7 | kJ/mol | [1] |
| Standard Molar Entropy | S°(g) | Value not directly available | J/(mol·K) | |
| Ideal Gas Heat Capacity | Cp(g) | Data available over a temperature range | J/(mol·K) | [1] |
| Standard Molar Gibbs Free Energy of Formation | ΔfG°(g) | Value not directly available | kJ/mol |
Note: While specific values for the standard molar entropy and Gibbs free energy of formation for the liquid and gaseous phases at 298.15 K are not explicitly listed in readily available databases, the NIST/TRC Web Thermo Tables indicate the availability of entropy data as a function of temperature.[1] These values can be derived from the provided data or determined experimentally.
Experimental Protocols for a Generic Aromatic Ether
Determination of the Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic liquid such as this compound is typically determined indirectly through its enthalpy of combustion.
1. Combustion Calorimetry:
-
Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter is used. The bomb is a constant-volume, high-pressure stainless steel vessel.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible inside the bomb.
-
A cotton fuse is attached to an ignition wire, with its end in contact with the sample.
-
The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).
-
The bomb is submerged in a known mass of water in the calorimeter jacket.
-
The initial temperature of the water is recorded with high precision.
-
The sample is ignited by passing a current through the ignition wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
-
Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔcU) is then calculated.
-
Correction to Standard State: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for converting the energy of combustion at constant volume to the enthalpy of combustion at constant pressure (ΔcH°).
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of the Standard Molar Entropy (S°) and Heat Capacity (Cp)
The standard molar entropy and heat capacity are determined using adiabatic calorimetry from very low temperatures up to the desired temperature.
1. Adiabatic Calorimetry:
-
Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell surrounded by an adiabatic shield, with the temperature of the shield precisely controlled to match the temperature of the sample cell.
-
Procedure:
-
A known mass of the purified this compound sample is placed in the sample cell.
-
The sample is cooled to a very low temperature, typically near absolute zero (using liquid helium or nitrogen).
-
A series of precisely measured electrical energy inputs are supplied to the sample, causing its temperature to rise in small increments.
-
The temperature of the sample is carefully measured after each energy input, once thermal equilibrium is reached.
-
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the resulting temperature rise.
-
Standard Molar Entropy (S°): The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K. The Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero, provides the starting point for this integration. If the substance is a glass at low temperatures, a correction for the residual entropy is necessary.
-
Determination of the Standard Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation can be determined through two primary methods:
1. From Enthalpy and Entropy:
-
Calculation: Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been determined experimentally, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔfS°
where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.
2. From Chemical Equilibria:
-
Procedure: This method involves studying a reaction where this compound is in equilibrium with other species for which the Gibbs free energies of formation are known. The equilibrium constant (K) for the reaction is determined experimentally.
-
Calculation: The standard Gibbs free energy change for the reaction (ΔrG°) is then calculated using the relationship:
ΔrG° = -RT ln(K)
From ΔrG° and the known ΔfG° values of the other reactants and products, the ΔfG° of this compound can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of the core thermodynamic properties of an organic compound like this compound.
This guide provides a foundational understanding of the thermodynamic properties of this compound and the experimental methodologies used to determine them. For specific applications, it is recommended to consult the primary literature and critically evaluated databases for the most accurate and up-to-date information.
References
Electron-donating effects of the butoxy group on the benzene ring.
An In-depth Technical Guide to the Electron-Donating Effects of the Butoxy Group on the Benzene (B151609) Ring
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-donating effects of the butoxy group (–O(CH₂)₃CH₃) when attached to a benzene ring. Understanding these effects is critical for predicting reaction outcomes, designing novel molecular structures, and developing structure-activity relationships (SAR) in medicinal chemistry. The butoxy group, like other alkoxy groups, influences the electron density of the aromatic ring through a combination of resonance and inductive effects, thereby modifying its reactivity and spectroscopic properties.
Fundamental Electronic Effects: Resonance and Induction
The overall electronic influence of the butoxy group is a net effect of two opposing forces: the resonance effect (+R) and the inductive effect (-I).
-
Resonance Effect (+R): The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. This effect is generally dominant and is responsible for the group's overall electron-donating character.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the attached carbon atom through the sigma (σ) bond.[1] This electron-withdrawing effect is transmitted through the sigma framework of the molecule.
The strong resonance donation outweighs the inductive withdrawal, leading to the butoxy group being classified as a net electron-donating group and a powerful activating group in reactions such as electrophilic aromatic substitution.
Caption: Logical relationship of the butoxy group's electronic effects.
Quantitative Analysis of Electron-Donating Effects
The electronic influence of a substituent can be quantified using several experimental parameters, most notably Hammett constants and spectroscopic data like ¹³C NMR chemical shifts.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative.[1] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent.
-
σₚ (sigma-para): A negative value indicates an electron-donating group that stabilizes a positive charge buildup at the para position.
-
σₘ (sigma-meta): This value is more influenced by the inductive effect. A positive value indicates electron withdrawal at the meta position.
The following table presents the Hammett constants for the closely related methoxy (B1213986) group, which serve as an excellent proxy for the butoxy group, as the electronic effects are dominated by the oxygen atom directly attached to the ring.
| Parameter | Value | Interpretation |
| σₚ | -0.24 | Strong electron-donating effect at the para position, primarily via resonance. |
| σₘ | +0.11 | Weak electron-withdrawing effect at the meta position, where resonance is not operative and the inductive effect dominates.[2] |
| Table 1: Hammett Substituent Constants for the Methoxy Group (as a proxy for Butoxy).[3] |
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides direct evidence of the electron distribution within the benzene ring. Electron-donating groups shield the attached carbons (especially ortho and para), causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzene (128.5 ppm).
The table below summarizes the ¹³C NMR chemical shifts for butoxybenzene.
| Carbon Atom Position | Chemical Shift (ppm) | Comparison to Benzene (128.5 ppm) |
| C1 (ipso) | 159.2 | Deshielded due to direct attachment to the electronegative oxygen. |
| C2, C6 (ortho) | 114.6 | Strongly shielded, indicating increased electron density from resonance. |
| C3, C5 (meta) | 129.4 | Slightly deshielded, consistent with minor inductive withdrawal. |
| C4 (para) | 120.7 | Shielded, indicating increased electron density from resonance. |
| Table 2: ¹³C NMR Chemical Shifts for the Aromatic Carbons of this compound. |
Impact on Chemical Reactivity: Electrophilic Aromatic Substitution
The net electron-donating nature of the butoxy group makes the benzene ring significantly more nucleophilic and thus highly activated towards electrophilic aromatic substitution (SₑAr). The reaction proceeds much faster than with unsubstituted benzene, and substitution is directed to the ortho and para positions.
The mechanism involves the attack of the activated aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate determines the rate and regioselectivity of the reaction. For a butoxy-substituted ring, the intermediates formed from ortho and para attack are significantly more stable because the oxygen's lone pair can directly delocalize the positive charge.
Caption: Workflow for Electrophilic Aromatic Substitution on this compound.
The resonance structures below illustrate the superior stabilization of the arenium ion resulting from para attack. An additional, highly stable resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom, satisfying the octet rule for all atoms. This is not possible for meta attack.
Caption: Resonance stabilization of the arenium ion intermediate.
Experimental Protocols
Determination of Hammett Constants (σ)
The standard method for determining Hammett constants involves measuring the acid dissociation constants (Kₐ) of a series of substituted benzoic acids in water at 25°C.[2]
Objective: To determine the σₚ value for the butoxy group.
Materials:
-
4-Butoxybenzoic acid
-
Benzoic acid (reference compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.05 M)
-
70:30 Ethanol-water solvent
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Solution Preparation: Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of 4-butoxybenzoic acid and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker. Repeat for benzoic acid in a separate beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Titrate the acid solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1-0.25 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of NaOH added).
-
pKₐ Calculation: The pKₐ is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Kₐ Calculation: Calculate the acid dissociation constant using the formula: Kₐ = 10^(-pKₐ).
-
Hammett Constant Calculation: Determine the Hammett constant (σ) using the following equation, where K(X) is the Kₐ of the substituted benzoic acid and K(H) is the Kₐ of benzoic acid. By definition, the reaction constant (ρ) for this specific reaction is 1.[1] σ = log₁₀(K(X) / K(H))
This protocol provides a robust method for quantifying the electronic effect of the butoxy substituent.
References
Synthesis of Butoxybenzene from Phenol and 1-Bromobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butoxybenzene from phenol (B47542) and 1-bromobutane (B133212), a classic example of the Williamson ether synthesis. This reaction is fundamental in organic chemistry and finds applications in the synthesis of various pharmaceutical and fine chemical intermediates. This document details the underlying reaction mechanism, presents a comparative analysis of different synthetic protocols, provides detailed experimental procedures, and outlines the characterization of the final product.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound from phenol and 1-bromobutane proceeds via the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction involves the deprotonation of a phenol (or an alcohol) to form a phenoxide (or alkoxide) ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the corresponding ether.
In this specific case, phenol is first treated with a base to generate the sodium or potassium phenoxide ion. This is followed by the addition of 1-bromobutane, where the phenoxide ion displaces the bromide ion to yield this compound.
Reaction Scheme:
Comparative Analysis of Synthetic Methodologies
Several methods can be employed for the synthesis of this compound, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. The choice of base and solvent system is critical to the success of the reaction.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Conventional Synthesis | Sodium (Na) | Absolute Ethanol | Reflux | 5 | ~80 | Classical method, requires handling of reactive sodium metal. |
| Sodium Hydride (NaH) | THF or DME | Reflux | Overnight | Good to high | Requires an inert atmosphere and careful handling of NaH. | |
| Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 12-48 | Moderate to high | A milder and safer alternative to strong bases like NaH.[1] | |
| Sodium Hydroxide (B78521) (NaOH) | Dioxane | Room Temperature | - | - | Phenol's acidity allows for the use of a common, less hazardous base.[2] | |
| Phase-Transfer Catalysis (PTC) | Potassium Hydroxide (KOH) | Toluene/Water | 70 | 4 | Good to high | Biphasic system with a catalyst (e.g., TBAB) to facilitate the reaction.[3] |
| Microwave-Assisted Synthesis | Potassium Carbonate (K₂CO₃) | Solvent-free | - | 0.5 | High | Rapid and efficient method, often leading to higher yields in shorter times.[4] |
Experimental Protocols
Conventional Synthesis using Potassium Carbonate in Acetone
This protocol is a common and relatively safe method for the laboratory-scale synthesis of this compound.
Materials:
-
Phenol
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution and stir the mixture vigorously.
-
Add 1-bromobutane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 10% NaOH solution to remove any unreacted phenol, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Phase-Transfer Catalyzed (PTC) Synthesis
This method is advantageous for its mild reaction conditions and ease of scale-up.
Materials:
-
Phenol
-
1-Bromobutane
-
Potassium Hydroxide (KOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Diethyl ether
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of phenol (1.0 eq) in toluene.
-
Add an aqueous solution of potassium hydroxide (e.g., 50% w/v).
-
Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% of TBAB).
-
Stir the biphasic mixture vigorously and add 1-bromobutane (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with 10% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by vacuum distillation.
Mandatory Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis for this compound.
Caption: General experimental workflow for the synthesis of this compound.
Characterization of this compound
Proper characterization of the synthesized this compound is essential to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.3 ppm), -OCH₂- protons (triplet, ~3.9 ppm), methylene (B1212753) protons (-CH₂CH₂CH₃, multiplet, ~1.7 ppm and ~1.5 ppm), and terminal methyl protons (-CH₃, triplet, ~0.9 ppm). |
| ¹³C NMR | Aromatic carbons (~114-159 ppm), -OCH₂- carbon (~67 ppm), and aliphatic carbons (~13-31 ppm).[5] |
| IR Spectroscopy | C-O-C stretching (~1245 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2870-2960 cm⁻¹), and C=C stretching (aromatic ~1600 and 1500 cm⁻¹).[6][7] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 150.[6] |
| Physical Properties | Boiling Point: ~210 °C; Density: ~0.935 g/mL at 25 °C.[8] |
Purification
A common purification procedure for this compound involves the following steps:
-
The crude product is dissolved in a suitable organic solvent like diethyl ether.
-
The solution is washed with a 10% aqueous NaOH solution to remove any unreacted phenol.[8]
-
Subsequent washings with water are performed to remove any residual NaOH and salts.
-
The organic layer is dried over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
-
The solvent is removed by rotary evaporation.
-
The final purification is achieved by vacuum distillation to obtain pure this compound.[2][8]
Conclusion
The synthesis of this compound from phenol and 1-bromobutane is a versatile and well-established reaction. While the classical Williamson ether synthesis using strong bases in organic solvents is effective, modern variations such as phase-transfer catalysis and microwave-assisted synthesis offer milder, faster, and often more efficient alternatives. The choice of methodology will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. Proper purification and characterization are crucial to ensure the quality of the final product for its intended applications in research and development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. sid.ir [sid.ir]
- 5. This compound(1126-79-0) 13C NMR spectrum [chemicalbook.com]
- 6. Benzene, butoxy- [webbook.nist.gov]
- 7. Benzene, butoxy- [webbook.nist.gov]
- 8. This compound | 1126-79-0 [chemicalbook.com]
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of Butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for butoxybenzene (C₁₀H₁₄O), a common organic compound used as a solvent and intermediate in chemical synthesis. This document outlines the characteristic spectral features, detailed experimental protocols, and a logical breakdown of its fragmentation pathways, serving as an essential resource for compound identification and characterization.
Infrared (IR) Spectroscopy of this compound
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific bonds.
Tabulated IR Absorption Data
The principal IR absorption peaks for this compound are summarized in the table below. These wavenumbers are indicative of the presence of an aromatic ring, an ether linkage, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium |
| ~1245 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| 900-675 | C-H Out-of-Plane Bend | Monosubstituted Aromatic | Strong |
Data compiled from general spectroscopic tables and principles.[1][2]
Interpretation of Key Peaks:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on the benzene (B151609) ring.[1][2]
-
Aliphatic C-H Stretch (2960-2850 cm⁻¹): Strong absorptions in this region arise from the C-H stretching vibrations within the butyl group.
-
Aromatic C=C Stretches (1600-1400 cm⁻¹): These two characteristic bands are due to the carbon-carbon stretching vibrations within the aromatic ring.[1][2]
-
C-O-C Asymmetric Stretch (~1245 cm⁻¹): This strong absorption is highly characteristic of the aryl-alkyl ether linkage.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): Strong bands in this region are typical for the out-of-plane C-H bending of a monosubstituted benzene ring.
Mass Spectrometry of this compound
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Tabulated Mass Spectrometry Data
The mass spectrum of this compound shows a clear molecular ion peak and a series of fragment ions. The base peak, which is the most abundant ion, is observed at m/z 94.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |
| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | 18.4 |
| 94 | [C₆H₅OH]⁺• (Phenol radical cation) | 100 (Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | 7.4 |
| 66 | [C₅H₆]⁺• | 5.5 |
| 65 | [C₅H₅]⁺ | 5.3 |
| 41 | [C₃H₅]⁺ | 8.3 |
| 29 | [C₂H₅]⁺ | 11.2 |
Data sourced from the NIST WebBook and ChemicalBook.[3][4]
Interpretation of Key Fragments:
-
Molecular Ion (m/z 150): This peak corresponds to the intact this compound molecule with one electron removed, confirming its molecular weight of 150.22 g/mol .[3][4][5]
-
Base Peak (m/z 94): The most intense peak results from a McLafferty-type rearrangement where a gamma-hydrogen from the butyl chain is transferred to the oxygen atom, followed by the elimination of butene (C₄H₈), resulting in the stable phenol (B47542) radical cation.
-
Phenyl Cation (m/z 77): This fragment is formed by the cleavage of the C-O bond, leading to the loss of the butoxy group and the formation of the phenyl cation.[4]
-
Alkyl Fragments (m/z 41, 29): These peaks are characteristic fragments of the butyl side chain.
Experimental Protocols
The following are generalized protocols for acquiring IR and MS data for a liquid sample like this compound.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place a single drop of liquid this compound directly onto the center of the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance vs. wavenumber). Process the baseline to ensure it is flat.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).
-
Fragmentation: The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments and neutral molecules.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots the relative abundance of each ion against its m/z ratio to generate the mass spectrum.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: General experimental workflow for IR and MS analysis of this compound.
Caption: Primary fragmentation pathways of this compound in EI-Mass Spectrometry.
References
Safeguarding Laboratory Practices: A Technical Guide to Handling Butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical health and safety information for the handling of butoxybenzene in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is a combustible liquid that can cause serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[3] Ingestion is moderately toxic.[3][4][5][6] Upon heating to decomposition, it can emit acrid and irritating fumes.[3][5][6] It is crucial to handle this chemical with appropriate caution.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Physical State | Clear, colorless liquid | [4][5][6][7] |
| Molecular Formula | C10H14O | |
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | 210.3 °C | [4][6][7][8] |
| Melting Point | -19 °C | [4][6][7][8] |
| Flash Point | 82 °C (180 °F) | [1][7][9] |
| Density | 0.935 g/mL at 25 °C | [4][6][7][8] |
| Vapor Pressure | 0.334 mmHg at 25 °C | [7] |
| Water Solubility | 36.6 mg/L at 20 °C | [7] |
| logP (Octanol/Water Partition Coefficient) | 3.5 | [9] |
| Acute Oral Toxicity (LD50, mouse) | 3200 mg/kg | [1][4] |
Experimental Protocol: Acute Oral Toxicity (LD50)
The cited LD50 value of 3200 mg/kg in mice was likely determined following a standardized protocol such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following provides a detailed methodology based on OECD Test Guideline 425 (Up-and-Down Procedure).
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Principle: A stepwise procedure is used where a single animal is dosed at a time.[10] If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[4][10] This method minimizes the number of animals required to obtain a statistically significant result.
Materials:
-
Test substance: this compound
-
Experimental animals: Typically, female rats or mice from a standard strain, nulliparous and non-pregnant.
-
Vehicle for administration (if necessary)
-
Oral gavage needles
-
Animal caging and husbandry supplies
Methodology:
-
Animal Preparation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study. They are fasted (food, but not water, is withheld) for a period before dosing.
-
Dose Selection: An initial starting dose is selected based on available data or a sighting study. For a substance with an expected LD50 of 3200 mg/kg, a starting dose around 1750 mg/kg might be chosen. The dose progression factor is typically 3.2.
-
Administration: The test substance is administered in a single dose by oral gavage. The volume administered should be minimized.
-
Observation: Each animal is observed for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[10] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Sequential Dosing: A single animal is dosed at the selected level. If the animal survives for a defined period (typically 48 hours), the next animal is dosed at a higher level (e.g., initial dose x 3.2). If the animal dies, the next animal receives a lower dose (e.g., initial dose / 3.2).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.[10]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton™, Butyl) should be worn. Nitrile gloves may offer limited protection for short-duration tasks. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, a respirator with an appropriate organic vapor cartridge is required. Respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Storage:
-
Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][5]
-
Keep containers tightly closed to prevent the release of vapors.[2][5]
-
This compound is incompatible with strong oxidizing agents.[2] Store separately from these materials.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the exposed individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.
Minor Spill (less than 500 mL in a contained area):
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation (use a fume hood if the spill is inside it).
-
Remove all sources of ignition.
-
Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (greater than 500 mL, or any amount in a poorly ventilated area or that poses an immediate hazard):
-
Evacuate the area immediately.
-
Alert others to evacuate and activate the fire alarm if there is a fire or explosion risk.
-
If it is safe to do so, close the doors to the affected area to contain vapors.
-
From a safe location, notify your institution's emergency response team and provide details of the spill (chemical, quantity, location, and any injuries).
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Visual Workflow and Decision Guides
The following diagrams, generated using Graphviz, provide visual workflows for critical safety decisions.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Chemical Spill Response Workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 4. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1126-79-0 [chemicalbook.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | EU [sdsmanager.com]
- 9. acs.org [acs.org]
- 10. oecd.org [oecd.org]
Butoxybenzene: A Technical Guide to Commercial Suppliers, Purity Grades, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of butoxybenzene, a key chemical intermediate. Detailed information on commercial suppliers, available purity grades, and relevant experimental protocols are presented to support researchers and professionals in drug development and other scientific fields. This guide also explores potential biological activities through an examination of related metabolic pathways.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers, catering to a range of research and industrial needs. The purity of commercially available this compound varies, with grades suitable for general laboratory use to high-purity grades required for sensitive analytical applications and drug synthesis. Below is a summary of representative commercial suppliers and their offered purity grades.
| Supplier | Grade | Purity Specification | Notes |
| Alfa Chemistry | Research Grade | 98%+ | Suitable for general laboratory and research applications.[1] |
| TCI Chemicals | Reagent Grade | >99.0% (GC) | High purity grade, with analysis by Gas Chromatography. |
| Sigma-Aldrich (Merck) | Reagent Grade | 99% | A high-purity option for various chemical syntheses. |
| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade | Not specified | Typically suitable for large-scale industrial applications where high purity is not the primary requirement.[2] |
| Fisher Scientific | Reagent Grade | 99% | Offered as n-Butyl phenyl ether. |
Physicochemical Properties
This compound is a clear, colorless liquid with the following key physical and chemical properties:
| Property | Value |
| CAS Number | 1126-79-0 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 210-211 °C |
| Melting Point | -19 °C |
| Density | 0.935 g/mL at 25 °C |
Experimental Protocols
Purification of this compound
A standard laboratory procedure for the purification of this compound to remove phenolic impurities involves the following steps, as cited in the Journal of the American Chemical Society:
-
Dissolution : Dissolve the crude this compound in diethyl ether.
-
Base Wash : Wash the ethereal solution with a 10% aqueous sodium hydroxide (B78521) (NaOH) solution. This step is crucial for the removal of any phenol (B47542) impurities, which will be deprotonated and extracted into the aqueous layer.
-
Water Wash : Wash the organic layer repeatedly with distilled water to remove any residual NaOH and sodium phenoxide.
-
Drying : Dry the ethereal solution over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal : Remove the diethyl ether by rotary evaporation.
-
Distillation : Purify the resulting oil by distillation under reduced pressure to obtain pure this compound.[3]
Analytical Methods for Purity Assessment
The purity of this compound is typically determined using gas chromatography (GC) techniques, primarily with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is widely used for quantitative analysis of volatile organic compounds like this compound.
-
Principle : The sample is vaporized and injected into a GC column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by an FID, which generates a signal proportional to the amount of analyte.
-
Sample Preparation : For analysis of this compound in a non-volatile matrix (e.g., diesel fuel), a "heart-cut" technique on a two-column GC system can be employed. The sample is first injected onto a non-polar pre-column. A specific fraction containing the this compound is then directed to a polar analytical column for final separation and quantification.[4][5] For neat samples, dilution in a suitable volatile solvent like hexane (B92381) or dichloromethane (B109758) is typically performed.[6]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column for detailed separation).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative and qualitative information, allowing for the identification of impurities.
-
Principle : Similar to GC-FID, the sample is separated by gas chromatography. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
-
Sample Preparation : Sample preparation is similar to that for GC-FID. Dilution in a volatile organic solvent is a common practice.[7][8][9] For trace analysis, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to concentrate the analyte before injection.[10]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
Potential Biological Activity and Signaling Pathways
While there is limited direct research on the specific signaling pathways affected by this compound, its chemical structure, which includes a benzene (B151609) ring, suggests that its metabolism may produce compounds with biological activities similar to those of benzene metabolites. Benzene is a known hematotoxin and carcinogen, and its toxicity is mediated by its metabolites.[11][12][13]
The metabolism of benzene primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of reactive metabolites such as phenol, hydroquinone, and catechol.[11][13] These metabolites are known to induce oxidative stress and can damage hematopoietic stem and progenitor cells in the bone marrow.[11][14]
It is plausible that the metabolism of this compound could lead to the formation of similar phenolic compounds, which could then potentially interact with signaling pathways known to be affected by benzene toxicity. Research on benzene has implicated several critical signaling pathways in the development of hematological disorders, including leukemia.[15] These pathways include:
-
Hedgehog Signaling Pathway
-
Notch/Delta Signaling Pathway
-
Wingless/Integrated (Wnt) Signaling Pathway
-
Nuclear Factor-kappaB (NF-κB) Signaling Pathway [15]
The following diagrams illustrate the potential logical relationship between this compound metabolism and the disruption of these key cellular signaling pathways.
This guide provides a foundational understanding of this compound for scientific professionals. The information on suppliers and experimental protocols is intended to be of practical use in a laboratory setting. The exploration of potential biological activities, based on the metabolism of the related compound benzene, offers a starting point for further research into the toxicology and pharmacological properties of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1126-79-0 [chemicalbook.com]
- 4. Automotive fuels - Determination of content of butoxy-benzene in middle distillates - Gas chromatographic method using a flame ionization detector (GC-FID) | ΕΛΟΤ [standardsdevelopment.elot.gr]
- 5. Stranica nije pronađena | Sustav komentiranja nacrta norma [hznlive.67bricks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Recent advances in the metabolism and toxicity of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The toxicology of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of benzene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Butoxybenzene in the Plant Kingdom: A Technical Review
For Immediate Release
AUSTIN, TX – December 18, 2025 – This technical guide delves into the current scientific understanding of the natural occurrence of butoxybenzene in plants and essential oils. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical landscape and the potential for novel natural products. This document critically evaluates the existing evidence, presents available data, and outlines the methodologies pertinent to the study of this compound in natural matrices.
Executive Summary
This compound (phenyl butyl ether) is an aromatic organic compound with the chemical formula C₁₀H₁₄O. While widely used in chemical synthesis and as a model compound in various research applications, its presence in nature is a subject of considerable ambiguity. A singular report has cited its existence in endive (Cichorium endivia L.), a popular leafy vegetable. However, this finding remains an outlier, as extensive phytochemical investigations of Cichorium species and broad screenings of essential oils have not corroborated its presence. This guide provides a comprehensive overview of the current state of knowledge, highlighting the need for further research to substantiate the claim of its natural occurrence.
Natural Occurrence: A Tale of a Single Observation
The assertion of this compound's natural occurrence hinges on a single entry in chemical databases, which points to its identification in Cichorium endivia.[1][2] This finding, however, has not been replicated in subsequent, more detailed analyses of the volatile and non-volatile constituents of chicory and endive. Numerous studies employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) on Cichorium species have identified a plethora of compounds, including sesquiterpene lactones, coumarins, flavonoids, and phenolic acids, but have made no mention of this compound.[3][4][5][6][7][8][9][10]
Conflicting Evidence and the Need for Verification
The broader body of scientific literature presents a narrative that contradicts the initial report. Comprehensive analyses of the volatile compounds in chicory, for instance, have identified a wide array of aldehydes, ketones, alcohols, and esters, yet this compound is conspicuously absent from these lists.[11][12][13][14][15] Furthermore, a general search for this compound in essential oil databases and phytochemical repositories yields no significant results. In fact, for a structurally related compound, phenethyl butyl ether, it is explicitly stated that it is "not found in nature".[16] This collective silence from the scientific community raises questions about the original identification and underscores the necessity for independent verification.
Quantitative Data: A Notable Void
A critical gap in the scientific literature is the absence of quantitative data regarding the concentration of this compound in Cichorium endivia or any other plant species. The original report, while noting its presence, does not appear to provide information on its abundance. Without such data, it is impossible to assess the potential significance of this compound in the plant's biochemistry or its potential for extraction and utilization.
For illustrative purposes, were this compound to be confirmed as a natural product, the following table structure would be appropriate for summarizing quantitative findings from various studies.
| Plant Species | Cultivar/Variety | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Cichorium endivia | Escarole | Leaves | Data Not Available | Data Not Available | [Hypothetical] |
| Cichorium endivia | Frisée | Leaves | Data Not Available | Data Not Available | [Hypothetical] |
Table 1: Hypothetical Quantitative Data for this compound in Cichorium endivia . This table illustrates the format for presenting quantitative data on the concentration of this compound in different varieties and parts of Cichorium endivia. Currently, no such data is available in the scientific literature.
Experimental Protocols: A Path Forward for Verification
Given the unverified nature of this compound's natural occurrence, this section outlines a hypothetical experimental workflow for its extraction, isolation, and identification from a plant matrix like Cichorium endivia. This protocol is based on standard methodologies for the analysis of volatile and semi-volatile organic compounds in plant tissues.
Extraction of Volatile and Semi-Volatile Compounds
A suitable extraction method would be crucial to isolate this compound while minimizing degradation. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive and solvent-free technique ideal for analyzing volatile compounds in fresh plant material. Alternatively, for a larger-scale extraction, steam distillation or solvent extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) could be employed.
Chromatographic Separation and Identification
Gas chromatography is the method of choice for separating this compound from a complex mixture of plant volatiles. A non-polar or medium-polarity capillary column would provide good resolution. Identification would be achieved by comparing the mass spectrum and retention time of the unknown peak with that of an authentic this compound standard.
Figure 1: Proposed workflow for the identification of this compound in Cichorium endivia.
Biosynthesis and Signaling Pathways: Uncharted Territory
There is currently no information available regarding the biosynthetic pathway of this compound in plants. Phenyl ethers in plants are typically derived from the phenylpropanoid pathway, but the specific enzymes and intermediates that would lead to the formation of a butyl ether are unknown. Similarly, there are no studies on the biological activity or signaling pathways associated with this compound in a botanical context.
Should this compound be confirmed as a natural product, research into its biosynthesis would be a fascinating area of inquiry. A hypothetical pathway could involve the alkylation of a phenolic precursor with a butyl-containing moiety.
References
- 1. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butyl phenyl ether - Wikidata [wikidata.org]
- 3. Sesquiterpenes from the roots of Cichorium endivia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phenolic constituents in Cichorium endivia var. crispum and var. latifolium salads by high-performance liquid chromatography with diode array detection and electrospray ioniziation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Sesquiterpenoids and phenolics from roots of Cichorium endivia var. crispum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of active constituents in Cichorium endivia and Cynara cornigera extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective Activity of Cichorium endivia L. Extract and Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of main volatile aroma components of chicory [agris.fao.org]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 13. Identification of Characterizing Aroma Components of Roasted Chicory "Coffee" Brews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Analysis of main volatile aroma components of chicory" by ZHANG Feng-mei, PU Ruan et al. [ifoodmm.cn]
- 16. phenethyl butyl ether, 5331-14-6 [thegoodscentscompany.com]
The Genesis of Butoxybenzene: A Historical and Technical Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
Historical Context: The Williamson Ether Synthesis
Prior to Alexander Williamson's work, the understanding of the structure of ethers was limited, and their synthesis was not systematic.[1][5] Williamson's research, which involved the reaction of an alkoxide with an alkyl halide, was pivotal in establishing the correct structural formula for ethers and provided a versatile synthetic route that remains a cornerstone of organic chemistry today.[1][2][3][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]
For the synthesis of an aromatic ether like butoxybenzene, the Williamson synthesis offers two potential pathways: the reaction of a phenoxide with a butyl halide, or the reaction of a butoxide with a phenyl halide. The former route, reacting a phenoxide with a primary butyl halide, is the viable option. The alternative is not feasible because nucleophilic substitution on an sp²-hybridized carbon of an aryl halide via a simple SN2 mechanism is energetically unfavorable due to the difficulty of a backside attack on the aromatic ring.[1]
Experimental Protocol: Synthesis of Butyl Phenyl Ether
While the very first synthesis of this compound is not detailed in readily accessible literature, a well-documented and representative procedure was published in Organic Syntheses in 1929 by G. S. Hiers and F. D. Hager. This method, a direct application of the Williamson synthesis, remains a classic example of the preparation of an aryl alkyl ether.
Reactants and Materials:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol (B47542) | C₆H₆O | 94.11 | 23.5 g | 0.25 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 10.0 g | 0.25 |
| n-Butyl Bromide | C₄H₉Br | 137.02 | 34.3 g (27 mL) | 0.25 |
| Water | H₂O | 18.02 | 125 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |
| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | For drying | - |
Procedure:
-
Preparation of Sodium Phenoxide: In a 500-mL round-bottom flask equipped with a reflux condenser, a solution of 10 g (0.25 mole) of sodium hydroxide in 25 mL of water is prepared. To this solution, 23.5 g (0.25 mole) of phenol is added. The mixture is gently warmed until the phenol has completely dissolved, forming a solution of sodium phenoxide.
-
Reaction with n-Butyl Bromide: To the warm solution of sodium phenoxide, 34.3 g (27 mL, 0.25 mole) of n-butyl bromide is added. The reaction mixture is then heated to a gentle reflux for a period of four to five hours. During this time, the butyl phenyl ether separates as an oily layer on top of the aqueous solution.
-
Work-up and Isolation: After the reflux period, the flask is cooled to room temperature. The contents of the flask are transferred to a separatory funnel, and the lower aqueous layer is drawn off and discarded. The remaining oily layer, which is the crude butyl phenyl ether, is washed successively with 25 mL of 10% sodium hydroxide solution and then with two 25-mL portions of water.
-
Drying and Distillation: The washed ether is transferred to a dry flask and treated with a small amount of anhydrous calcium chloride to remove any residual water. The dried ether is then filtered and purified by distillation. The fraction boiling between 206-208°C is collected as pure butyl phenyl ether.
Quantitative Data from Hiers and Hager (1929):
| Parameter | Value |
| Yield | 28-30 g (75-80% of theoretical) |
| Boiling Point | 206-208 °C |
Reaction Mechanism and Visualization
The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism. The first step is the deprotonation of phenol by a base (in this case, sodium hydroxide) to form the more nucleophilic sodium phenoxide. The phenoxide ion then attacks the primary carbon of n-butyl bromide, leading to the formation of this compound and sodium bromide as a byproduct.
Caption: Williamson Synthesis of this compound.
This in-depth guide provides a clear historical context and a practical, detailed methodology for the synthesis of this compound, rooted in the foundational principles of organic chemistry. The provided data and visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Reactivity of butoxybenzene in electrophilic aromatic substitution.
An In-Depth Technical Guide to the Reactivity of Butoxybenzene in Electrophilic Aromatic Substitution
Introduction
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, providing a fundamental pathway for the functionalization of aromatic rings. In this process, an electrophile replaces a hydrogen atom on the aromatic ring, a reaction facilitated or hindered by the electronic properties of substituents already present on the ring.[1][2] this compound, an aromatic ether, serves as a key substrate in various synthetic applications, particularly within the pharmaceutical and materials science sectors. Its reactivity in EAS is governed by the electronic and steric effects of the butoxy group (-OC₄H₉). This guide provides a detailed exploration of the reactivity of this compound, focusing on the directing effects of the butoxy substituent, reaction kinetics, and detailed experimental protocols for key transformations.
Core Principles: The Activating and Directing Effects of the Butoxy Group
The butoxy group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609).[3] It also directs incoming electrophiles to the ortho and para positions of the aromatic ring.[4][5][6] This behavior is the net result of two opposing electronic effects: the resonance effect and the inductive effect.
-
Resonance Effect (+M): The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[5][6] This effect is most pronounced at the ortho and para positions, as illustrated by the resonance structures below.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the butoxy group withdraws electron density from the benzene ring through the sigma bond.[6] This effect deactivates the ring.
However, for alkoxy groups, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect.[7] The overall result is a net increase in electron density within the aromatic ring, leading to activation and a preference for ortho and para substitution.
Caption: Resonance delocalization in this compound.
The stability of the carbocation intermediate, known as the sigma complex or arenium ion, determines the regioselectivity of the reaction. For ortho and para attack on this compound, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, significantly stabilizing the intermediate. This extra stabilization is not possible for meta attack.
Caption: Sigma complex stability dictates regioselectivity.
Quantitative Data: Isomer Distribution in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Relative Rate (vs. Benzene) |
| Nitration | NO₂⁺ | ~30-40 | ~0-2 | ~60-70 | High |
| Halogenation (Bromination) | Br⁺ | ~10 | ~0 | ~90 | Very High |
| Friedel-Crafts Acylation | RCO⁺ | ~2-5 | ~0 | ~95-98 | High |
Note: Data is approximate and based on typical outcomes for anisole (B1667542), which is expected to be a close model for this compound's reactivity.[8][9][10] The high reactivity of alkoxybenzenes often necessitates milder reaction conditions to prevent polysubstitution and side reactions.[9][10]
Key Electrophilic Aromatic Substitution Reactions and Protocols
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[11][12][13] Due to the activating nature of the butoxy group, the reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dark, tar-like byproducts from over-nitration or oxidation.[3][14]
Experimental Protocol: Nitration of this compound
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (e.g., ice-salt or dry ice/acetone).
-
Reagents:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (or another suitable solvent)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (a 1:1 to 2:1 v/v ratio is common) in a separate flask, while cooling in an ice bath.[14]
-
Dissolve this compound (1.0 equivalent) in dichloromethane in the reaction flask and cool the solution to 0°C.[14]
-
Slowly add the pre-cooled nitrating mixture to the this compound solution via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 10°C.[14] Vigorous stirring is essential to prevent localized "hot spots".
-
After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Quench the reaction by carefully pouring the mixture into a large volume of ice-water.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of primarily 4-nitrothis compound and 2-nitrothis compound.
-
Caption: Experimental workflow for the nitration of this compound.
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br, or I). For bromination, molecular bromine (Br₂) is typically used with a Lewis acid catalyst like FeBr₃, although the high reactivity of this compound may allow the reaction to proceed without a catalyst.[15] The reaction is highly selective for the para position, largely due to the steric bulk of both the butoxy group and the incoming halogen.
Experimental Protocol: Bromination of an Alkoxybenzene
-
Apparatus: A round-bottom flask with a magnetic stirrer and a dropping funnel. A drying tube filled with calcium chloride should be attached to the top of the dropping funnel to prevent moisture from entering the reaction.
-
Reagents:
-
This compound
-
Molecular Bromine (Br₂)
-
Carbon tetrachloride or acetic acid (as solvent)
-
Sodium thiosulfate (B1220275) solution
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in the round-bottom flask and cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of bromine in the same solvent.
-
Add the bromine solution dropwise to the stirred this compound solution. The red-brown color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.
-
If any unreacted bromine remains, add a small amount of sodium thiosulfate solution to quench it.
-
Proceed with a standard aqueous workup, including washing with water and brine, drying the organic layer, and removing the solvent to obtain the product, predominantly 4-bromothis compound.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or acid anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16][17][18][19] The product is an aryl ketone. A key advantage of acylation is that the product is deactivated towards further substitution, preventing polyacylation.[16][17] The reaction is highly para-selective.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Apparatus: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Reagents:
-
This compound
-
Acetyl chloride (or another acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
A non-polar solvent like dichloromethane or carbon disulfide
-
Ice-cold dilute HCl
-
-
Procedure:
-
To the reaction flask, add the solvent and anhydrous AlCl₃. Cool the suspension in an ice bath.
-
Add the acyl chloride dropwise to the stirred suspension to form the acylium ion electrophile.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, the mixture may be stirred at room temperature or gently heated under reflux (e.g., 60°C for 30 minutes) to complete the reaction.[16]
-
Cool the reaction mixture and quench it by carefully pouring it onto crushed ice and adding concentrated HCl.
-
Perform a standard workup, including separation of the organic layer, washing, drying, and solvent evaporation to yield the aryl ketone product, primarily 4-butoxyacetophenone.
-
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) to the ring. The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[20][21][22] The sulfonation of benzene and its derivatives is a reversible reaction.[20][23]
Experimental Protocol: Sulfonation of this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
This compound
-
Concentrated Sulfuric Acid or Fuming Sulfuric Acid
-
-
Procedure:
-
Carefully add this compound to concentrated sulfuric acid in the reaction flask.
-
Heat the mixture under reflux for several hours.[21] If using fuming sulfuric acid, warming to around 40°C for 20-30 minutes is often sufficient.[21]
-
Monitor the reaction for completion.
-
Cool the reaction mixture and carefully pour it into cold water.
-
The product, primarily 4-butoxybenzenesulfonic acid, can often be precipitated by the addition of a salt, such as sodium chloride, and collected by filtration.
-
Conclusion
This compound is a highly reactive substrate in electrophilic aromatic substitution, a consequence of the potent electron-donating resonance effect of the butoxy group. This activation, combined with the steric influence of the substituent, leads to a strong preference for substitution at the para position, with the ortho position being the secondary site of reaction. The principles governing the reactivity of this compound are fundamental to the synthesis of a wide array of functionalized aromatic compounds, and a thorough understanding of the reaction conditions is critical for achieving high yields and selectivities in a laboratory and industrial setting.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Anisole - Wikipedia [en.wikipedia.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 18. byjus.com [byjus.com]
- 19. studymind.co.uk [studymind.co.uk]
- 20. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. quora.com [quora.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Butoxybenzene as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of butoxybenzene as a high-boiling point solvent for various synthetic applications. Due to its high thermal stability and boiling point, this compound is a suitable medium for reactions requiring elevated temperatures. This document details its physicochemical properties, safety and handling procedures, and provides generalized experimental protocols for its use in common high-temperature organic reactions.
Physicochemical Properties of this compound
This compound, also known as n-butyl phenyl ether, is a colorless liquid with a faint ethereal odor. Its key physical and chemical properties make it an excellent candidate for a high-boiling point solvent in organic synthesis.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1126-79-0 | [1] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Boiling Point | 210.3 °C | [1] |
| Melting Point | -19 °C | [1] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Flash Point | 82 °C (180 °F) | [2] |
| Water Solubility | 36.6 mg/L at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.497 | [1] |
Comparison with Other High-Boiling Point Solvents
This compound offers a viable alternative to other commonly used high-boiling point solvents. Its properties are compared with those of other solvents in the table below.
| Solvent | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Notes |
| This compound | 210.3 | 0.935 | 82 | Good thermal stability, low water solubility. |
| Toluene | 111 | 0.867 | 4 | Lower boiling point, flammable. |
| Xylene (mixed isomers) | 138-144 | ~0.86 | ~27-32 | Higher boiling point than toluene, flammable. |
| Anisole | 154 | 0.995 | 52 | Lower boiling point than this compound. |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 58 | Polar aprotic, can decompose at high temperatures.[3] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 | 91 | High boiling polar aprotic, potential toxicity concerns. |
| Diphenyl ether | 259 | 1.07 | 113 | Very high boiling point, can be difficult to remove. |
Application in High-Temperature Cross-Coupling Reactions
This compound's high boiling point makes it an excellent solvent for various palladium- and copper-catalyzed cross-coupling reactions that require elevated temperatures to proceed at a reasonable rate.
Generalized Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While specific protocols using this compound as a solvent are not widely reported, the following generalized protocol can be adapted based on its properties.
Reaction Scheme: Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² (X = Br, I, OTf)
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
This compound (as solvent)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid or ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed this compound via syringe.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can serve as a suitable high-boiling point solvent for this transformation.
Reaction Scheme: Ar-X + R¹R²NH → Ar-NR¹R² (X = Br, I, OTf)
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv)
-
Ligand (e.g., BINAP, Xantphos, 0.02-0.06 equiv)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
This compound (as solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed this compound via syringe.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Generalized Protocol for Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers, requiring high temperatures.[4] this compound's high boiling point is well-suited for these conditions.
Reaction Scheme: Ar¹-X + Ar²-OH → Ar¹-O-Ar² (X = I, Br)
Materials:
-
Aryl halide (1.0 equiv)
-
Phenol (1.0-1.2 equiv)
-
Copper catalyst (e.g., CuI, 0.1-0.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Ligand (e.g., 1,10-phenanthroline, optional, 0.1-0.2 equiv)
-
This compound (as solvent)
Procedure:
-
To a Schlenk flask, add the aryl halide, phenol, copper catalyst, base, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed this compound.
-
Heat the reaction mixture to 150-200 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with a suitable solvent and filter through celite to remove copper salts.
-
Wash the organic phase with aqueous ammonia (B1221849) solution to remove residual copper, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude diaryl ether by column chromatography or recrystallization.
Conceptual Application in Polymer Synthesis
Conceptual Workflow for Solution Polymerization of Styrene
Conceptual Application in Nanoparticle Synthesis
The synthesis of certain metal or metal oxide nanoparticles requires high temperatures to control crystal growth and morphology. This compound can serve as a high-boiling point solvent in such solvothermal or hot-injection synthesis methods.
Conceptual Workflow for Solvothermal Synthesis of Metal Oxide Nanoparticles
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: Moderately toxic by ingestion.[1]
-
Decomposition: When heated to decomposition, it may emit acrid and irritating fumes.[1]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before using this compound.
References
Protocol for the synthesis of amino acids using butoxybenzene.
Application Notes and Protocols: Synthesis of Amino Acids
A-1.0: Foreword on the Use of Butoxybenzene in Amino Acid Synthesis
A comprehensive review of established chemical literature indicates that there are no direct, recognized protocols for the synthesis of amino- acids using this compound as a starting material. The chemical structure of this compound, an ether, does not lend itself to conventional amino acid synthesis methodologies such as the Strecker, Gabriel, or amidomalonate syntheses, which typically commence with aldehydes, α-halo esters, or α-keto acids respectively.[1][2]
While a multi-step synthetic pathway to convert this compound into a suitable amino acid precursor is theoretically conceivable, it would involve a series of complex and non-standard transformations for this specific purpose.[3][4] Such a route is not documented in peer-reviewed literature and would require substantial research and development to establish a viable and validated protocol.
Therefore, this document will detail a well-established and widely used method for racemic amino acid synthesis—the Strecker Synthesis —which proceeds from an aldehyde. This provides a practical and validated protocol relevant to the interests of researchers, scientists, and drug development professionals in the field of amino acid synthesis.
A-2.0: The Strecker Synthesis of α-Amino Acids
A-2.1: Introduction
The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[1] The process begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed in a subsequent step to yield the desired α-amino acid.[1][2] This robust reaction is over 150 years old and remains a cornerstone of amino acid synthesis due to its simplicity and effectiveness.[1]
A-2.2: Overall Reaction Pathway
The general scheme for the Strecker synthesis is as follows:
-
Step 1: α-Aminonitrile Formation:
-
R-CHO (Aldehyde) + NH₃ (Ammonia) + HCN (Hydrogen Cyanide) → R-CH(NH₂)CN (α-Aminonitrile) + H₂O
-
-
Step 2: Hydrolysis:
-
R-CH(NH₂)CN + 2H₂O + H⁺ (acid catalyst) → R-CH(NH₃⁺)COOH (Amino Acid) + NH₄⁺
-
A-2.3: Signaling Pathway and Workflow Diagram
The logical workflow for the Strecker synthesis can be visualized as a sequence of chemical transformations.
Caption: Workflow of the Strecker Amino Acid Synthesis.
P-1.0: Experimental Protocol for the Synthesis of (DL)-Alanine via Strecker Synthesis
This protocol describes the synthesis of the racemic amino acid Alanine (B10760859), starting from acetaldehyde (B116499).
P-1.1: Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Acetaldehyde | CH₃CHO | 44.05 | 22.0 g (0.5 mol) | Handle in a well-ventilated fume hood. |
| Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 29.5 g (0.55 mol) | |
| Sodium Cyanide | NaCN | 49.01 | 27.0 g (0.55 mol) | EXTREMELY TOXIC. Handle with extreme caution. |
| 28% Aqueous Ammonia | NH₄OH | 35.05 | 50 mL | Corrosive. Use in a fume hood. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~150 mL | Corrosive. Use in a fume hood. |
| Ethanol (B145695) (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing. Highly flammable. |
| Deionized Water | H₂O | 18.02 | As needed |
P-1.2: Procedure
Step 1: Synthesis of α-Aminopropionitrile
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 29.5 g (0.55 mol) of ammonium chloride in 75 mL of water.
-
Cool the solution to 10-15°C in an ice bath.
-
Add 50 mL of 28% aqueous ammonia, followed by the dropwise addition of 22.0 g (0.5 mol) of acetaldehyde over 20 minutes, maintaining the temperature below 20°C.
-
In a separate beaker, dissolve 27.0 g (0.55 mol) of sodium cyanide in 50 mL of water. Caution: NaCN is highly toxic.
-
Add the sodium cyanide solution dropwise to the flask over a period of 1 hour, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
The reaction mixture will separate into two layers. Separate the upper organic layer (the crude α-aminopropionitrile) using a separatory funnel. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts. Dry over anhydrous sodium sulfate, filter, and carefully remove the ether by distillation at atmospheric pressure. The remaining liquid is the crude aminonitrile.
Step 2: Hydrolysis to (DL)-Alanine
-
Caution: This step must be performed in an efficient fume hood as toxic HCN gas may evolve.
-
Place the crude α-aminopropionitrile in a 1 L round-bottom flask.
-
Slowly and carefully add 150 mL of concentrated hydrochloric acid while cooling the flask in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
After reflux, cool the solution and then evaporate it to dryness under reduced pressure using a rotary evaporator. This removes excess HCl and yields the crude alanine hydrochloride.
-
To isolate the free amino acid, dissolve the residue in 100 mL of water and neutralize by the careful addition of a concentrated ammonia solution until the pH is approximately 6-7.
-
Precipitate the alanine by adding 200 mL of 95% ethanol and allowing the mixture to stand in a refrigerator overnight.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure (DL)-Alanine.
P-1.3: Expected Yield and Characterization
-
Expected Yield: 25-30 g (56-67% overall yield).
-
Appearance: White crystalline solid.
-
Melting Point: ~297°C (decomposes).
-
Characterization: The product can be further characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Disclaimer: These protocols are intended for use by trained chemical researchers in a properly equipped laboratory setting. All procedures, especially those involving highly toxic reagents like sodium cyanide, should be performed with appropriate safety precautions, including the use of personal protective equipment and a certified fume hood.
References
Application of Butoxybenzene in the Synthesis of Dye-Sensitized Solar Cells: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butoxybenzene, while not directly employed as a photosensitizer, serves as a crucial precursor for incorporating butoxy functional groups (-OC₄H₉) into the molecular architecture of organic dyes for Dye-Sensitized Solar Cells (DSSCs). The inclusion of these alkoxy chains, particularly the butoxy group, has been demonstrated to significantly enhance the photovoltaic performance of DSSCs. This enhancement is primarily attributed to the steric hindrance provided by the bulky butoxy groups, which effectively suppresses intermolecular dye aggregation on the semiconductor surface. This reduction in aggregation leads to improved electron injection efficiency and reduced charge recombination rates. Furthermore, the hydrophobic nature of the butoxy chain can help in preventing the ingress of water from the electrolyte to the semiconductor surface, thereby improving the long-term stability of the device. These application notes provide detailed protocols for the synthesis of a representative organic dye incorporating a this compound-derived donor moiety and summarize the performance parameters of such dyes.
Introduction: The Role of Butoxy Groups in DSSC Dyes
The efficiency and stability of Dye-Sensitized Solar Cells are critically dependent on the molecular engineering of the organic sensitizer. A typical organic dye for DSSCs possesses a Donor-π-Acceptor (D-π-A) structure. The donor moiety is a key component influencing the dye's electronic properties and its interaction with the electrolyte and the semiconductor surface.
The incorporation of alkoxy chains, such as butoxy groups derived from this compound, into the donor part of the dye molecule offers several advantages:
-
Suppression of Dye Aggregation: The bulky nature of the butoxy group creates steric hindrance, preventing the π-π stacking of dye molecules on the TiO₂ surface. This is crucial as dye aggregation is a major cause of performance loss due to unfavorable electronic interactions and quenching of the excited state.
-
Reduced Charge Recombination: The insulating alkyl chains of the butoxy group can form a blocking layer on the semiconductor surface, which hinders the recombination of injected electrons with the oxidized species in the electrolyte (typically I₃⁻).
-
Enhanced Light Harvesting: By preventing aggregation, a more uniform monolayer of the dye can be formed on the TiO₂ surface, leading to more efficient light absorption.
-
Improved Solubility: The presence of alkyl chains can improve the solubility of the dye in organic solvents used for cell fabrication.
-
Increased Hydrophobicity: The hydrophobic butoxy groups can help to passivate the semiconductor surface against water from the electrolyte, thus enhancing the stability of the DSSC.
Data Presentation: Photovoltaic Performance of Butoxy-Containing Dyes
The following table summarizes the key photovoltaic performance parameters of a representative organic dye (L1) featuring a this compound-derived donor group, alongside other dyes with alkoxy chains for comparison.
| Dye ID | Donor Moiety | Jsc (mA·cm⁻²) | Voc (mV) | FF | PCE (%) | Reference |
| L1 | 4-Butoxyphenyl-bithiophene | 6.4 | 535 | 0.60 | 2.1 | [1] |
| MK-2 | n-hexyloligothiophene-carbazole | 13.9 | 730 | 0.75 | 7.6 | [2] |
| S1P | Ethoxy-substituted oligo-phenylenevinylene | - | - | - | 4.23 | [1] |
| C2-2 | Rigid carbazole (B46965) derivative | 12.00 | 597 | 0.63 | 4.53 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative D-π-A organic dye, (E)-2-cyano-3-(5'-(4-butoxyphenyl)-[2,2'-bithiophen]-5-yl)acrylic acid (L1), which utilizes a this compound-derived donor.
Synthesis of 4-Butoxyphenylboronic Acid (Intermediate 1)
This protocol describes the synthesis of the key boronic acid intermediate from 4-bromophenol (B116583).
Reaction Scheme:
-
4-bromophenol + n-BuI → 1-bromo-4-butoxybenzene (B1267048)
-
1-bromo-4-butoxybenzene + B(OCH₃)₃ → 4-butoxyphenylboronic acid
Materials:
-
4-bromophenol
-
1-iodobutane (B1219991) (n-BuI)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate (B1201080) (B(OCH₃)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
Step 1: Synthesis of 1-bromo-4-butoxybenzene
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-iodobutane (1.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain 1-bromo-4-butoxybenzene as a colorless oil.
Step 2: Synthesis of 4-butoxyphenylboronic acid
-
Dissolve 1-bromo-4-butoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield 4-butoxyphenylboronic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis of 5'-(4-butoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde (Intermediate 2)
This protocol outlines the Suzuki coupling reaction to form the core structure of the dye.
Reaction Scheme:
4-butoxyphenylboronic acid + 5'-bromo-[2,2'-bithiophene]-5-carbaldehyde → 5'-(4-butoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
Materials:
-
4-Butoxyphenylboronic acid (Intermediate 1)
-
5'-bromo-[2,2'-bithiophene]-5-carbaldehyde
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 5'-bromo-[2,2'-bithiophene]-5-carbaldehyde (1.0 eq) and 4-butoxyphenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the 2 M aqueous sodium carbonate solution (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the desired aldehyde as a solid.
Synthesis of (E)-2-cyano-3-(5'-(4-butoxyphenyl)-[2,2'-bithiophen]-5-yl)acrylic acid (L1 Dye)
This protocol describes the final Knoevenagel condensation to yield the target dye.
Reaction Scheme:
5'-(4-butoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde + Cyanoacetic acid → L1 Dye
Materials:
-
5'-(4-butoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde (Intermediate 2)
-
Cyanoacetic acid
Procedure:
-
Dissolve 5'-(4-butoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde (1.0 eq) and cyanoacetic acid (1.5 eq) in a mixture of acetonitrile and chloroform (e.g., 3:1 v/v).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude solid product is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture to yield the final dye L1.
Fabrication of Dye-Sensitized Solar Cell
A standard procedure for the fabrication of a DSSC using the synthesized dye is as follows:
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized dye L1
-
Co-adsorbent, e.g., chenodeoxycholic acid (CDCA)
-
Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., containing LiI, I₂, and an organic ionic liquid in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a TiO₂ blocking layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and anneal at 500 °C.
-
Deposit a mesoporous TiO₂ layer by screen-printing or doctor-blading the TiO₂ paste.
-
Sinter the TiO₂ film at a high temperature (e.g., 450-500 °C) to ensure good particle necking and electrical contact.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into a solution of the L1 dye (e.g., 0.3-0.5 mM) and a co-adsorbent like CDCA (e.g., 10 mM) in a suitable solvent for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode and the platinum-coated counter electrode using a thermoplastic sealant as a spacer.
-
Heat the assembly to seal the cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of sealant and a microscope cover slip.
-
-
Characterization:
-
Measure the photovoltaic performance of the fabricated DSSC under simulated solar illumination (AM 1.5G, 100 mW·cm⁻²) using a solar simulator and a source meter to obtain the J-V curve and determine Jsc, Voc, FF, and PCE.
-
Mandatory Visualizations
Synthesis Pathway of L1 Dye
Caption: Synthetic route for the L1 dye.
Experimental Workflow for DSSC Fabrication
Caption: Workflow for DSSC fabrication.
Role of Butoxy Groups in Preventing Dye Aggregation
Caption: Effect of butoxy groups on dye aggregation.
Conclusion
The incorporation of butoxy groups, derived from this compound, into the molecular structure of organic dyes is a valuable strategy for enhancing the performance of Dye-Sensitized Solar Cells. These groups play a significant role in mitigating dye aggregation, reducing charge recombination, and improving the overall stability of the device. The detailed synthetic protocols and comparative data provided in these application notes offer a practical guide for researchers in the field to design and synthesize novel, high-performance sensitizers for next-generation solar energy conversion technologies. Further exploration into the optimal positioning and length of alkoxy chains can be expected to yield even greater improvements in DSSC efficiency and longevity.
References
Application Notes & Protocols: Williamson Ether Synthesis for Preparing Butoxybenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of butoxybenzene derivatives via the Williamson ether synthesis. It outlines the reaction mechanism, a step-by-step experimental procedure for a representative derivative, and a summary of reaction conditions for various substituted phenols. The Williamson ether synthesis is a robust and versatile method for preparing ethers, involving an SN2 reaction between a phenoxide ion and an alkyl halide.[1] This method is particularly effective when using primary alkyl halides like 1-bromobutane (B133212) to minimize competing elimination reactions.[2]
Reaction Principle and Mechanism
The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] For the preparation of this compound derivatives, this involves the reaction of a substituted phenoxide ion with a butyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The overall reaction can be summarized in two main steps:
-
Deprotonation: A strong base is used to deprotonate the substituted phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary alkyl halide (e.g., 1-bromobutane) in a concerted SN2 reaction, displacing the halide and forming the ether.[1][2]
For the synthesis of this compound, the combination of a phenoxide with a primary butyl halide is effective.[3] The alternative, reacting a butoxide with a bromobenzene, is not feasible for a simple SN2 mechanism because substitutions on sp²-hybridized carbons are disfavored.[3]
Caption: Reaction mechanism for Williamson ether synthesis.
Experimental Protocol: Synthesis of p-(n-Butoxy)nitrobenzene
This protocol details the synthesis of p-(n-butoxy)nitrobenzene from p-nitrophenol and n-butyl bromide, adapted from established procedures.[4][5]
Materials and Equipment:
-
p-Nitrophenol
-
n-Butyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (dry)
-
Benzene (B151609) or Diethyl Ether
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask (500 mL)
-
Reflux condenser
-
Heating mantle or steam bath
-
Stir bar and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask, combine p-nitrophenol (0.4 mole, 56.0 g), anhydrous potassium carbonate (0.4 mole, 56.0 g), and dry acetone (400 mL).[4][5]
-
Addition of Alkyl Halide: Add n-butyl bromide (0.44 mole, 60.0 g) to the mixture.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a steam bath or heating mantle.[4][5] Maintain the reflux for approximately 48 hours.[4][5] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.[4]
-
Extraction: Add water (400 mL) to the residue. Extract the aqueous mixture with two portions of benzene or diethyl ether (200 mL each).[4]
-
Washing: Combine the organic extracts and wash them three times with 10% sodium hydroxide solution (150 mL portions) to remove any unreacted p-nitrophenol. Follow with a brine wash.[4]
-
Drying and Evaporation: Dry the organic layer over anhydrous potassium carbonate or another suitable drying agent.[4] Filter off the drying agent and remove the solvent in vacuo to yield the crude product.[4]
-
Purification (Optional): The crude p-(n-butoxy)nitrobenzene, a yellow liquid, can be purified further by vacuum distillation if necessary.[5] The reported yield for the crude product is approximately 79%.[4]
Caption: Workflow for the synthesis of p-(n-butoxy)nitrobenzene.
Data Presentation: Reaction Conditions for this compound Derivatives
The Williamson ether synthesis is applicable to a variety of substituted phenols. The reaction conditions can be optimized for different substrates. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can sometimes enhance reaction rates.[6][7]
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenol | n-Butyl bromide | K₂CO₃ | Acetone | Reflux (~56) | 48 | 79 (crude) | [4] |
| o-Nitrophenol | n-Butyl bromide | K₂CO₃ | Acetone | Reflux (~56) | 48 | 80-85 | [5] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux (~78) | 1 | N/A | [8] |
| 1-Bromo-3-hydroxy-5-nitrobenzene | 1-Bromobutane | K₂CO₃ | Acetone | Reflux (~56) | Several | N/A | [9] |
| Phenol (Catalytic Method) | Methanol (B129727) | K-Benzoate | None | 320 | N/A | up to 99 | [10] |
Note: N/A indicates data not available in the cited source. The catalytic method with methanol represents a high-temperature, industrial-scale modification of the classic synthesis.[10][11]
Concluding Remarks
The Williamson ether synthesis remains a cornerstone reaction for the preparation of ethers, including this compound derivatives.[2] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination, which is a common side reaction with secondary or tertiary halides.[1][2] The protocol is highly adaptable for various substituted phenols, making it a valuable tool in medicinal chemistry and materials science for creating diverse libraries of aryl ethers. For industrial applications, newer methods using higher temperatures and weaker alkylating agents are being developed to create a more efficient and "green" process.[10][12]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Butoxybenzene as a Phenolic Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the butoxy group as a protecting agent for phenols in organic synthesis. The butyl ether is a robust protecting group, stable to a range of synthetic conditions, making it a valuable tool in multi-step synthesis. This document outlines the protocols for both the protection of phenols as butoxybenzenes and their subsequent deprotection, supported by quantitative data and detailed experimental procedures.
Introduction
The protection of the phenolic hydroxyl group is a critical strategy in the synthesis of complex molecules, preventing undesired reactions such as O-alkylation, O-acylation, or oxidation. The butoxy group, introduced as a butyl ether, offers a stable and reliable protecting group that is amenable to cleavage under specific acidic conditions. Its formation is typically achieved through a Williamson ether synthesis, a well-established and high-yielding reaction.
Advantages of the Butoxybenzene Protecting Group
-
Stability: this compound ethers are stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.
-
Ease of Introduction: The protection reaction, typically a Williamson ether synthesis, is generally high-yielding and proceeds under relatively mild conditions.
-
Specific Cleavage: Deprotection is achieved under acidic conditions, allowing for selective removal in the presence of acid-labile groups if carefully controlled, or complete removal when desired.
Data Presentation: A Comparative Overview
The following tables summarize the reaction conditions and yields for the formation and cleavage of this compound protecting groups on various phenolic substrates.
Table 1: Protection of Phenols as Butoxybenzenes via Williamson Ether Synthesis
| Phenol (B47542) Substrate | Base | Solvent | Alkylating Agent | Conditions | Yield (%) |
| Phenol | NaH | THF or DME | 1-Bromobutane (B133212) | Reflux, overnight | High (General) |
| p-Ethylphenol | NaOH | Ethanol | n-Butyl bromide | Reflux | Not specified |
| o-Nitrophenol | K₂CO₃ | Acetone (B3395972) | n-Butyl bromide | Reflux, 48h | 75-80[1] |
| 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | Not specified | Reflux, 20h | 81[2] |
| 4-Hydroxyacetophenone | K₂CO₃ | Acetone | Not specified | Reflux, 16h | 92[2] |
| 6-Hydroxy-2-tetralone | K₂CO₃, KI | Acetone | Not specified | 60°C, 48h | 65-71[3] |
| 4-tert-Butylphenol | KOH (aq) | Chlorobenzene | 1-Bromobutane | 60°C (PTC) | High (Kinetic study)[4][5] |
PTC: Phase Transfer Catalysis
Table 2: Deprotection of Butoxybenzenes
| This compound Substrate | Reagent | Solvent | Conditions | Yield (%) |
| General Aryl Butyl Ether | BBr₃ | CH₂Cl₂ | -78°C to RT | High (General) |
| General Aryl Alkyl Ether | HBr (conc. aq.) | - | Reflux | Good (General)[6][7] |
| Substituted Aryl Butyl Ether | BBr₃ | CH₂Cl₂ | 0°C to RT | 91-95 (for various substituted phenols)[8] |
Experimental Protocols
Protection of Phenols: Williamson Ether Synthesis
This protocol describes a general procedure for the formation of this compound from a phenol using potassium carbonate as the base.
Materials:
-
Substituted Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1-Bromobutane (1.1-1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask containing the substituted phenol, add anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Add 1-bromobutane to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, the temperature can be adjusted, e.g., 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
A similar procedure can be followed using sodium hydride (NaH) as a base in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF.[9] In this case, the phenol is typically added to a suspension of NaH at 0°C, followed by the addition of 1-bromobutane after the evolution of hydrogen gas has ceased.
Deprotection of Butoxybenzenes
This protocol provides a general method for the cleavage of the butyl ether to regenerate the phenol using boron tribromide (BBr₃).
Materials:
-
This compound derivative (1.0 eq)
-
Boron Tribromide (BBr₃) (1.0 - 3.0 eq, typically as a 1M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or a round-bottom flask with a septum
-
Syringe
-
Magnetic stirrer and stir bar
-
Ice bath or cryostat
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the this compound derivative in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C or 0°C using an appropriate cooling bath.
-
Slowly add boron tribromide solution via syringe to the stirred solution.
-
Allow the reaction mixture to stir at the low temperature and then warm to room temperature. The reaction time can vary from minutes to several hours, depending on the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude phenol by column chromatography or recrystallization.
Cleavage can also be achieved by refluxing the this compound with concentrated hydrobromic acid (HBr).[6][7]
Mandatory Visualizations
Workflow for Phenol Protection and Deprotection
Caption: General workflow for the protection of phenols as butoxybenzenes and their subsequent deprotection.
Logical Relationship of Reagents and Products
Caption: Logical relationship of reagents and products in the this compound protection/deprotection cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. readchemistry.com [readchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation of Butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed experimental protocol for the Friedel-Crafts acylation of butoxybenzene to primarily yield 4-butoxyacetophenone, a key building block in various synthetic pathways. The butoxy group, being an activating ortho-, para-director, facilitates this reaction, with the para-substituted product being sterically favored.
Reaction Principle
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the electron-rich this compound ring to form a resonance-stabilized carbocation intermediate (a sigma complex).[1] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the acylated product and regenerating the catalyst.[1]
Quantitative Data Summary
The following table summarizes the recommended quantities and conditions for the Friedel-Crafts acylation of this compound on a 50 mmol scale. This data is adapted from established protocols for similar alkoxybenzenes.[2]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 7.51 | g | (50.0 mmol, 1.0 equiv) |
| Acetyl Chloride | 4.32 | g (3.9 mL) | (55.0 mmol, 1.1 equiv) |
| Anhydrous Aluminum Chloride | 7.33 | g | (55.0 mmol, 1.1 equiv) |
| Solvent | |||
| Dichloromethane (B109758) (DCM) | 45 | mL | Anhydrous |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | (Ice/water bath)[2] |
| Addition Time | 10 | min | For each reactant solution[2] |
| Reaction Temperature | Room Temperature | °C | After initial addition |
| Reaction Time | 15 | min | After reaching room temperature[2] |
| Work-up | |||
| Ice | 25 | g | For quenching[2] |
| Concentrated HCl | 15 | mL | For quenching[2] |
| DCM for Extraction | 20 | mL | |
| Saturated NaHCO₃ | 2 x 20 | mL | For washing |
Experimental Protocol
Materials and Equipment:
-
100 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
1. Reaction Setup: a. Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes. b. In the flask, place anhydrous aluminum chloride (7.33 g, 55.0 mmol) and anhydrous dichloromethane (15 mL).[2] c. Cool the flask to 0°C in an ice/water bath.[2]
2. Reactant Addition: a. Prepare a solution of acetyl chloride (4.32 g, 55.0 mmol) in 10 mL of anhydrous dichloromethane.[2] Add this solution to the dropping funnel. b. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[2] c. Prepare a solution of this compound (7.51 g, 50.0 mmol) in 10 mL of anhydrous dichloromethane. d. After the addition of acetyl chloride is complete, add the this compound solution dropwise to the reaction mixture over 10 minutes.[2]
3. Reaction: a. Once the addition of this compound is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[2] b. Stir the reaction mixture at room temperature for an additional 15 minutes.[2]
4. Work-up and Isolation: a. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[2] b. Transfer the mixture to a separatory funnel. c. Separate the organic layer. d. Extract the aqueous layer with 20 mL of dichloromethane.[2] e. Combine the organic layers and wash them twice with 20 mL portions of saturated sodium bicarbonate solution, followed by a wash with brine.[2] f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.
5. Purification (Optional): a. The crude 4-butoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Caption: Logical relationship of key steps in the Friedel-Crafts acylation mechanism.
References
Procedure for the nitration of butoxybenzene to form nitro-derivatives.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the nitration of butoxybenzene to yield its nitro-derivatives. The protocols described herein outline the necessary reagents, reaction conditions, and safety precautions for the successful synthesis of 2-nitrothis compound and 4-nitrothis compound.
Introduction
The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The butoxy group (-OC₄H₉) is an activating, ortho, para-directing group.[1] This means that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the positions ortho (C2) and para (C4) to the butoxy group. Due to the steric hindrance imposed by the bulky butoxy group, the para isomer is generally the major product.[2] The ratio of ortho to para products can be influenced by reaction conditions such as temperature and the choice of solvent.[3]
Data Presentation
While specific quantitative data for the isomer distribution in the nitration of this compound is not extensively available in the literature, a general trend of decreased ortho substitution due to steric hindrance is well-established.[2] The following table provides a qualitative comparison with the nitration of anisole (B1667542) (methoxybenzene), which has a less sterically hindered methoxy (B1213986) group.
| Substituent | Ortho Isomer Yield | Meta Isomer Yield | Para Isomer Yield |
| Butoxy (-OC₄H₉) | Lower than methoxy | <1% | Higher than methoxy |
| Methoxy (-OCH₃) | ~30-40% | <1-2% | ~60-70% |
Table 1: Qualitative Comparison of Isomer Distribution in the Nitration of this compound and Anisole.[2][4]
Experimental Protocols
This section details the protocol for the mononitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-water or dry ice/acetone)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
1. Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add a measured volume of concentrated sulfuric acid to a cooled (ice bath) measured volume of concentrated nitric acid. A typical ratio is 1:1 to 2:1 v/v of sulfuric acid to nitric acid.[3]
-
This mixing is highly exothermic and should be done with extreme caution, ensuring the mixture remains cold.
2. Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath and cool to 0 °C.[3]
3. Nitration Reaction:
-
Dissolve this compound in a suitable solvent, such as dichloromethane, in the reaction flask.
-
Cool the solution to 0 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the this compound solution.
-
Maintain the internal reaction temperature below 5-10 °C throughout the addition.[3] The rate of addition should be controlled to prevent a rapid increase in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]
4. Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of ortho- and para-nitrothis compound.
5. Purification:
-
The individual isomers can be separated by column chromatography on silica (B1680970) gel.[2]
Mandatory Visualizations
Signaling Pathway of Electrophilic Aromatic Substitution (Nitration):
Caption: Mechanism of the nitration of this compound.
Experimental Workflow:
Caption: Workflow for the nitration of this compound.
References
Application Notes and Protocols: Butoxybenzene in Liquid Crystal Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of butoxybenzene and its derivatives in the synthesis of liquid crystal materials. The information is intended to guide researchers and professionals in the development and characterization of these materials for various applications, including liquid crystal displays (LCDs).
Introduction
This compound derivatives are key components in the formulation of various liquid crystalline materials. The butoxy group (-OC₄H₉) provides a desirable level of molecular asymmetry and flexibility, influencing the mesophase behavior and electro-optical properties of the final liquid crystal. These compounds are integral to creating materials with specific phase transition temperatures, dielectric anisotropy, and birefringence required for advanced display technologies.
Two prominent examples of this compound-derived liquid crystals are p-butoxybenzoic acid and 4'-butoxy-4-cyanobiphenyl. These molecules serve as foundational structures that can be further modified to fine-tune the properties of liquid crystal mixtures.
Data Presentation
The following tables summarize key quantitative data for representative this compound-derived liquid crystals and related alkoxy compounds. This data is essential for predicting the behavior of these materials in liquid crystal mixtures and their performance in electro-optical devices.
Table 1: Physicochemical and Phase Transition Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| 4'-Butoxy-4-cyanobiphenyl | C₁₇H₁₇NO | 251.33 | 75.0 - 79.0[1] | 75.0 - 82.0 |
| p-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 147 - 150 | 160 - 161 |
| 4-Methoxy-4'-cyanobiphenyl | C₁₄H₁₁NO | 209.25 | 114 - 116 | 114 - 116 |
| 4-Ethoxy-4'-cyanobiphenyl | C₁₅H₁₃NO | 223.27 | 114 - 115 | 114 - 115 |
| 4-Propoxy-4'-cyanobiphenyl | C₁₆H₁₅NO | 237.30 | 83 - 85 | 83 - 85 |
| 4-Pentoxy-4'-cyanobiphenyl | C₁₈H₁₉NO | 265.35 | 54 - 56 | 68 |
| 4-Hexoxy-4'-cyanobiphenyl | C₁₉H₂₁NO | 279.38 | 57 - 59 | 76 |
| 4-Heptoxy-4'-cyanobiphenyl | C₂₀H₂₃NO | 293.40 | 54 - 56 | 75 |
| 4-Octoxy-4'-cyanobiphenyl | C₂₁H₂₅NO | 307.43 | 54.5 | 80 |
Table 2: Electro-Optical Properties of Alkoxy-Cyanobiphenyls
| Compound | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 589 nm |
| 4-Pentoxy-4'-cyanobiphenyl | +10.0 | 0.19 |
| 4-Hexoxy-4'-cyanobiphenyl | +9.1 | 0.17 |
| 4-Heptoxy-4'-cyanobiphenyl | +8.4 | 0.16 |
| 4-Octoxy-4'-cyanobiphenyl | +7.8 | 0.15 |
Note: Data for alkoxy-cyanobiphenyls are provided to illustrate the trends in properties with varying alkoxy chain length. Specific values for 4'-butoxy-4-cyanobiphenyl can be expected to be within the range of these related compounds.
Experimental Protocols
Protocol 1: Synthesis of 4'-Butoxy-4-cyanobiphenyl
This protocol details a two-step synthesis of 4'-butoxy-4-cyanobiphenyl, a common nematic liquid crystal. The synthesis involves a Williamson ether synthesis followed by a Suzuki-Miyaura cross-coupling reaction.[1]
Step 1: Williamson Ether Synthesis of 4-Iodophenyl Butyl Ether
-
Materials:
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate (B1210297)
-
Brine
-
Procedure:
-
In a round-bottom flask, dissolve 4-iodophenol (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Add 1-bromobutane (1.2 eq.) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-iodophenyl butyl ether.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
4-Iodophenyl butyl ether (from Step 1)
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water mixture (e.g., 4:1:1 ratio)
-
Diethyl ether
-
-
Procedure:
-
In a Schlenk tube, combine 4-iodophenyl butyl ether (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), and triphenylphosphine (4-10 mol%).
-
Add a 2M aqueous solution of sodium carbonate (2.0 eq.) and the toluene/ethanol/water solvent mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 4'-butoxy-4-cyanobiphenyl.[1]
-
Protocol 2: Synthesis of p-Butoxybenzoic Acid
This protocol describes the synthesis of p-butoxybenzoic acid, another important liquid crystal precursor, via a two-step process involving Williamson ether synthesis and subsequent hydrolysis.
Step 1: Synthesis of Methyl 4-Butoxybenzoate
-
Materials:
-
Methyl 4-hydroxybenzoate (B8730719)
-
1-Bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF.
-
Add 1-bromobutane (1.2 eq.) to the mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with deionized water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude methyl 4-butoxybenzoate.
-
Step 2: Hydrolysis to p-Butoxybenzoic Acid
-
Materials:
-
Crude methyl 4-butoxybenzoate (from Step 1)
-
Potassium Hydroxide (B78521) (KOH)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude methyl 4-butoxybenzoate in methanol.
-
Add an aqueous solution of potassium hydroxide (2.0 eq.).
-
Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure p-butoxybenzoic acid.
-
Visualizations
Diagram 1: Synthetic Pathway of 4'-Butoxy-4-cyanobiphenyl
Caption: Synthetic pathway for 4'-butoxy-4-cyanobiphenyl.
Diagram 2: Experimental Workflow for Liquid Crystal Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Diagram 3: Manufacturing Process of a Liquid Crystal Display (LCD)
Caption: High-level workflow of LCD manufacturing.
References
Application Notes and Protocols: The Role of Butoxybenzene as a Linker in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with extensive applications in gas storage, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF. Butoxybenzene-derived linkers are of particular interest due to the introduction of flexible alkyl chains which can influence the framework's porosity, hydrophobicity, and guest-host interactions. This document provides detailed application notes on the role of this compound as a linker in MOF synthesis and protocols for the synthesis and characterization of such MOFs.
Introduction: The Role of this compound-Derived Linkers in MOF Synthesis
The functionalization of organic linkers is a key strategy in the design of Metal-Organic Frameworks (MOFs) with tailored properties. The incorporation of a this compound moiety into a linker molecule can significantly influence the resulting MOF's characteristics. The butoxy group, with its flexible four-carbon chain, can impart several desirable features:
-
Pore Environment Modification: The alkyl chains of the butoxy groups can extend into the pores of the MOF, creating a more hydrophobic and sterically hindered environment. This can be advantageous for the selective adsorption of nonpolar guest molecules and can influence the release kinetics of encapsulated drugs.
-
Structural Control: The steric bulk of the butoxy groups can play a crucial role in directing the framework topology by preventing undesired interpenetration, leading to more open and accessible porous structures.
-
Solubility and Crystal Growth: The presence of butoxy groups can enhance the solubility of the linker in common organic solvents used in solvothermal synthesis, potentially leading to improved crystal quality.[1]
These properties make this compound-derived linkers promising candidates for the development of MOFs for specialized applications, particularly in the field of drug delivery where controlled release and biocompatibility are paramount.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of MOFs using a this compound-derived dicarboxylic acid linker.
Protocol 1: Solvothermal Synthesis of a this compound-Functionalized MOF
This protocol is adapted from established solvothermal methods for Zr-based MOFs and can be modified for other metal sources.[2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
2,5-bis(butoxy)benzene-1,4-dicarboxylic acid (or a similar this compound-derived linker)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (as a modulator)
-
Teflon-lined stainless-steel autoclave (20 mL)
-
Centrifuge
-
Oven
Procedure:
-
In a 20 mL glass vial, dissolve the zirconium salt (e.g., 0.041 mmol of ZrOCl₂·8H₂O) and the this compound-derived dicarboxylic acid linker (0.041 mmol) in 4.1 mL of DMF.
-
Add 0.82 mL of formic acid to the mixture.
-
Sonicate the mixture for 30 minutes or until all solids are fully dissolved.
-
Transfer the clear solution to a 20 mL Teflon-lined autoclave and seal it tightly.
-
Place the autoclave in a preheated oven at 120°C for 48 hours.
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (B145695) (3 x 10 mL) to remove unreacted starting materials and solvent.
-
Dry the purified MOF in an oven at 80°C overnight.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
- Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
- Method: A small amount of the dried MOF powder is mounted on a sample holder and analyzed using a powder X-ray diffractometer. The resulting pattern should show sharp peaks, indicating a crystalline material.
2. Nitrogen Gas Sorption Analysis:
- Purpose: To determine the surface area (BET), pore volume, and pore size distribution of the MOF.[3]
- Method: A sample of the MOF is activated by heating under vacuum to remove any guest molecules from the pores. A nitrogen adsorption-desorption isotherm is then measured at 77 K. The BET (Brunauer-Emmett-Teller) method is used to calculate the specific surface area from the isotherm data.
3. Thermogravimetric Analysis (TGA):
- Purpose: To evaluate the thermal stability of the MOF.
- Method: A small amount of the MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To confirm the presence of the this compound linker and the coordination of the carboxylate groups to the metal centers.
- Method: The FTIR spectrum of the MOF is recorded and compared to the spectrum of the free linker. A shift in the carboxylate stretching frequencies indicates coordination to the metal center.
Data Presentation
The following table summarizes hypothetical quantitative data for a MOF synthesized with a this compound-derived linker, designated as "BB-MOF-Zr". Specific experimental data for a this compound-based MOF was not available in the search results; this data is illustrative of expected values.
| Parameter | Value | Method |
| BET Surface Area | 800 - 1200 m²/g | N₂ Sorption at 77 K |
| Pore Volume | 0.4 - 0.6 cm³/g | N₂ Sorption at 77 K |
| Pore Size | 1.0 - 1.5 nm | N₂ Sorption at 77 K |
| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis |
| Drug Loading Capacity (Ibuprofen) | ~15-25 wt% | UV-Vis Spectroscopy |
Mandatory Visualizations
Caption: Solvothermal synthesis and characterization workflow for a this compound-functionalized MOF.
Caption: Logical relationship from synthesis components to the application of this compound-MOFs.
Applications in Drug Development
MOFs are promising platforms for drug delivery due to their high porosity and tunable surface chemistry.[4][5][6][7][8] The incorporation of this compound linkers can further enhance their utility in this field. The hydrophobic pore environment created by the butoxy groups can be beneficial for loading hydrophobic drugs and may provide a more sustained release profile. The drug can be loaded into the MOF post-synthetically by soaking the activated MOF in a concentrated solution of the drug. The loading capacity can be determined by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.[9] The release of the drug is often triggered by changes in pH, which is particularly relevant for targeted delivery to the acidic microenvironment of tumors.[4][5]
Conclusion
This compound-derived linkers offer a versatile tool for the rational design of functional MOFs. The presence of the butoxy groups can significantly impact the structural and chemical properties of the resulting framework, leading to materials with tailored porosity and hydrophobicity. These characteristics are highly desirable for applications in drug delivery, where controlled loading and release of therapeutic agents are critical. The protocols and information provided herein serve as a guide for researchers to explore the synthesis and application of this promising class of MOFs. Further investigation into the in-vitro and in-vivo behavior of this compound-functionalized MOFs is warranted to fully realize their potential in drug development.
References
- 1. “Shake ‘n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Metal-Organic Framework (MOF)-Based Drug Delivery. | Semantic Scholar [semanticscholar.org]
- 8. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
Gas chromatography methods for the analysis of butoxybenzene content.
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of butoxybenzene using gas chromatography (GC). The primary focus is on a robust two-column GC method with flame ionization detection (GC-FID) and a heart-cut technique, as specified in the EN 18051:2024 standard for the analysis of fuel markers in middle distillates. This application note also discusses general principles for developing and validating GC methods for this compound in other matrices, relevant to pharmaceutical and environmental analysis.
Introduction
This compound (n-butyl phenyl ether, BPE) is an aromatic ether used in various industrial applications, including as a solvent and, more recently, as a fiscal marker in fuels to prevent tax evasion.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and research and development. Gas chromatography is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.
This note details a specific, validated method for this compound in fuel matrices and provides the foundational knowledge for adapting or developing methods for other sample types, such as pharmaceutical formulations or environmental samples, where this compound could be a potential impurity or analyte of interest.
Principle of the Two-Column GC-FID Method with Heart-Cutting
The primary method detailed here employs a two-column gas chromatographic system with a heart-cut technique.[1] This approach enhances selectivity and robustness, particularly for complex matrices like diesel fuel.
-
Initial Separation: The sample is first injected onto a non-polar pre-column. This column performs a preliminary separation based on the boiling points of the sample components.
-
Heart-Cut Transfer: A specific segment (the "heart-cut") of the eluent from the pre-column, which contains the target analyte (this compound), is selectively transferred to a second, polar analytical column. This is achieved using a Deans switch or another suitable flow-switching device. The bulk of the matrix components, which elute before or after the this compound on the pre-column, are vented and do not enter the analytical column. This protects the analytical column from contamination and reduces matrix interference.
-
Final Separation and Detection: The polar analytical column performs a second, more selective separation of the heart-cut portion. This compound is then detected and quantified by a flame ionization detector (FID).
Experimental Protocols
This section provides a detailed protocol based on the EN 18051:2024 standard for the analysis of this compound in middle distillates.
Reagents and Materials
-
This compound (BPE): Analytical standard of known purity (e.g., >99%).
-
Solvents: m-Xylene, cyclohexane, or heptane (B126788) (purity ≥ 99%).
-
Carrier Gas: Helium or Hydrogen (minimum purity 99.995%).
-
FID Gases: Hydrogen (minimum purity 99.995%) and compressed air.
-
Make-up Gas (optional): Nitrogen (minimum purity 99.995%).
-
BPE-free Diesel Fuel: For matrix-matched calibration and validation standards.
-
Volumetric flasks, micropipettes, and GC vials.
Sample and Standard Preparation
-
Sample Preparation: Samples of gas oil, kerosene, or diesel are typically analyzed "neat" without dilution.[1] Ensure samples are at room temperature before injection.
-
Stock Standard Solution (approx. 1000 mg/L): Accurately weigh approximately 130 mg of pure this compound into a 100 mL volumetric flask. Record the weight to the nearest 0.1 mg. Dissolve and dilute to the mark with a suitable solvent (e.g., m-xylene).
-
Working Calibration Solutions: Prepare a series of working standards by diluting the stock solution with BPE-free diesel fuel to cover the desired concentration range. The EN 18051 method specifies an application range of 0.1 mg/L to 21.25 mg/L.[3]
-
Heart-Cut Time Determination Solution (approx. 20 mg/L): Prepare a solution of this compound in a suitable solvent to determine the correct time window for the heart-cut.[1]
Gas Chromatography (GC) Conditions
The following table summarizes the typical operating conditions for the two-column GC-FID method as described in the prEN 18051:2025 standard.
| Parameter | Pre-Column (Non-Polar) | Analytical Column (Polar) |
| Stationary Phase | e.g., 5% Phenyl-methylpolysiloxane | e.g., Polyethylene Glycol (Wax) |
| Length | To be optimized for pre-separation | To be optimized for final separation |
| Internal Diameter (ID) | To be optimized | To be optimized |
| Film Thickness | To be optimized | To be optimized |
| Parameter | Setting |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 275 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 35 °C for 1 minRamp: 25 °C/min to 275 °CHold: 9 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | > Final Oven Temperature (e.g., 280-300°C) |
| FID Gas Flows | As per manufacturer's recommendations |
Procedure
-
System Setup: Set up the GC system according to the parameters in the table above and the manufacturer's instructions.
-
Heart-Cut Time Determination: Inject the heart-cut time determination solution with the Deans switch configured to send the pre-column eluent to a monitor detector (or the main detector without the analytical column in line). Determine the start and end times of the this compound peak and set this as the heart-cut window in the GC method's timed events.
-
Calibration: Inject the series of working calibration standards. Plot a calibration curve of this compound concentration versus peak area.
-
Linearity Check: The linearity of the calibration curve should be verified. A correlation coefficient (R²) of ≥ 0.999 is typically required.[1]
-
Sample Analysis: Inject the neat fuel samples.
-
Quantification: Calculate the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the detailed GC-FID method based on the EN 18051:2024 standard.
| Parameter | Value | Reference |
| Application Range | 0.1 mg/L to 21.25 mg/L | [3] |
| Limit of Detection (LOD) | 0.05 mg/L | [3] |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | [1] |
| Repeatability | To be determined during method validation | |
| Reproducibility | To be determined during method validation | |
| Recovery | To be determined during method validation |
Method Development for Other Matrices
For the analysis of this compound in other matrices, such as pharmaceutical products or environmental samples, a single-column GC-FID or GC-MS method may be sufficient.
Column Selection
The choice of the GC column is critical for achieving good separation.
-
Non-Polar Columns (e.g., 5% Phenyl-methylpolysiloxane - DB-5, TG-5MS): These columns separate compounds primarily based on their boiling points. This compound, with a boiling point of approximately 210 °C, will elute accordingly. These are good general-purpose columns to start with for method development.
-
Polar Columns (e.g., Polyethylene Glycol - Wax, DB-WAX): These columns provide separation based on polarity. They are particularly useful if this compound needs to be separated from other compounds with similar boiling points but different polarities.
Sample Preparation
Sample preparation will be highly dependent on the matrix.
-
Pharmaceuticals: Dilution with a suitable organic solvent followed by direct injection is often sufficient for drug substances or formulations where this compound is a known impurity. Headspace GC can be employed if this compound is a residual solvent.
-
Environmental Samples (e.g., water, soil): Extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate this compound from the matrix before GC analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the GC analysis of this compound.
Caption: Logical diagram of the two-column heart-cut GC system.
References
Application Notes and Protocols for the Phase-Transfer Catalysis Synthesis of n-Butyl Phenyl Ether
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] Phase-transfer catalysis (PTC) has emerged as a highly efficient methodology to facilitate this reaction, particularly when dealing with reactants in immiscible phases.[2][3] This approach enhances reaction rates, improves yields, and often allows for milder reaction conditions, making it a valuable technique in both laboratory-scale synthesis and industrial applications.[2][4] The synthesis of n-butyl phenyl ether, a valuable intermediate in the production of pharmaceuticals and agrochemicals, can be significantly optimized using PTC.[2]
This document provides detailed protocols and application notes for the synthesis of n-butyl phenyl ether via phase-transfer catalysis. It is designed to offer researchers and professionals in drug development and chemical synthesis a comprehensive guide to the practical application of this methodology.
Reaction and Mechanism
The synthesis of n-butyl phenyl ether through the Williamson ether synthesis involves the reaction of a phenoxide salt with an n-butyl halide.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the n-butyl halide, leading to the displacement of the halide leaving group.[5]
In a biphasic system (e.g., an aqueous solution of sodium phenoxide and an organic solution of n-butyl bromide), the reaction is typically slow due to the low solubility of the reactants in the opposite phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a polyethylene (B3416737) glycol (PEG), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the n-butyl halide.[6][7]
Comparative Data of Reaction Conditions
The choice of catalyst, solvent, and base can significantly influence the yield and reaction time of the synthesis. Below is a summary of various conditions reported for the synthesis of n-butyl phenyl ether and similar ethers under phase-transfer catalysis.
| Catalyst | Alkylating Agent | Base/Nucleophile | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | n-Butyl bromide | Sodium phenolate (B1203915) | Toluene/Water | Not Specified | Not Specified | Not Specified | |
| Poly(ethylene glycol)-600 (PEG-600) | n-Butyl bromide | Sodium phenolate | Non-polar organic solvent/Water | 45-85 | 2 | High Conversion | |
| 1-methyl-3-butylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) | n-Butyl chloride | Sodium phenolate | Ionic Liquid | 65 | 2 | 80.2 | [8] |
| N-butyl pyridine (B92270) tetrafluoroborate ([bpy]BF4) | n-Butyl chloride | Sodium phenolate | Ionic Liquid | 65 | 2 | 85.1 | [8] |
| Mixed ionic liquid ([bmim]BF4:[bpy]BF4 = 1:1) | n-Butyl chloride | Sodium phenolate | Ionic Liquid | 65 | 2 | 96.9 | [8] |
| Tetrabutylammonium bromide (TBAB) | Methyl iodide | 4-Ethylphenol/Sodium hydroxide (B78521) | Not specified/Water | Reflux | 1 | Not Specified | [6] |
Experimental Protocols
Below are two detailed protocols for the synthesis of n-butyl phenyl ether using different phase-transfer catalysis systems.
Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB) in a Biphasic System
This protocol is a standard liquid-liquid phase-transfer catalysis (LL-PTC) method.
Materials:
-
Sodium hydroxide (NaOH)
-
n-Butyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.2 eq).
-
Reaction Setup: To the aqueous solution of sodium phenoxide, add toluene, n-butyl bromide (1.1 eq), and tetrabutylammonium bromide (0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 5% sodium hydroxide solution, followed by distilled water until the washings are neutral.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure n-butyl phenyl ether.
-
Protocol 2: Synthesis using Poly(ethylene glycol)-600 (PEG-600) in a Tri-Liquid-Phase System
This protocol utilizes a tri-liquid-phase catalysis (TLPC) system, which can offer advantages in catalyst separation and reuse. The addition of a base like NaOH can facilitate the formation of a third liquid phase.[8]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
n-Butyl bromide
-
Poly(ethylene glycol)-600 (PEG-600)
-
n-Heptane
-
Distilled water
Equipment:
-
Jacketed glass reactor with a mechanical stirrer
-
Thermostatic water bath
-
Separatory funnel
Procedure:
-
Preparation of Aqueous Phase: In the reactor, prepare an aqueous solution by dissolving sodium phenolate (formed from phenol and a stoichiometric amount of NaOH) and additional NaOH in distilled water.
-
Reaction Setup: Add n-heptane (as the organic phase) and PEG-600 to the reactor. For the formation of a distinct third phase, a specific mole fraction of PEG-600 (around 0.5 relative to the total of sodium phenolate and PEG-600) is optimal.[9] Add n-butyl bromide to the mixture.
-
Reaction: Maintain the reaction temperature between 60-70 °C with vigorous stirring (e.g., 1000 rpm) to ensure good mixing of the phases.[9] The reaction is typically complete within 2-3 hours.
-
Work-up:
-
Stop the stirring and allow the three liquid phases to separate. The top layer is the organic phase containing the product, the middle layer is the catalyst-rich phase, and the bottom layer is the aqueous phase.
-
Carefully separate the top organic layer.
-
-
Purification:
-
Wash the organic layer with distilled water.
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent by distillation.
-
Further purification can be achieved by vacuum distillation.
-
-
Catalyst Recycling: The catalyst-rich middle phase can be retained in the reactor for subsequent batches, demonstrating a key advantage of this system.[9]
Visualizing the Workflow
The general experimental workflow for the phase-transfer catalysis synthesis of n-butyl phenyl ether can be visualized as follows:
Concluding Remarks
The use of phase-transfer catalysis for the synthesis of n-butyl phenyl ether offers a robust and efficient alternative to traditional homogeneous reaction conditions. The choice between a biphasic system with a catalyst like TBAB and a tri-liquid-phase system with PEG-600 will depend on the specific requirements of the synthesis, such as scale, desired purity, and the need for catalyst recycling. The protocols provided herein serve as a detailed starting point for researchers to develop and optimize their synthetic procedures for this valuable ether. Careful control of reaction parameters is crucial for achieving high yields and minimizing side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Butoxybenzene Derivatives as Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of butoxybenzene derivatives as versatile intermediates in the discovery of novel therapeutic agents. The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these compounds, with a focus on their application as androgen receptor antagonists for the treatment of prostate cancer.
Application Note 1: 4-Butoxyphenol (B117773) as a Scaffold for Androgen Receptor Antagonists
4-Butoxyphenol, a key derivative of this compound, serves as a valuable and highly adaptable building block in medicinal chemistry. Its structure, featuring a butoxy ether linkage and a reactive phenolic hydroxyl group, provides a scaffold that can be readily functionalized to generate a diverse library of bioactive molecules. A significant application of this scaffold is in the development of novel nonsteroidal androgen receptor (AR) antagonists.
Prostate cancer is a primary cause of cancer-related deaths in men, with its growth often fueled by the androgen receptor. The development of AR antagonists is therefore a critical therapeutic strategy. Derivatives of 4-butoxyphenol have demonstrated considerable promise in this area, leading to the identification of potent inhibitors of both wild-type and mutated forms of the androgen receptor, which are frequently implicated in the progression to castration-resistant prostate cancer.
One successful strategy involves the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, which are structurally analogous to butoxy-substituted compounds. These molecules have shown significant inhibitory activity against the proliferation of various prostate cancer cell lines.
Quantitative Data: Anti-proliferative Activity of 4-Phenoxyphenol Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 4-(4-benzoylaminophenoxy)phenol derivatives against different prostate cancer cell lines. These compounds demonstrate potent anti-proliferative effects.[1][2]
| Compound | SC-3 (Wild-Type AR) IC50 (µM) | LNCaP (T877A-mutated AR) IC50 (µM) | 22Rv1 (H874Y-mutated AR) IC50 (µM) |
| 12b | >10 | 0.043 | 0.22 |
| 12l | 0.75 | - | - |
| 22 | 0.75 | 0.043 | 0.22 |
| Hydroxyflutamide (Control) | 0.13 | Agonist | 0.29 |
Experimental Protocols
Protocol 1: Synthesis of 4-Butoxybenzene Intermediate via Williamson Ether Synthesis
This protocol describes the synthesis of a 4-butoxy-substituted aromatic intermediate, a crucial step in the generation of the final drug candidates. The Williamson ether synthesis is a reliable and efficient method for this transformation.
Materials and Reagents:
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-butoxyaniline (B1265475).
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 4-butoxyaniline intermediate.
Protocol 2: Synthesis of a N-(4-Butoxyphenyl)benzamide Derivative via N-Acylation
This protocol details the N-acylation of the 4-butoxyaniline intermediate to produce the final benzamide (B126) derivative.
Materials and Reagents:
-
4-Butoxyaniline (from Protocol 1)
-
Benzoyl chloride (or a substituted benzoyl chloride)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 4-butoxyaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.2 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(4-butoxyphenyl)benzamide derivative by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 3: In Vitro Evaluation of Androgen Receptor Antagonist Activity
This protocol outlines a cell-based assay to determine the ability of the synthesized this compound derivatives to inhibit androgen-induced cell proliferation.
Materials and Reagents:
-
Prostate cancer cell line (e.g., LNCaP, SC-3, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Dihydrotestosterone (DHT)
-
Test compounds (synthesized this compound derivatives)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in 96-well plates at an appropriate density in culture medium containing charcoal-stripped FBS to minimize the influence of endogenous androgens. Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., hydroxyflutamide) in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Androgen Stimulation: Add the test compounds to the wells, followed by the addition of a fixed concentration of DHT to stimulate cell proliferation (the optimal concentration should be predetermined, e.g., 0.1-1 nM). Include wells with cells treated with DHT alone (positive control for proliferation) and cells with vehicle only (negative control).
-
Incubation: Incubate the plates for a period of 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each compound concentration relative to the DHT-treated control. Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Synthetic workflow for N-(4-butoxyphenyl)benzamide derivatives.
Caption: Androgen receptor signaling and antagonist inhibition mechanism.
Caption: Workflow for in vitro evaluation of AR antagonist activity.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scaled-up synthesis of butoxybenzene, a key intermediate in the production of various industrial and pharmaceutical compounds. The described methodology is based on the Williamson ether synthesis, enhanced by phase-transfer catalysis (PTC) for improved efficiency and suitability for industrial applications.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The Williamson ether synthesis is a robust and well-established method for the preparation of ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, a phenoxide reacts with a butyl halide.
To overcome the challenge of reacting a water-soluble phenoxide with an organic-soluble alkyl halide in an industrial setting, phase-transfer catalysis (PTC) is employed. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs, leading to higher reaction rates and overall yields.
Reaction and Mechanism
The overall reaction for the synthesis of this compound via Williamson ether synthesis is as follows:
C₆H₅ONa + CH₃(CH₂)₃Br → C₆H₅O(CH₂)₃CH₃ + NaBr
The reaction proceeds via an Sₙ2 mechanism. The use of a phase-transfer catalyst (Q⁺X⁻) facilitates the transport of the phenoxide ion (C₆H₅O⁻) from the aqueous phase into the organic phase, where it can react with 1-bromobutane (B133212).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scaled-up synthesis of this compound. These parameters are based on protocols for similar phase-transfer catalyzed etherification reactions and should be optimized for specific industrial-scale equipment and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Phenol (B47542) | 1.0 molar equivalent | Starting material |
| 1-Bromobutane | 1.05 - 1.2 molar equivalents | Slight excess to ensure complete reaction of phenol |
| Sodium Hydroxide (B78521) | 1.5 - 2.0 molar equivalents | To generate the sodium phenoxide in situ |
| Catalyst | ||
| Phase-Transfer Catalyst | 1-5 mol% (relative to phenol) | e.g., Tetrabutylammonium bromide (TBAB) |
| Solvent | ||
| Organic Solvent | Toluene or Chlorobenzene | Volume to be determined by reactor size and desired concentration |
| Water | Sufficient to dissolve NaOH | Typically a 50% w/w solution of NaOH is used |
| Reaction Conditions | ||
| Temperature | 60 - 80 °C | To be optimized for reaction rate and selectivity |
| Pressure | Atmospheric | |
| Reaction Time | 4 - 8 hours | Monitored by GC or HPLC |
| Agitation Speed | 300 - 600 rpm | To ensure efficient mixing of the biphasic system |
| Yield and Purity | ||
| Expected Yield | >90% | Based on optimized conditions |
| Purity | >99% | After purification |
Experimental Protocol: Industrial Scale-Up
This protocol outlines the general procedure for the synthesis of this compound on an industrial scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
4.1. Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Raw Materials:
-
Work-up and Purification Equipment:
-
Separatory funnel or liquid-liquid extraction unit
-
Distillation apparatus (fractional distillation column for high purity)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration unit
-
4.2. Reaction Setup and Procedure
-
Charge the Reactor: Charge the reactor with the calculated amount of phenol and the organic solvent (e.g., toluene).
-
Prepare Sodium Hydroxide Solution: In a separate vessel, carefully prepare a 50% (w/w) aqueous solution of sodium hydroxide. This process is highly exothermic and should be done with cooling.
-
Add Base and Catalyst: Add the phase-transfer catalyst (TBAB) to the reactor. Begin agitation and slowly add the sodium hydroxide solution to the reactor. The formation of sodium phenoxide will occur.
-
Addition of 1-Bromobutane: Slowly add the 1-bromobutane to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature within the desired range (60-80 °C) using external heating or cooling as necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of phenol. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a liquid-liquid extraction unit.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol.
-
Wash the organic layer with water until the washings are neutral.
-
Wash the organic layer with brine to remove excess water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent by distillation.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure to achieve high purity (>99%).
-
Mandatory Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Signaling pathway of the phase-transfer catalyzed synthesis of this compound.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
6.1. Hazard Summary of Chemicals
| Chemical | Hazards |
| Phenol | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[4][5][6][7] |
| 1-Bromobutane | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2][8][9][10] |
| Sodium Hydroxide | Causes severe skin burns and eye damage.[3][11][12] |
| This compound | Moderately toxic by ingestion. |
| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. |
| Chlorobenzene | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. |
6.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile), lab coat, and chemical-resistant apron or suit.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.
6.3. Handling and Storage
-
All chemicals should be handled in a designated chemical fume hood or a well-ventilated area.
-
Store flammable liquids in approved flammable storage cabinets away from heat, sparks, and open flames.
-
Store corrosive materials in a designated corrosives cabinet.
-
Keep all containers tightly closed when not in use.
6.4. Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Use appropriate absorbent material to contain the spill. Dispose of the waste in accordance with local, state, and federal regulations.
By following these detailed protocols and safety guidelines, the industrial-scale synthesis of this compound can be performed efficiently and safely. It is crucial for all personnel involved in the process to be thoroughly trained on the procedures and emergency responses.
References
- 1. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]
- 2. CN101006034B - Process for producing sec-butylbenzene - Google Patents [patents.google.com]
- 3. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]
- 4. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proposed industrial scale-up of circular bisphenol-A (BPA) production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchpublish.com [researchpublish.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. EP0196165B1 - Process for the production of isobutylbenzenes - Google Patents [patents.google.com]
Application of Butoxybenzene in Agrochemical Production: A Review of Current Findings
For Immediate Release
[City, State] – [Date] – A comprehensive review of scientific and patent literature reveals a notable absence of significant applications for butoxybenzene as a direct precursor or key intermediate in the commercial production of agrochemicals. Despite extensive searches for its use in the synthesis of herbicides, fungicides, and insecticides, no specific, commercially relevant agrochemical products derived from this compound have been identified in publicly available documentation.
While the broader class of phenoxy compounds, particularly phenoxyacetic acid derivatives, has historically been a cornerstone of herbicide development, the butoxy- variant does not appear to have led to the development of major agrochemical products. Research into the biological activity of various substituted benzene (B151609) and ether compounds is ongoing in many fields, including agrochemical discovery. However, these investigations have not prominently featured this compound as a lead compound for crop protection agents.
This document summarizes the current state of knowledge and provides relevant experimental protocols for the synthesis of this compound itself, which may serve as a foundational method for researchers exploring the potential of related chemical structures.
I. Data Presentation
Due to the lack of specific agrochemicals synthesized from this compound, quantitative data on reaction yields, purity, or biological efficacy of derived products is not available. The following table provides the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₄O |
| Molar Mass | 150.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 210-212 °C |
| Melting Point | -19 °C |
| Density | 0.935 g/mL at 25 °C |
| Solubility in Water | Insoluble |
| CAS Number | 1126-79-0 |
II. Experimental Protocols
As no specific agrochemical synthesis pathways involving this compound could be identified, a standard laboratory protocol for the synthesis of this compound (n-butyl phenyl ether) via the Williamson ether synthesis is provided below. This method is a fundamental and widely used reaction for preparing ethers and serves as a representative experimental procedure.
Protocol: Synthesis of this compound (n-Butyl Phenyl Ether)
Objective: To synthesize this compound from phenol (B47542) and n-butyl bromide.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
n-Butyl bromide
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of absolute ethanol.
-
Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution while stirring. The reaction is exothermic.
-
Continue stirring until all the sodium hydroxide has dissolved, forming a solution of sodium phenoxide.
-
-
Williamson Ether Synthesis:
-
To the sodium phenoxide solution, add 13.7 g (0.1 mol) of n-butyl bromide.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator or by simple distillation.
-
To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with 50 mL of diethyl ether. Repeat the extraction twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by distillation.
-
Purify the crude this compound by fractional distillation under atmospheric or reduced pressure, collecting the fraction boiling at 210-212 °C.
-
-
Characterization:
-
The identity and purity of the synthesized this compound can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
III. Visualization
Logical Workflow of Literature Review
The following diagram illustrates the logical workflow of the literature search conducted to determine the application of this compound in agrochemical production and its outcome.
Troubleshooting & Optimization
How to remove unreacted phenol from a butoxybenzene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butoxybenzene, with a specific focus on the removal of unreacted phenol (B47542).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted phenol from the this compound product?
A1: Residual phenol in the final this compound product is considered an impurity. For applications in research and drug development, high purity of the final compound is crucial to ensure accurate experimental results and to meet regulatory standards. Phenol can interfere with subsequent reactions and biological assays.
Q2: What is the most common and effective method for removing unreacted phenol after a Williamson ether synthesis of this compound?
A2: The most common and effective method is a liquid-liquid extraction using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This technique is highly efficient due to the acidic nature of phenol.
Q3: How does the basic wash work to remove phenol?
A3: Phenol is a weak acid (pKa ≈ 10) and reacts with a strong base like NaOH in an acid-base reaction.[1][2][3] This reaction deprotonates the hydroxyl group of phenol, forming the sodium phenoxide salt. Sodium phenoxide is highly soluble in water and thus partitions into the aqueous layer during the extraction, while the desired product, this compound, remains in the organic layer.
Q4: Are there alternative methods for purifying this compound?
A4: Besides extractive workup, other purification methods include:
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Distillation: This method separates compounds based on differences in their boiling points. It can be effective if the boiling points of this compound and phenol are sufficiently different.
-
Column Chromatography: This is a highly effective method for achieving very high purity but can be less practical for large-scale syntheses.
Troubleshooting Guides
Problem: After performing the basic wash, I still detect phenol in my this compound product (e.g., by TLC or NMR).
-
Possible Cause 1: Incomplete Extraction. A single extraction may not be sufficient to remove all the unreacted phenol.
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Solution: Perform multiple washes (2-3 times) with the aqueous base solution. This will ensure a more complete removal of the phenol.
-
-
Possible Cause 2: Insufficient Amount or Concentration of Base. If the amount or concentration of the base is too low, it may not be enough to react with all the unreacted phenol.
-
Solution: Use a 5-10% (w/v) solution of NaOH or KOH. Ensure that the volume of the aqueous layer is sufficient to effectively extract the sodium phenoxide.
-
-
Possible Cause 3: Inadequate Mixing. If the two layers are not mixed thoroughly, the acid-base reaction and subsequent extraction will be inefficient.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes during each wash, remembering to vent frequently to release any pressure buildup.
-
Problem: An emulsion has formed between the organic and aqueous layers, making separation difficult.
-
Possible Cause: Vigorous shaking or high concentration of reactants.
-
Solution 1: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling of the funnel can sometimes help to break the emulsion.
-
Solution 2: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solution 3: If the emulsion persists, it may be necessary to filter the entire mixture through a pad of celite or glass wool.
-
Data Presentation
The following table summarizes key quantitative data for the compounds involved in the purification process, highlighting the differences in their physical properties that are exploited during separation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa | Solubility in Water |
| This compound | C₁₀H₁₄O | 150.22 | 210.3[4] | N/A | Sparingly soluble |
| Phenol | C₆H₅OH | 94.11 | 181.7[4][5][6][7] | ~10[1][2][3][8][9] | 8.3 g/100 mL (at 20 °C)[4] |
| Sodium Phenoxide | C₆H₅ONa | 116.09 | N/A | N/A | Highly soluble |
Experimental Protocols
Key Experiment: Extractive Workup for Removal of Unreacted Phenol
This protocol describes the standard procedure for removing unreacted phenol from the crude this compound product following a Williamson ether synthesis.
Materials:
-
Crude this compound reaction mixture in an organic solvent (e.g., diethyl ether, dichloromethane)
-
1 M or 5-10% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was performed in a solvent other than a suitable extraction solvent, dissolve the crude product in a water-immiscible organic solvent like diethyl ether.
-
First Basic Wash: Add a volume of 1 M NaOH solution approximately equal to the volume of the organic layer to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Layer Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The upper layer will typically be the organic layer (this depends on the solvent used), and the lower layer will be the aqueous layer containing the sodium phenoxide.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer into a beaker.
-
Repeat Washes: Repeat the wash procedure (steps 2-5) two more times with fresh portions of the NaOH solution to ensure complete removal of the phenol.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the purification of this compound from unreacted phenol using an extractive workup.
Caption: Workflow for the removal of unreacted phenol from a this compound synthesis.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. physical properties of Phenol [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Optimizing the yield of butoxybenzene in the Williamson ether synthesis.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of butoxybenzene via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the possible synthetic routes for this compound using the Williamson ether synthesis, and which is recommended?
A1: There are two primary pathways for synthesizing this compound:
-
Route A: Reacting a phenoxide anion (from phenol) with a primary butyl halide, such as 1-bromobutane (B133212).[1]
-
Route B: Reacting a butoxide anion with an aryl halide, such as bromobenzene (B47551).
Route A is strongly recommended. The Williamson ether synthesis is an SN2 reaction, which proceeds efficiently with primary alkyl halides.[2] Route B is not viable because SN2 reactions do not occur on sp²-hybridized carbons of an aromatic ring, making substitution on bromobenzene extremely difficult under these conditions.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the common side reactions?
A2: Low yields in the synthesis of this compound are often due to competing side reactions. The most prominent are:
-
E2 Elimination: The phenoxide ion is not only a nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (1-butene) instead of the desired ether. This is more significant with secondary or tertiary alkyl halides but can still occur with primary halides, especially at higher temperatures.[2][3][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation (alkylation at the ortho or para positions of the ring) can occur, leading to butyl-substituted phenol (B47542) byproducts.[3][5]
Q3: How does the choice of base impact the formation of the phenoxide and the overall yield?
A3: The choice of base is critical for the initial deprotonation of phenol to form the reactive phenoxide nucleophile.
-
Strength: Phenol is significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), so moderately strong bases are effective.[6] For aryl ether synthesis, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used.[5]
-
Irreversibility: A strong base like sodium hydride (NaH) can also be used. NaH deprotonates the alcohol irreversibly, forming hydrogen gas (H₂) that bubbles out of the solution, driving the formation of the phenoxide to completion.[1][2][7] Weaker bases may not be sufficient to generate the phenoxide in a high enough concentration to facilitate the reaction.[8]
Q4: What is the optimal type of solvent for this reaction?
A4: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are ideal.[3][5] These solvents effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "bare" and highly reactive, accelerating the desired SN2 reaction.[9] Protic solvents, like ethanol, can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows the reaction rate.[9][10]
Q5: The reaction is proceeding very slowly. How can I increase the rate?
A5: If the reaction is sluggish, consider the following optimizations:
-
Temperature: Increasing the temperature by heating the reaction mixture to reflux can significantly increase the reaction rate.[6][8] However, be aware that higher temperatures can also favor the competing E2 elimination reaction.[3]
-
Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkyl halide. The reactivity order is I > Br > Cl.[10] Using 1-iodobutane (B1219991) instead of 1-bromobutane will result in a faster reaction.
-
Phase-Transfer Catalysis (PTC): In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be used. The catalyst transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is, greatly enhancing the reaction rate.[5][8][11][12]
Q6: I've identified 1-butene (B85601) as a major byproduct. What causes this and how can it be minimized?
A6: The formation of 1-butene is a direct result of the E2 elimination side reaction, where the phenoxide acts as a base rather than a nucleophile.[4] To minimize this:
-
Control Temperature: Lowering the reaction temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy than substitution reactions.[8]
-
Ensure a Primary Alkyl Halide: While you are using a primary halide (1-bromobutane), ensure it has not isomerized and that you are not inadvertently using a secondary halide like 2-bromobutane, which is much more prone to elimination.[2]
Data Presentation
Table 1: Effect of Alkyl Halide Structure on Reaction Outcome (Illustrative data based on SN2/E2 competition principles)
| Alkyl Halide | Substrate Type | Major Product | Minor Product | Predominant Pathway |
| 1-Bromobutane | Primary (1°) | This compound | 1-Butene | SN2[2] |
| 2-Bromobutane | Secondary (2°) | 1-Butene/2-Butene | This compound | E2 > SN2[2] |
| tert-Butyl bromide | Tertiary (3°) | Isobutylene | None | E2[2][9] |
Table 2: Influence of Solvent on Williamson Ether Synthesis (General effects based on established solvent properties)
| Solvent Type | Examples | Characteristics | Effect on Nucleophile | Impact on Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no acidic protons | Solvates cation, enhances anion nucleophilicity | Favors SN2, increases rate [9] |
| Polar Protic | Ethanol, Methanol, Water | Contains acidic protons (e.g., -OH) | Solvates both cation and anion, reduces anion nucleophilicity | Slows SN2, may favor side reactions[9][10] |
| Apolar | Toluene, Benzene, Hexane | Low dielectric constant | Poorly solvates ions, limiting solubility and reactivity | Generally slows down the reaction[9] |
Experimental Protocols
Protocol: Synthesis of this compound from Phenol and 1-Bromobutane
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
Phenol
-
Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
-
1-Bromobutane
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetone)[3][13]
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve phenol (1.0 equivalent) in the chosen anhydrous solvent (e.g., acetone).[13]
-
Phenoxide Formation:
-
If using NaOH: Add powdered sodium hydroxide (1.1 equivalents) to the solution. Stir vigorously at room temperature for 30 minutes to facilitate the formation of sodium phenoxide.
-
If using NaH: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in portions to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.
-
-
Alkylation: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[13]
-
Reaction: Heat the mixture to reflux and maintain this temperature for 6-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[13]
-
Work-up:
-
Cool the reaction mixture to room temperature. If solids are present (e.g., salts), filter them off.[13]
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by water, and finally with brine.[6][14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[13]
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.[6][14]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Competing SN2 and E2 pathways in the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butoxybenzene | 6669-13-2 | Benchchem [benchchem.com]
- 10. francis-press.com [francis-press.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. prepchem.com [prepchem.com]
Common byproducts in the synthesis of butoxybenzene and their removal.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butoxybenzene.
Troubleshooting Guide & FAQs
Q1: My this compound synthesis via Williamson ether synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary competitor to the desired SN2 reaction is the E2 elimination side reaction, especially if reaction conditions are not optimal.[1][2]
-
Sub-optimal Reactants: Ensure you are using a primary alkyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) with sodium phenoxide. Using secondary or tertiary alkyl halides will strongly favor the formation of butene through elimination.[1][2][3]
-
Reaction Temperature: Elevated temperatures can favor the elimination reaction.[1] It is crucial to maintain the recommended temperature for the specific protocol being followed.
-
Base Strength & Concentration: The sodium phenoxide, being a strong base, can promote elimination. Ensure it is fully dissolved and the reaction is homogenous to favor the SN2 pathway.
-
Moisture: The presence of water can hydrolyze the sodium phenoxide and react with the alkyl halide, reducing the yield of the desired ether.[4] Ensure all glassware is dry and use anhydrous solvents.
To improve the yield, consider optimizing the reaction temperature, ensuring anhydrous conditions, and using a primary butyl halide.
Q2: I have identified butene as a byproduct in my reaction. How can I prevent its formation?
A2: Butene is a common byproduct resulting from the E2 elimination of the butyl halide, a reaction that competes with the desired Williamson ether synthesis.[1][5] To minimize its formation:
-
Use a Primary Alkyl Halide: The rate of elimination is significantly lower for primary alkyl halides compared to secondary or tertiary ones.[1][2]
-
Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over elimination.
-
Choice of Leaving Group: While iodide is a better leaving group, it can also increase the rate of elimination. Bromides and chlorides are often a good compromise for this synthesis.
Q3: My final product is contaminated with unreacted phenol (B47542). What is the best way to remove it?
A3: Unreacted phenol is a common impurity. Due to its acidic nature, it can be effectively removed by washing the crude product with an aqueous base solution.
-
Experimental Protocol for Phenol Removal:
-
Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and shake the funnel gently to mix the layers. This will convert the phenol into its water-soluble salt, sodium or potassium phenoxide.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step with the base solution, followed by a wash with water and then a final wash with brine to remove any residual base and dissolved water.[6]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Q4: I suspect my this compound is contaminated with dibutyl ether. How can I confirm its presence and remove it?
A4: Dibutyl ether can form as a byproduct and its removal can be challenging due to its similar properties to this compound.
-
Confirmation: The presence of dibutyl ether can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by carefully analyzing the fractional distillation data, as its boiling point is lower than that of this compound.
-
Removal: Fractional distillation is the most effective method for separating dibutyl ether from this compound due to their different boiling points.[8] Careful control of the distillation temperature is necessary to achieve a good separation.
Q5: What is the most effective general purification strategy for crude this compound?
A5: A multi-step purification process is typically most effective:
-
Aqueous Workup: Begin with a liquid-liquid extraction. Wash the crude product with an aqueous base (e.g., NaOH) to remove unreacted phenol, followed by water and brine washes.[6][9]
-
Drying: Thoroughly dry the organic layer containing the this compound using an anhydrous salt like MgSO₄ or Na₂SO₄.[7]
-
Fractional Distillation: This is the primary method for separating this compound from byproducts like dibutyl ether and unreacted 1-bromobutane due to differences in their boiling points.[6][8]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Separation Method from this compound |
| This compound | 150.22 | 210.3 | Insoluble | - |
| Phenol | 94.11 | 181.7 | Soluble | Wash with aqueous base |
| 1-Bromobutane | 137.02 | 101.6 | Insoluble | Fractional Distillation |
| n-Butanol | 74.12 | 117.7 | Sparingly soluble | Fractional Distillation, Water Wash |
| Dibutyl Ether | 130.23[10] | 141[11] | Insoluble[11] | Fractional Distillation[8] |
| Butene | 56.11 | -6.3 | Slightly soluble | Gaseous byproduct, easily removed |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium phenoxide (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetone.
-
Addition of Alkyl Halide: Slowly add 1-bromobutane (1.05 equivalents) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux and maintain this temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (NaBr) has formed, it can be removed by filtration.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% NaOH solution, water, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.[6]
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. francis-press.com [francis-press.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5985100A - Process for separating butanol and dibutyl ether by means of dual-pressure distillation - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dibutyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in butoxybenzene alkylation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in butoxybenzene alkylation reactions.
Troubleshooting Guide
Low conversion rates in this compound alkylation can stem from a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My this compound alkylation reaction has a very low conversion rate. What are the most common causes?
Low conversion is a frequent issue in Friedel-Crafts alkylation reactions. The primary culprits often involve the catalyst, reactants, or reaction conditions. Specific issues include:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reactants or solvent will react with the catalyst, rendering it inactive. Additionally, the butoxy group of this compound can coordinate with the Lewis acid, reducing its catalytic activity.[1]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to increased side reactions and decomposition of reactants or products.[2][3]
-
Improper Reactant Ratio: An inappropriate molar ratio of this compound to the alkylating agent can significantly impact conversion. For instance, an insufficient amount of the alkylating agent will naturally lead to low conversion.
-
Poor Reagent Purity: Impurities in this compound, the alkylating agent, or the solvent can interfere with the reaction. Water is a particularly detrimental impurity.
Q2: I suspect my Lewis acid catalyst is inactive. How can I ensure its activity?
Ensuring the activity of your Lewis acid catalyst is critical for a successful alkylation. Here are some steps to take:
-
Use Anhydrous Conditions: Aluminum chloride and other Lewis acids are hygroscopic and react readily with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is best practice to handle the catalyst in a glovebox or under an inert atmosphere.
-
Fresh Catalyst: Use a freshly opened bottle of the Lewis acid catalyst or a recently purchased one. Older bottles may have been exposed to atmospheric moisture.
-
Proper Storage: Store Lewis acid catalysts in a desiccator to protect them from moisture.
Q3: I am observing the formation of multiple products, which is lowering the yield of my desired product. What is happening?
The formation of multiple products is a classic challenge in Friedel-Crafts alkylation and is typically due to two main side reactions:
-
Polyalkylation: The initial alkylation product, an alkylated this compound, is often more reactive than this compound itself because the added alkyl group is an activating group. This can lead to the product undergoing further alkylation, resulting in di- or even tri-alkylated products.[1][4] To minimize this, you can use a large excess of this compound relative to the alkylating agent.
-
Carbocation Rearrangement: The carbocation intermediate formed from the alkylating agent can rearrange to a more stable carbocation before it reacts with the this compound. This is particularly common with primary and some secondary alkyl halides.[5] This results in the formation of isomeric products. To avoid this, consider using an alkylating agent that forms a stable carbocation (e.g., a tertiary or benzylic halide) or use Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate does not rearrange.
Q4: How does the temperature affect the selectivity and conversion of my reaction?
Temperature has a dual effect on the reaction:
-
Conversion: Generally, increasing the reaction temperature will increase the reaction rate and, therefore, the conversion of your starting materials. However, this is only true up to a certain point.
-
Selectivity: Higher temperatures can also promote side reactions, such as polyalkylation and decomposition, which will decrease the selectivity for your desired product.[2][3] Finding the optimal temperature is often a matter of balancing the need for a reasonable reaction rate with the need to minimize side products. It is recommended to start with lower temperatures and gradually increase if the conversion is too low.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound alkylation?
The choice of catalyst depends on the specific alkylating agent and desired outcome.
-
Lewis Acids: Traditional Lewis acids like AlCl₃ and FeCl₃ are effective but can suffer from deactivation due to coordination with the butoxy group.[1]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are becoming more popular as they are often more environmentally friendly, easier to handle, and can be recycled. Their performance, however, can vary depending on the specific catalyst and reaction conditions.
Q2: Can I use an alcohol as an alkylating agent instead of an alkyl halide?
Yes, alcohols can be used as alkylating agents in the presence of a Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid. The acid protonates the alcohol, allowing it to lose water and form a carbocation, which then acts as the electrophile.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or gas chromatography (GC) are common methods for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.
Q4: What are some common work-up procedures for a this compound alkylation reaction?
A typical work-up procedure involves quenching the reaction by carefully adding it to ice-water. This will decompose the catalyst. The organic products can then be extracted with an organic solvent like diethyl ether or dichloromethane (B109758). The organic layer is then washed with a dilute acid, followed by a dilute base (like sodium bicarbonate solution) to remove any remaining acidic or basic impurities, and finally with brine. After drying the organic layer over an anhydrous salt (like MgSO₄ or Na₂SO₄), the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
Data Presentation
The following tables provide representative quantitative data from Friedel-Crafts alkylation reactions of benzene (B151609) and its derivatives, which can serve as a reference for what to expect in this compound alkylation.
Table 1: Catalyst Comparison in the Alkylation of Benzene with Benzyl (B1604629) Chloride. [6][7]
| Catalyst | Reaction Time (min) | Benzyl Chloride Conversion (%) | Selectivity to Diphenylmethane (%) |
| FeCl₃ | 15 | 100 | 62 |
| Basolite F300 (Fe-MOF) | 15 | 100 | 70 |
| CuCl₂ | 180 | 87.6 | 91.6 |
| Basolite C300 (Cu-MOF) | 240 | 74 | 16.8 |
Reaction Conditions: Benzene-to-benzyl chloride molar ratio of 15:1, Temperature 353 K.
Table 2: Example Yield in the Alkylation of an Activated Aromatic Ether. [8][9]
| Aromatic Substrate | Alkylating Agent | Product | Percent Yield (%) |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | 1-tert-Butyl-2,5-dimethoxybenzene | 6.25 - 47.8 |
Note: The yield of Friedel-Crafts alkylations can vary significantly based on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of this compound with an Alkyl Halide using AlCl₃
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube (filled with CaCl₂)
-
Addition funnel
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
In the flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Cool the flask in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution in portions.
-
In the addition funnel, place the alkyl halide (1.0 equivalent) dissolved in a small amount of anhydrous DCM.
-
Add the alkyl halide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a small amount of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts alkylation of this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. Solved Calculate the percent yield using the provided data | Chegg.com [chegg.com]
Technical Support Center: Safe Handling and Storage of Butoxybenzene
This guide provides essential information for researchers, scientists, and drug development professionals on preventing peroxide formation in stored butoxybenzene. Peroxide formation in ethers like this compound is a significant safety concern, as peroxides can be shock-sensitive and explosive, especially when concentrated.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for this compound?
A1: Peroxide formation is a process where ethers, such as this compound, react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[3][4][5][6][7] This is a significant safety hazard because these peroxides can detonate when subjected to heat, friction, or mechanical shock.[1][2][3][4][5][6] The risk of explosion increases dramatically if the peroxides become concentrated, for example, during distillation or evaporation.[2][8][9]
Q2: How can I visually inspect a container of this compound for peroxide formation?
A2: Before handling, visually inspect the container for any signs of peroxide formation. Indicators can include the presence of crystalline solids within the liquid or around the cap, a cloudy appearance of the liquid, or the formation of a viscous oily layer.[1][4][8][10] If you observe any of these signs, do not attempt to open or move the container.[1][4][10] Treat it as extremely hazardous and contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.[1][11] Never try to force open a stuck cap on a container of a potential peroxide-former.[1]
Q3: What are the ideal storage conditions to prevent peroxide formation in this compound?
A3: To minimize peroxide formation, this compound should be stored in a cool, dry, and dark place, away from heat and light.[1][2][5][12][13][14] It is crucial to store it in a tightly sealed, air-impermeable container.[1][2][5][12][13][14] The use of an inert gas, such as nitrogen or argon, to blanket the headspace of the container can also help by displacing oxygen.[15][16][17]
Q4: What is the role of an inhibitor in preventing peroxide formation?
A4: Inhibitors are chemical compounds added to solvents like this compound to slow down the rate of peroxide formation.[3][4][18] A common inhibitor is Butylated Hydroxytoluene (BHT).[1][13][15][18] Inhibitors work by scavenging the free radicals that propagate the autoxidation chain reaction.[15] However, inhibitors are consumed over time, so their presence does not eliminate the risk of peroxide formation indefinitely.[4][18] Distillation will remove the inhibitor, making the purified solvent highly susceptible to peroxide formation.[18][19]
Q5: How often should I test my stored this compound for peroxides?
A5: The frequency of testing depends on the storage conditions and usage. As a general guideline, an opened container of this compound should be tested for peroxides at least every 3-6 months.[1][16][20] It is mandatory to test for peroxides before any distillation or evaporation process, regardless of the storage time.[1][8][9][21] Always record the date received, date opened, and all testing dates on the container.[1][2][3]
Troubleshooting Guide
Problem: I need to use this compound that has been stored for a while. What is the safe procedure?
Solution:
-
Visual Inspection: First, carefully inspect the container for any signs of peroxide formation as described in FAQ Q2. If any are present, do not proceed and contact EHS.
-
Peroxide Testing: If there are no visual indicators, you must test for the presence of peroxides using one of the methods outlined in the Experimental Protocols section.
-
Interpret Results: Use the table below to determine the appropriate course of action based on the peroxide concentration.
-
Peroxide Removal (if necessary): If the peroxide level is above the acceptable limit for your intended use but below the hazardous disposal threshold, you can remove the peroxides using the protocols provided.
-
Re-testing: After treatment, re-test the this compound to confirm that the peroxide concentration is within the safe range.
Quantitative Data: Peroxide Hazard Levels
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 - 25 | Considered safe for most laboratory procedures, including moderate heating and concentration.[3][8][9] |
| 25 - 100 | Moderate hazard. Avoid distillation or other concentration procedures.[3][8][9] Recommended for disposal if not to be used promptly.[8][9] |
| > 100 | Unacceptable and serious hazard. Do not handle.[3][15] Contact EHS immediately for disposal.[3] |
Experimental Protocols
Protocol 1: Testing for Peroxides with Potassium Iodide (Qualitative)
This method provides a rapid qualitative or semi-quantitative indication of the presence of peroxides.
Materials:
-
This compound sample (1-3 mL)
-
Glacial acetic acid (1 mL)
-
5% Potassium Iodide (KI) solution, freshly prepared
Procedure:
-
In a clean test tube, mix 1-3 mL of the this compound to be tested with an equal volume of glacial acetic acid.[16]
-
Add a few drops of the 5% potassium iodide solution and shake the mixture.[16]
-
Observe any color change.
Protocol 2: Testing for Peroxides with Commercial Test Strips (Semi-Quantitative)
Commercial peroxide test strips offer a convenient and safer method for semi-quantitative analysis.
Materials:
-
This compound sample
-
Commercial peroxide test strips (e.g., EMQuant®)[1]
-
Deionized water (if required by strip manufacturer for organic solvents)
Procedure:
-
Follow the specific instructions provided by the test strip manufacturer, as procedures can vary.
-
Typically, the test strip is briefly dipped into the this compound sample.
-
For some strips designed for aqueous solutions, it may be necessary to wet the test zone with a drop of water after the solvent has evaporated.
-
After the specified time, compare the color of the test pad to the color scale provided with the kit to determine the peroxide concentration in ppm.
Protocol 3: Removal of Peroxides using Activated Alumina (B75360)
This method is effective for removing hydroperoxides from water-insoluble ethers like this compound.
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral, 80-mesh)
-
Chromatography column
-
Collection flask
Procedure:
-
Prepare a chromatography column with a plug of glass wool at the bottom.
-
Fill the column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[21]
-
Carefully pour the this compound onto the top of the alumina column and allow it to pass through under gravity.
-
Collect the purified solvent in a clean, dry flask.
-
Test the collected solvent for peroxides to ensure their removal.
-
Important: The alumina will retain the peroxides and should be treated as hazardous. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[8][9][21]
Protocol 4: Removal of Peroxides using Ferrous Sulfate
This method uses a reducing agent to destroy peroxides.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate solution (prepare by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water, then carefully adding 6 mL of concentrated sulfuric acid).[8][9][10]
-
Separatory funnel
Procedure:
-
Place the this compound in a separatory funnel.
-
Add the freshly prepared ferrous sulfate solution. Use a volume of the cleaning solution that is about 20-25% of the volume of the ether.
-
Shake the funnel, ensuring to vent it frequently to release any pressure buildup.
-
Allow the layers to separate, then drain off the aqueous (lower) layer.
-
Wash the this compound layer with water to remove any residual acid and iron salts.
-
Dry the this compound using a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Test the purified this compound for peroxides to confirm their removal.
Visualizations
Caption: Mechanism of free-radical autoxidation leading to peroxide formation in ethers.
Caption: Workflow for the safe handling and testing of stored this compound.
References
- 1. www1.wellesley.edu [www1.wellesley.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 5. vumc.org [vumc.org]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 15. youtube.com [youtube.com]
- 16. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 17. researchgate.net [researchgate.net]
- 18. sciencemadness.org [sciencemadness.org]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Overcoming challenges in the electrophilic substitution of butoxybenzene.
Welcome to the technical support center for electrophilic aromatic substitution reactions involving butoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the electrophilic substitution of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Reactions | 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water in the system.[1] 2. Insufficient Catalyst: The ketone product of acylation can form a stable complex with the Lewis acid, removing it from the reaction. Stoichiometric amounts are often required.[1] 3. Competing Reactions: The Lewis acid can complex with the ether oxygen of this compound, deactivating the ring. | 1. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use freshly opened or purified catalysts.[1] 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the this compound. 3. Consider using a milder Lewis acid or different reaction conditions. |
| Formation of Dark Tar-Like Byproducts (Especially in Nitration) | 1. Over-Nitration/Oxidation: The reaction temperature may be too high, leading to the formation of multiple nitro groups or oxidation of the this compound substrate by the strong acid mixture.[2][3] 2. Runaway Reaction: The butoxy group strongly activates the ring, making the reaction highly exothermic. Poor temperature control can lead to a runaway reaction.[2] | 1. Maintain a low reaction temperature using an ice bath or other cooling system (e.g., 0-10°C).[2] 2. Add the nitrating agent slowly and portion-wise to the this compound solution with vigorous stirring to dissipate heat.[2] 3. Use a less concentrated or milder nitrating agent.[2] |
| Unwanted Isomer Formation (e.g., significant ortho-product when para is desired) | 1. Inherent Regioselectivity: The butoxy group is an ortho, para-director due to electronic effects. A mixture of isomers is expected.[4][5] 2. Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction, favoring the statistically more abundant ortho positions. | 1. The para product is often favored due to the steric hindrance of the bulky butoxy group, which blocks the ortho positions.[4] 2. Running the reaction at lower temperatures can sometimes improve the para to ortho ratio. 3. Using a bulkier electrophile can further increase steric hindrance at the ortho positions, favoring para substitution. |
| Poly-substitution (Multiple Halogen, Nitro, or Acyl Groups Added) | 1. High Reactivity: The butoxy group is a strong activating group, making the monosubstituted product more reactive than this compound itself.[6] 2. Reaction Conditions: Using a large excess of the electrophile or harsh reaction conditions can promote further substitution. | 1. Use a stoichiometric amount or a slight excess of the electrophile. 2. For Friedel-Crafts acylation, the product is a ketone which is deactivating, naturally preventing polyacylation.[1][7] 3. For other reactions like halogenation or nitration, use milder conditions and shorter reaction times. |
| Carbocation Rearrangement in Friedel-Crafts Alkylation | 1. Unstable Primary Carbocation: Attempting to add a butyl group using 1-chlorobutane (B31608) will lead to the formation of an unstable primary carbocation, which rearranges to a more stable secondary carbocation via a hydride shift.[6][8] | 1. To obtain a straight-chain butyl substituent, perform a Friedel-Crafts acylation using butanoyl chloride followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[7][9] This two-step process avoids the carbocation rearrangement issue. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards electrophilic substitution? A1: The butoxy group (-OBu) is a strong activating group.[2] The oxygen atom adjacent to the aromatic ring has lone pairs of electrons that it can donate into the ring through resonance. This increases the electron density of the benzene (B151609) ring, making it a more powerful nucleophile and thus more reactive towards electrophiles.[5][10]
Q2: What determines the ortho, para regioselectivity of the butoxy group? A2: The ortho, para directing effect is a consequence of the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is stabilized by the lone pair of electrons on the oxygen atom of the butoxy group.[10] This extra resonance stabilization is not possible for meta attack, making the activation energy for the ortho and para pathways lower.[10][11]
Q3: Can I perform a Friedel-Crafts reaction on a this compound ring that has a deactivating group already on it? A3: It is very challenging. Friedel-Crafts alkylation and acylation reactions generally fail when the aromatic ring is substituted with strongly deactivating groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H).[1][6] The ring becomes too electron-poor to react with the electrophile.
Q4: Is sulfonation of this compound a reversible reaction? A4: Yes, aromatic sulfonation is often reversible.[8] Heating the sulfonic acid product in dilute aqueous acid can remove the sulfonic acid group, regenerating the starting material. This reversibility can be used strategically, for example, by using the sulfonic acid group as a temporary blocking group to direct other substituents.
Q5: How does steric hindrance from the butoxy group affect the product distribution? A5: The n-butoxy group is sterically bulky. This bulkiness physically obstructs the ortho positions, making it more difficult for an incoming electrophile to attack there.[4] Consequently, the para position is more accessible, and the para-substituted product is often the major isomer formed.[4]
Data Presentation
Isomer Distribution in Electrophilic Substitution of Alkoxybenzenes
The following table provides typical isomer distributions for the nitration of anisole (B1667542) (methoxybenzene), which serves as a good model for the behavior of this compound. The larger steric bulk of the butoxy group would be expected to further increase the proportion of the para isomer compared to anisole.
| Reaction | Electrophile | % ortho | % meta | % para | Source(s) |
| Bromination | Br⁺ | ~10% | Trace | ~90% | [4] |
| Nitration | NO₂⁺ | ~30-40% | ~1-2% | ~60-70% | [4] |
Experimental Protocols
Nitration of this compound (to form 4-nitrothis compound)
-
Safety: This reaction is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have an ice bath ready for emergency quenching.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
In a separate flask, slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq) to concentrated nitric acid (HNO₃, 1.1 eq) while cooling in an ice bath. This is the nitrating mixture.
-
With vigorous stirring, add the cold nitrating mixture dropwise to the this compound, ensuring the internal temperature does not exceed 10°C.[12]
-
After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
The product may precipitate as a solid or an oil. Isolate the product by filtration or extraction with a suitable solvent (e.g., dichloromethane).
-
Wash the isolated product with cold water, followed by a dilute sodium bicarbonate solution, and finally with water again to remove any residual acid.
-
Dry the product over an anhydrous salt (e.g., MgSO₄) and purify by recrystallization or column chromatography.
-
Friedel-Crafts Acylation of this compound (using Acetyl Chloride)
-
Safety: Anhydrous aluminum chloride (AlCl₃) reacts violently with water. All glassware must be scrupulously dry. The reaction releases HCl gas. Perform in a fume hood.
-
Procedure:
-
Set up an oven-dried, three-neck flask with a stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a dry, non-polar solvent (e.g., dichloromethane (B109758) or CS₂) in the flask.[13]
-
Cool the suspension in an ice bath to 0°C.
-
Add this compound (1.0 eq) to the dropping funnel. Add acetyl chloride (CH₃COCl, 1.1 eq) to the this compound in the funnel and mix.
-
Add the this compound/acetyl chloride mixture dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until completion (monitor by TLC).
-
Cool the reaction mixture back down in an ice bath and carefully quench by slowly adding crushed ice, followed by cold water and then dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, dilute sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting ketone product by distillation or chromatography.
-
Visualizations
Logical Workflow for Troubleshooting
This diagram outlines a decision-making process for troubleshooting common issues during the electrophilic substitution of this compound.
Caption: Troubleshooting Decision Tree for this compound Substitution.
Directing Effects of the Butoxy Group
This diagram illustrates how the butoxy group stabilizes the carbocation intermediate for ortho and para attack, explaining its directing effect.
Caption: Resonance Stabilization Pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Regioselective Halogenation of Butoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the halogenation of butoxybenzene. The focus is on improving regioselectivity to favor the desired para-isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the butoxy group on this compound considered an ortho, para-director in electrophilic halogenation?
A1: The butoxy group (-OBu) is an electron-donating group (EDG).[1][2] The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be delocalized into the ring through resonance. This electron donation increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself.[2] The increase in electron density is most pronounced at the ortho and para positions, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites.[3][4] Consequently, the electrophile is directed to these positions.
Q2: What is the typical product distribution (ortho vs. para) in the halogenation of this compound and why is the para product often favored?
A2: While the butoxy group activates both ortho and para positions, the halogenation of this compound typically yields a mixture of ortho- and para-halogenated products, with the para isomer being the major product.[5][6] The primary reason for this preference is steric hindrance.[7][8] The butoxy group is sterically bulky, which physically obstructs the approach of the electrophile to the adjacent ortho positions. The para position is remote and sterically unhindered, making it more accessible for attack.[8]
Q3: How can I improve the regioselectivity to increase the yield of the para-halogenated product?
A3: Several strategies can be employed to enhance para-selectivity:
-
Lowering Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para isomer over the ortho isomer.[7]
-
Choice of Catalyst: Utilizing bulky Lewis acid catalysts can increase steric hindrance around the ortho positions, further discouraging electrophilic attack there. Zeolite or other shape-selective catalysts can also be effective by allowing the linear para isomer to form preferentially within their pores.[7][9]
-
Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the regioselectivity.[7] Experimenting with different solvents, such as non-polar solvents to maximize steric effects or fluorinated alcohols like hexafluoroisopropanol (HFIP) which have been shown to promote regioselectivity, may be beneficial.[10][11]
-
Choice of Halogenating Agent: The size of the electrophile matters. Using a bulkier halogenating reagent or a complex of the halogen with a large Lewis acid can increase the preference for the less sterically hindered para position.[7]
Q4: My reaction is producing di-halogenated products. How can I prevent this over-halogenation?
A4: The butoxy group is an activating group, which means the mono-halogenated product is more reactive than the starting this compound, leading to polysubstitution. To minimize this:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of this compound relative to the halogenating agent.
-
Lower the Temperature: Perform the reaction at the lowest feasible temperature to reduce the reaction rate and improve control.
-
Slow Addition: Add the halogenating agent slowly or dropwise to the solution of this compound to avoid a localized high concentration of the electrophile.
Q5: What are the advantages of using N-halosuccinimides (NXS) instead of molecular halogens (Br₂ or Cl₂)?
A5: N-halosuccinimides (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)) offer several advantages. They are solids that are safer and easier to handle than gaseous chlorine or volatile and corrosive bromine.[10] Reactions using NXS reagents are often milder and can be more selective, sometimes proceeding without a strong Lewis acid catalyst, which can help prevent side reactions.[10][12]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low overall yield of halogenated products. | 1. Insufficiently reactive electrophile. 2. Deactivated catalyst. 3. Reaction time too short or temperature too low. | 1. Use a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the halogen.[13][14] 2. Use a fresh or anhydrous catalyst. 3. Increase reaction time or temperature incrementally while monitoring with TLC or HPLC.[15] |
| Poor para-selectivity (high ortho:para ratio). | 1. Reaction temperature is too high, favoring the kinetically controlled ortho product. 2. Steric hindrance is insufficient to block the ortho positions effectively. 3. Solvent is stabilizing the ortho transition state. | 1. Lower the reaction temperature significantly.[7] 2. Use a bulkier halogenating agent/catalyst system. Consider shape-selective catalysts like zeolites.[9][16] 3. Screen a range of solvents with varying polarities. |
| Formation of multiple side products. | 1. Reaction conditions are too harsh, causing ether cleavage or other degradation. 2. Presence of moisture, which can deactivate the catalyst and generate side-products. 3. Over-halogenation due to the activated nature of the product. | 1. Use a milder halogenating agent like NBS or NCS.[10] 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Carefully control the stoichiometry (1:1 or less of the halogenating agent) and use slow, controlled addition. |
| Reaction does not initiate. | 1. Starting material is impure. 2. Catalyst is poisoned or inactive. | 1. Purify the this compound starting material (e.g., by distillation). 2. Use a fresh batch of Lewis acid catalyst and ensure anhydrous conditions. |
Section 3: Data Presentation
Table 1: Influence of Reaction Conditions on para:ortho Ratio in Bromination of this compound
The following table summarizes representative data on how different experimental parameters can influence the regioselectivity of the bromination of this compound.
| Entry | Halogenating Agent | Catalyst | Solvent | Temperature (°C) | para:ortho Ratio |
| 1 | Br₂ | FeBr₃ | CCl₄ | 25 | 12 : 1 |
| 2 | Br₂ | FeBr₃ | CCl₄ | 0 | 18 : 1 |
| 3 | Br₂ | AlCl₃ | CS₂ | 0 | 20 : 1 |
| 4 | NBS | None | CH₃CN | 25 | 15 : 1 |
| 5 | NBS | ZrCl₄[17][18] | CH₂Cl₂ | 0 | 25 : 1 |
| 6 | NBS | Zeolite H-BEA | Dioxane | 25 | >30 : 1 |
Note: Data are illustrative and intended to demonstrate trends. Actual results may vary.
Section 4: Experimental Protocols & Visualizations
Protocol 1: para-Selective Bromination using Bromine and Iron(III) Bromide
This protocol describes a standard procedure for the selective bromination of this compound at the para position using Br₂ and a Lewis acid catalyst under controlled temperature.
Materials:
-
This compound
-
Iron(III) Bromide (FeBr₃), anhydrous
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
10% aq. Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aq. Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous CCl₄.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous FeBr₃ (0.05 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of Br₂ (1.0 eq) in a small amount of anhydrous CCl₄.
-
Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
Workup and Purification:
-
Once the reaction is complete, quench it by slowly adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the p-bromothis compound.
Protocol 2: High-Selectivity Bromination using N-Bromosuccinimide (NBS)
This protocol uses NBS, a safer brominating agent, which can provide high para-selectivity under mild conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Zirconium(IV) chloride (ZrCl₄)[12] or another suitable catalyst
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add the catalyst, such as ZrCl₄ (0.1 eq), to the solution and stir.
-
Cool the mixture to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, maintaining the low temperature.
-
Let the reaction stir at 0 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[15]
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain pure p-bromothis compound.
Visualizations
Caption: Troubleshooting workflow for improving para-selectivity.
Caption: Key factors influencing ortho vs. para regioselectivity.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. US20120157691A1 - Lewis Acid Catalyzed Halogenation of Activated Carbon Atoms - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 18. Lewis acid catalyzed highly selective halogenation of aromatic compounds - Lookchem [lookchem.com]
Strategies to minimize solvent loss during high-temperature reactions with butoxybenzene.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent loss during high-temperature reactions involving butoxybenzene.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue: Significant this compound Loss During Reflux
-
Possible Causes:
-
Recommended Solutions:
-
Select an appropriate condenser: For high-boiling point solvents like this compound (boiling point ~210°C), a more efficient condenser, such as a coiled or Dimroth condenser, is recommended over a simple Liebig condenser.[4][5]
-
Optimize coolant: Ensure a steady, counter-current flow of a suitable coolant. For temperatures exceeding the boiling point of water, a circulating chiller with a glycol-water mixture should be used.
-
Ensure proper sealing: Lightly grease all ground-glass joints with a high-temperature resistant grease to ensure a vapor-tight seal. Use high-quality Keck clips to secure the joints.
-
Control heating: Heat the reaction mixture gradually to maintain a controlled reflux. The heating mantle or oil bath temperature should be set only slightly higher than the boiling point of this compound.[1][6] A general guideline is to set the heating source no more than 10-20°C above the solvent's boiling point.[6]
-
Maintain the reflux ring: Adjust the heating rate so that the ring of condensing vapor is visible in the lower third of the condenser.[2][3][7]
-
Issue: Reaction Mixture Bumping Violently
-
Possible Causes:
-
Recommended Solutions:
-
Promote smooth boiling: Always add fresh boiling chips or a magnetic stir bar to the reaction mixture before heating.[1][7]
-
Ensure even heating: Use a heating mantle with a flask of the correct size or an oil bath to ensure uniform heat distribution.
-
Mechanical stirring: For viscous mixtures, mechanical overhead stirring may be more effective than a magnetic stir bar.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to completely prevent this compound loss at high temperatures?
For reactions requiring temperatures significantly above the boiling point of this compound or for prolonged reaction times where any solvent loss is detrimental, a sealed tube or pressure vessel is the most effective method.[8] This creates a closed system, preventing any solvent vapor from escaping.
Q2: How do I choose the right condenser for refluxing this compound?
For a high-boiling point solvent like this compound, a standard Liebig condenser may not be sufficient. A condenser with a larger surface area, such as a coil (Dimroth) or a "Findenser" (finned air condenser), will provide more efficient cooling and better solvent retention.[6][9]
Q3: Can I use a Dean-Stark trap with this compound?
Yes, a Dean-Stark trap is particularly useful if water is a byproduct of your reaction. It will continuously remove the water, driving the equilibrium of the reaction forward, while returning the this compound to the reaction flask.
Q4: What are the safety precautions for high-temperature reactions with this compound in a sealed tube?
-
Never fill the sealed tube more than halfway, and ideally less than one-third full.[10]
-
Always use a blast shield and conduct the reaction in a fume hood.
-
Ensure the sealed tube is properly rated for the expected temperature and pressure.
-
Allow the vessel to cool completely to room temperature before opening.[11]
Quantitative Data on Solvent Loss
The following table summarizes typical solvent loss observed with different condenser types over an 8-hour reflux period. While this data is for various solvents, it provides a comparative insight applicable to high-boiling point solvents like this compound.
| Condenser Type | Solvent (Boiling Point) | Average Solvent Loss (%) |
| Air Condenser | Toluene (111°C) | > 20% |
| Liebig (Water-Cooled) | Toluene (111°C) | ~ 5-10% |
| Coil (Dimroth) | Toluene (111°C) | < 5% |
| Findenser (Air-Cooled) | Toluene (111°C) | < 5% |
| Sealed Tube | Any Solvent | ~ 0% |
Note: Data is compiled and generalized from various sources for comparative purposes. Actual solvent loss can vary based on specific experimental conditions.
Experimental Protocols
1. High-Temperature Reflux with a Coil Condenser
-
Objective: To minimize solvent loss during a high-temperature reaction under reflux.
-
Methodology:
-
Place the reactants and this compound in a round-bottom flask, adding a magnetic stir bar. The flask should not be more than half full.[1][7]
-
Securely clamp the flask to a stand within a heating mantle or over a hot plate with an oil bath.
-
Lightly grease the ground-glass joint of a coil condenser and attach it vertically to the flask. Secure the joint with a Keck clip.
-
Connect the condenser to a circulating chiller with appropriate tubing. Ensure the coolant flows in at the bottom and out at the top.
-
If the reaction is air or moisture sensitive, attach a drying tube or an inert gas inlet to the top of the condenser.
-
Begin stirring and gradually heat the mixture. Adjust the heating to maintain a steady reflux with the condensation ring in the lower third of the condenser.[3][7]
-
At the end of the reaction, turn off the heat and allow the apparatus to cool to room temperature before dismantling.
-
2. Reaction in a Sealed Tube
-
Objective: To conduct a reaction at a temperature above the solvent's boiling point with no solvent loss.
-
Methodology:
-
Add the reactants and this compound to a heavy-walled pressure tube. The total volume should not exceed one-third of the tube's capacity.[10]
-
If necessary, flush the tube with an inert gas.
-
Securely seal the tube with the manufacturer-provided cap and O-ring.
-
Place the sealed tube in a heating block or oil bath behind a blast shield within a fume hood.
-
Heat the reaction to the desired temperature and maintain for the required time.
-
After the reaction is complete, turn off the heat and allow the tube to cool completely to room temperature.
-
Once cooled, carefully and slowly open the tube in the fume hood to release any internal pressure.
-
Visualizations
Caption: Workflow for setting up a high-temperature reflux reaction.
References
- 1. radleys.com [radleys.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. radleys.com [radleys.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Dealing with emulsion formation during the workup of butoxybenzene reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of butoxybenzene reactions, particularly those involving Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound workup?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] In the context of a this compound synthesis (often a Williamson ether synthesis), emulsions typically form during the aqueous workup for several reasons:
-
Presence of Surfactant-like Molecules: Unreacted sodium phenoxide, a key starting material, can act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.
-
High pH: The basic conditions of the reaction mixture can contribute to emulsion formation, especially when using chlorinated solvents.[3]
-
Vigorous Shaking: Excessive agitation during liquid-liquid extraction can create very fine droplets that are slow to coalesce.
-
Particulate Matter: Fine solid particles suspended in the mixture can accumulate at the interface of the two liquids, preventing the droplets from merging.[3]
Q2: How can I prevent an emulsion from forming in the first place?
A2: Proactive measures can significantly reduce the likelihood of emulsion formation:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area between the two phases without creating a stable emulsion.
-
Solvent Evaporation: Before beginning the aqueous workup, consider removing the reaction solvent (e.g., via rotary evaporation) and then redissolving the residue in your extraction solvent.[3][4]
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer increases its ionic strength.[2][5] This can decrease the solubility of organic components in the aqueous phase and hinder emulsion formation.[2]
Q3: My emulsion has already formed. What is the quickest way to break it?
A3: The most effective method depends on the nature of the emulsion. A good first step is to simply let the separatory funnel stand undisturbed for 15-60 minutes, as some emulsions will break on their own.[1] If that fails, adding a saturated brine solution is a common and often effective next step.[1][2] For more persistent emulsions, other techniques outlined in the troubleshooting guide below may be necessary.
Q4: Can the choice of solvent contribute to emulsion problems?
A4: Yes, certain solvents are more prone to forming emulsions. For instance, chlorinated solvents like dichloromethane (B109758) (DCM) are known offenders, particularly when extracting from a basic aqueous solution.[3][6] If you consistently face emulsion issues with DCM, consider switching to a solvent like ethyl acetate (B1210297) for the extraction.[6]
Troubleshooting Guide for Emulsion Formation
If you have encountered a persistent emulsion during the workup of your this compound reaction, follow this troubleshooting guide.
Initial Steps
-
Patience: Allow the separatory funnel to stand undisturbed for at least 15-30 minutes. Gravity can sometimes be sufficient to resolve the layers.[1]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[1]
Chemical Interventions
-
"Salting Out" with Brine: Add a small volume of saturated sodium chloride (brine) solution, gently swirl, and allow the layers to separate.[1][2] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[2]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, a careful pH adjustment can be effective.[1] For a basic reaction mixture from a Williamson ether synthesis, adding a dilute acid (e.g., 1M HCl) dropwise can help to neutralize any remaining phenoxide, reducing its surfactant properties.[1]
Physical and Mechanical Methods
-
Centrifugation: This is a highly effective method for breaking stubborn emulsions.[1] Centrifuging the mixture at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes will force the denser components to separate.[1][7]
-
Filtration through Celite®: Emulsions stabilized by fine solid particles can often be broken by filtering the entire mixture through a pad of Celite®.[3][6] The Celite® acts as a physical barrier, trapping the particulate matter and allowing the separated liquids to pass through.[3]
-
Temperature Modification:
Quantitative Data on Emulsion Breaking Techniques
While specific quantitative data for this compound workups is scarce, the following table provides a general comparison of common emulsion breaking techniques based on typical laboratory applications.
| Technique | Typical Time to Effect | Relative Effectiveness | Potential Downsides |
| Standing/Gravity | 15 - 60 min[1] | Low to Moderate | Ineffective for stable emulsions[1] |
| "Salting Out" (Brine) | 5 - 20 min | Moderate to High | May decrease the recovery of slightly water-soluble products[1] |
| Centrifugation | 5 - 15 min[1][7] | High | Requires access to a centrifuge; may be difficult for large volumes |
| Filtration (Celite®) | 10 - 30 min | Moderate to High | Potential for product loss due to adsorption on the filter medium[1] |
| pH Adjustment | 5 - 15 min | Moderate | Risk of product decomposition if the compound is pH-sensitive[1] |
| Heating/Cooling | 10 - 30 min | Low to Moderate | Risk of product decomposition with heat; may be slow |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine
-
Preparation of Saturated Brine: Add sodium chloride (NaCl) to distilled water in a flask with stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.
-
Application: To your separatory funnel containing the emulsion, add a volume of the saturated brine solution equal to approximately 10-20% of the aqueous layer volume.
-
Mixing: Stopper the separatory funnel and gently rock or swirl it for 1-2 minutes. Do not shake vigorously.
-
Separation: Place the separatory funnel back on a ring stand and allow the layers to separate. The emulsion should break, and a clear interface between the organic and aqueous layers should become visible.
-
Collection: Drain the lower aqueous layer, followed by the organic layer, into separate flasks.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer: Carefully pour the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes. Ensure that the tubes are balanced by adding equal volumes of the mixture to each.
-
Centrifugation: Place the balanced tubes in a centrifuge. Spin the tubes at a moderate speed, typically between 3000-5000 rpm, for 5-15 minutes.[1][7]
-
Separation: Carefully remove the centrifuge tubes. The mixture should now be separated into distinct organic and aqueous layers, sometimes with a small amount of solid at the interface.
-
Collection: Carefully separate the layers using a pipette.
Protocol 3: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Prepare a slurry of Celite® in your extraction solvent and pour it onto the filter paper to create a pad approximately 1-2 cm thick.[1]
-
Set up Filtration: Place the funnel on a filter flask and apply a gentle vacuum to settle the pad and remove excess solvent.
-
Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
Collection: The filtrate collected in the flask should consist of two clear, distinct layers.
-
Rinsing: Rinse the Celite® pad with a small amount of fresh extraction solvent to ensure all of your product has been collected.
-
Separation: Transfer the filtrate to a clean separatory funnel to separate the organic and aqueous layers.
Visual Guides
Caption: Logical pathway leading to emulsion formation during this compound workup.
Caption: Decision workflow for troubleshooting persistent emulsions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Butoxybenzene Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing catalyst loading for the synthesis of butoxybenzene derivatives, primarily through the Williamson ether synthesis facilitated by phase-transfer catalysis (PTC). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound derivatives?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) (or a substituted phenol) with a butyl halide (e.g., 1-bromobutane) in the presence of a base. To enhance the reaction rate and yield, a phase-transfer catalyst is often employed.
Q2: Why is a phase-transfer catalyst (PTC) recommended for this synthesis?
A2: The Williamson ether synthesis for this compound derivatives often involves reactants in two immiscible phases: an aqueous phase containing the deprotonated phenol (phenoxide) and an organic phase containing the butyl halide. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction occurs. This significantly increases the reaction rate and overall yield.[1]
Q3: What is the optimal concentration range for a phase-transfer catalyst like TBAB?
A3: For phase-transfer catalysts such as TBAB, a concentration of 1-5 mol% relative to the limiting reagent is typically effective.[1] A common starting point is a catalytic amount of around 0.05 equivalents.[1] The optimal concentration can depend on specific reaction conditions, including temperature, solvent, and stirring rate.[1]
Q4: Can I run the reaction without a phase-transfer catalyst?
A4: While the reaction can proceed without a PTC, it is often much slower and may result in lower yields.[1] The use of a PTC is a standard practice to improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants in different phases.[1]
Q5: How does increasing catalyst loading affect the reaction?
A5: Initially, increasing the catalyst loading generally increases the reaction rate by providing more active sites for the phase transfer of the phenoxide. However, there is an optimal concentration. Beyond this point, further increases may not significantly improve the rate or yield and could lead to purification challenges or, in some less common cases, side reactions.[1]
Q6: How can I minimize the formation of byproducts like C-alkylation or dialkylation?
A6: The primary byproduct in the synthesis of monosubstituted this compound from dihydroxybenzene is the dialkylated product (e.g., 1,4-dithis compound). To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants, for instance, by using a significant excess of the dihydroxybenzene. The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is another challenge. Solvent choice is a primary factor in controlling this selectivity; aprotic polar solvents often favor O-alkylation.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient Catalyst: The concentration of the phase-transfer catalyst may be too low to effectively facilitate the reaction between the two phases.[1] | Increase the catalyst loading incrementally. A typical range for a phase-transfer catalyst is 1-5 mol%.[1] |
| Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | Use a fresh batch of catalyst. Ensure proper storage conditions (cool, dry, and away from light). | |
| Inadequate Base: The base may not be strong enough to fully deprotonate the phenol, or it may not be sufficiently dry or finely powdered.[2] | Use a stronger base (e.g., KOH, Cs₂CO₃) and ensure it is anhydrous and finely ground to maximize surface area.[2] | |
| Slow or Stalled Reaction | Low Catalyst Concentration: An inadequate amount of the phase-transfer catalyst can lead to a slow transfer rate of the phenoxide ion from the aqueous to the organic phase. | Increase the catalyst loading to within the optimal 1-5 mol% range.[1] Also, ensure vigorous stirring to maximize the interfacial area.[1] |
| Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Poor Solvent Choice: The solvent may not be optimal for the reaction, affecting the solubility of reactants or the catalyst's efficacy. | Consider using a different solvent. Aprotic polar solvents like DMF or DMSO are often effective for O-alkylation.[2] | |
| Formation of Byproducts (e.g., C-alkylation) | Reaction Conditions Favoring C-alkylation: Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic. | Use an aprotic solvent to favor O-alkylation.[2] |
| Excessive Catalyst Loading: While less common with catalysts like TBAB, very high concentrations can sometimes promote side reactions.[1] | Ensure the catalyst concentration is within the optimal range and not excessive. Focus on controlling stoichiometry and temperature to minimize byproducts.[1] | |
| Difficulty with Phase Separation/Emulsion Formation | High Catalyst Concentration: High concentrations of some phase-transfer catalysts can act as surfactants, leading to emulsion formation during workup. | In future experiments, reduce the catalyst concentration. For the current batch, try adding brine during the aqueous wash to help break the emulsion. |
Data Presentation
Table 1: Effect of TBAB Catalyst Loading on 4-Butoxyphenol (B117773) Synthesis (Generalized Trend)
While specific experimental data correlating catalyst concentration with yield for 4-butoxyphenol synthesis is not widely available, this table illustrates the expected trends based on the general principles of phase-transfer catalysis.[1]
| Catalyst (TBAB) Concentration (mol%) | Expected Reaction Rate | Expected Yield | Potential Issues |
| < 1% | Very Slow | Low to Moderate | Incomplete reaction, even after extended reaction times.[1] |
| 1 - 5% (Optimal Range) | Moderate to Fast | High to Excellent | Generally optimal performance.[1] |
| > 5% | Fast | High | May not provide significant benefit over the optimal range and could lead to minor purification challenges.[1] |
Table 2: Influence of Multi-site Phase Transfer Catalyst (MPTC) Amount on the Apparent Rate Constant for the Synthesis of 1-butoxy-4-tert-butylbenzene (B13943118)
Reaction Conditions: 10 g of KOH, in 3 mL H₂O, 0.2 g of biphenyl (B1667301) (internal standard), 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane (B133212), 30 mL of chlorobenzene, 60 ºC, 600 rpm.
| Amount of MPTC (mol%) | Apparent Rate Constant (k_app x 10³, min⁻¹) |
| 1 | 10.14 |
| 2 | 15.24 |
| 3 | 22.32 |
| 4 | 22.84 |
| 5 | 23.45 |
Data extracted from Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-butoxy-4-tert-butylbenzene using a Multi-site Phase Transfer Catalyst
This protocol is adapted from the kinetic study by Sathiyaraj and Venkatesh (2020).[3]
Materials:
-
4-tert-butylphenol (13.31 mmol)
-
1-bromobutane (13.31 mmol)
-
Potassium hydroxide (B78521) (KOH) (10 g)
-
Multi-site phase transfer catalyst (MPTC) (3 mol%)
-
Chlorobenzene (30 mL)
-
Biphenyl (internal standard, 0.2 g)
-
Deionized water (3 mL)
Procedure:
-
Reaction Setup: In a 250 mL three-necked Pyrex round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-tert-butylphenol, potassium hydroxide, biphenyl, and deionized water.
-
Addition of Reactants: To the stirring mixture, add chlorobenzene, followed by 1-bromobutane and the MPTC.
-
Reaction Execution: Heat the reaction mixture to 60 °C with constant stirring at 600 rpm.
-
Monitoring: Monitor the progress of the reaction by withdrawing samples at regular intervals and analyzing them by gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Allow the phases to separate. The organic phase contains the desired product.
-
Purification: The product can be isolated from the organic phase by standard techniques such as distillation or column chromatography.
Protocol 2: General Procedure for the Synthesis of 4-Butoxyphenol using TBAB
This protocol is a general method adapted from established procedures for phenolic O-alkylation.[1]
Materials:
-
Hydroquinone (B1673460) (5 equivalents)
-
1-bromobutane (1 equivalent)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (1-5 mol% relative to 1-bromobutane)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydroquinone and a catalytic amount of TBAB in a 25% aqueous solution of NaOH.
-
Heating and Addition: Heat the mixture to 70-80°C with vigorous stirring. Slowly add 1-bromobutane dropwise from the dropping funnel over a period of 2-3 hours.
-
Reaction Execution: After the addition is complete, continue to stir the reaction mixture at 70-80°C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a 5% aqueous NaOH solution (to remove excess hydroquinone), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-butoxyphenol by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.
References
How to monitor the progress of a butoxybenzene reaction using TLC.
This guide provides detailed protocols and troubleshooting advice for monitoring the progress of a butoxybenzene synthesis, typically a Williamson ether synthesis from a phenol (B47542) and a butyl halide, using Thin-Layer Chromatography (TLC).
Experimental Protocol: Monitoring Reaction Progress with TLC
This protocol outlines the standard procedure for using TLC to track the consumption of starting materials and the formation of this compound.
Materials:
-
TLC plates (e.g., Silica (B1680970) Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (eluent), e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain)
-
Samples:
-
Starting Material (SM): A reference sample of the limiting reactant (e.g., phenol).
-
Reaction Mixture (RXN): An aliquot taken directly from the reaction.
-
Procedure:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the samples: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution onto the "SM" mark. The spot should be 1-2 mm in diameter.
-
Apply a spot of the reaction mixture onto the "RXN" mark.
-
On the "Co" mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.[1]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline with the spots is above the level of the solvent.[2] Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
UV Light: View the dried plate under a 254 nm UV lamp.[3][4] Aromatic compounds like phenol and this compound should be UV active and appear as dark spots against the fluorescent green background.[3][5] Circle any visible spots with a pencil.
-
Staining: If spots are not visible or for better differentiation, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as phenols and alcohols.[6] Dip the plate in the stain, wipe off the excess, and gently heat with a heat gun. Phenol will typically appear as a yellow or brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain for many functional groups.[3] After dipping and heating, different compounds may appear as different colors.
-
-
-
Interpretation:
-
Compare the "RXN" lane to the "SM" lane. The reaction is progressing if the intensity of the starting material spot in the "RXN" lane decreases and a new spot (the product, this compound) appears.
-
The product, this compound, is less polar than the phenol starting material and will therefore have a higher Retention Factor (Rf) value, meaning it will travel further up the plate.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[1]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]
-
Data Presentation: Reactant and Product Separation
The choice of eluent is critical for good separation. The polarity of the eluent determines how far the compounds travel up the plate. This compound is significantly less polar than its precursor, phenol. 1-Bromobutane is nonpolar. A common solvent system for such reactions is a mixture of nonpolar hexane and a more polar ethyl acetate.
| Compound | Structure | Polarity | Expected Rf in 10% EtOAc/Hexane | Expected Rf in 20% EtOAc/Hexane |
| Phenol | C₆H₅OH | High (Polar) | ~ 0.28[8] | ~ 0.45 |
| 1-Bromobutane | C₄H₉Br | Low (Nonpolar) | > 0.80 | > 0.85 |
| This compound | C₁₀H₁₄O | Low (Less Polar) | ~ 0.65 | ~ 0.75 |
Note: Rf values are illustrative and can vary based on exact experimental conditions (temperature, chamber saturation, plate manufacturer, etc.).
Visual Workflows
FAQs and Troubleshooting Guide
Here are answers to common questions and issues encountered when using TLC to monitor this compound reactions.
Q1: How do I choose the right mobile phase (eluent)?
A: The goal is to find a solvent system where the starting material and product have different Rf values, ideally between 0.2 and 0.8.[6]
-
Starting Point: For a this compound synthesis from phenol, a good starting point is 10-20% ethyl acetate in hexane.
-
Too Low Rf (spots don't move far): Your eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[4]
-
Too High Rf (spots run to the top): Your eluent is too polar. Decrease the proportion of the polar solvent (increase the amount of hexane).
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A: This is a common issue with several possible causes:
-
Not UV-Active: While this compound and phenol are UV-active, your other starting material (e.g., 1-bromobutane) may not be. Always follow UV visualization with a chemical stain.
-
Sample Too Dilute: The concentration of the spotted sample may be too low. Try re-running the TLC after concentrating the sample or by spotting multiple times in the same location (allowing the solvent to dry between applications).[9]
-
Compound Evaporation: If the compounds are volatile, they may have evaporated from the plate. This is less likely for this compound and phenol under normal conditions.
-
Spots Washed Away: Ensure the baseline where you spotted your samples was above the solvent level in the chamber. If it's below, your samples will dissolve into the solvent pool instead of running up the plate.[2]
-
Incorrect Staining: Ensure you are using an appropriate stain. A potassium permanganate or p-anisaldehyde stain should work for the product and phenol. Note that alkyl halides can be difficult to visualize with common stains like iodine.[3] A phosphomolybdic acid (PMA) stain is a good "universal" option for many organic compounds.[3]
Q3: My spots are elongated or "streaking." How can I fix this?
A: Streaking can obscure the results and make Rf calculation difficult.
-
Sample Overload: The most common cause is spotting a solution that is too concentrated. Dilute your sample and re-spot.[2]
-
Acidic/Basic Compounds: Phenol is acidic and can sometimes streak on silica gel. Adding a very small amount of acetic acid (e.g., 0.5-1%) to your eluent can often resolve this, leading to sharper spots.[2]
-
Insoluble Sample: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.
-
Decomposition: The compound might be decomposing on the acidic silica gel. This can be tested by running a 2D TLC. If this is the case, you might need to use a different stationary phase like alumina (B75360) or add a neutralizer like triethylamine (B128534) to the eluent.
Q4: The spots for my starting material and product are very close together. How can I improve the separation?
A: Improving separation (resolution) is key to accurately monitoring the reaction.
-
Change Eluent Polarity: Fine-tune the solvent ratio. Try decreasing the polarity (e.g., go from 20% to 15% ethyl acetate in hexane). A lower polarity eluent will cause all spots to move less, but it may increase the relative distance between them.
-
Change Solvent System: If adjusting the ratio doesn't work, change the solvents entirely. For instance, you could try a mixture of dichloromethane (B109758) and methanol, or toluene (B28343) and acetone. Different solvents interact with compounds in different ways and can alter the separation.[10]
-
Use a Longer Plate: A longer TLC plate provides more distance for the separation to occur.
Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and it's smearing the entire TLC plate.
A: High-boiling solvents can interfere with the chromatographic process.
-
Pre-Elution Vacuum: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[10]
-
Workup Aliquot: Take a small aliquot of the reaction mixture, dilute it with a more volatile solvent (like ethyl acetate or diethyl ether), and wash it with water in a small test tube to extract the compounds of interest away from the DMF or DMSO before spotting.
References
- 1. reddit.com [reddit.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. 1-Bromobutane | SIELC Technologies [sielc.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Khan Academy [khanacademy.org]
- 8. rsc.org [rsc.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. echemi.com [echemi.com]
Identifying and characterizing unexpected peaks in the NMR of butoxybenzene products.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of butoxybenzene products.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a deuterochloroform (CDCl₃) solvent are summarized in the data table below. Minor variations in chemical shifts can occur depending on the solvent, concentration, and instrument used.
Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A2: Unexpected peaks in the aromatic region (typically 6.8-7.3 ppm) often indicate the presence of unreacted phenol (B47542). The characteristic broad singlet of the phenolic hydroxyl group may also be visible between 4-8 ppm, although its position and appearance can vary with concentration and temperature.[1][2][3]
Q3: My ¹H NMR spectrum shows unexpected signals in the aliphatic region. What are the likely impurities?
A3: Unreacted 1-bromobutane (B133212) is a common impurity and will show distinct signals for its four different types of protons.[4][5] Additionally, the formation of 1-butene (B85601) via an E2 elimination side reaction can introduce peaks in the olefinic region (around 4.9-5.9 ppm) and additional aliphatic signals.[6][7]
Q4: How can I confirm the presence of unreacted phenol in my product?
A4: A simple method to confirm the presence of a phenol is a "D₂O shake." Add a few drops of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic phenolic proton will exchange with deuterium and consequently disappear or significantly diminish in intensity.[2]
Q5: What causes the formation of 1-butene as a byproduct?
A5: The formation of 1-butene is typically the result of an E2 elimination reaction competing with the desired Sₙ2 substitution.[8] This is more likely to occur with a sterically hindered base or if the reaction is run at a higher temperature than necessary. Using a primary alkyl halide like 1-bromobutane minimizes this side reaction compared to secondary or tertiary halides.[9]
Troubleshooting Guide: Unexpected NMR Peaks
This guide provides a systematic approach to identifying and resolving issues with unexpected peaks in the NMR spectra of your this compound product.
Issue 1: Peaks corresponding to unreacted starting materials.
-
Identification: Compare the chemical shifts of the unexpected peaks with the known spectra of phenol and 1-bromobutane (see data table).
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Inefficient deprotonation of phenol.
-
-
Solutions:
-
Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure accurate measurement of all reactants.
-
Use a strong, non-hindered base like sodium hydride or potassium carbonate to ensure complete formation of the phenoxide.[10]
-
Issue 2: Peaks suggesting an elimination byproduct.
-
Identification: Look for signals in the alkene region of the ¹H NMR spectrum (approximately 4.9-5.9 ppm) and corresponding signals in the ¹³C NMR spectrum (around 113-140 ppm), which are characteristic of 1-butene.[6][11]
-
Possible Causes:
-
The use of a sterically bulky base that favors elimination over substitution.
-
Excessively high reaction temperatures.
-
-
Solutions:
-
Utilize a less sterically hindered base such as potassium carbonate.
-
Maintain the reaction at a gentle reflux and avoid overheating.
-
Issue 3: Broad peak in the baseline or multiple unidentifiable peaks.
-
Identification: A broad, rolling baseline or a series of multiplets in the aliphatic region could indicate the presence of grease or other contaminants.
-
Possible Causes:
-
Contamination from greased joints in glassware.
-
Impure solvents or reagents.
-
-
Solutions:
-
Use glassware with non-greased joints (e.g., Teflon sleeves) or use a minimal amount of high-vacuum grease.
-
Ensure all solvents and reagents are of appropriate purity.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Related Substances in CDCl₃
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Product) | Ar-H (ortho) | ~6.87 | ~114.5 |
| Ar-H (meta) | ~7.24 | ~129.4 | |
| Ar-H (para) | ~6.91 | ~120.8 | |
| Ar-C-O | ~159.2 | ||
| -O-CH₂- | ~3.94 | ~67.8 | |
| -CH₂- | ~1.76 | ~31.4 | |
| -CH₂- | ~1.47 | ~19.3 | |
| -CH₃ | ~0.97 | ~13.9 | |
| Phenol (Starting Material) | Ar-H (ortho) | ~6.9 | ~115.5 |
| Ar-H (meta) | ~7.3 | ~129.8 | |
| Ar-H (para) | ~6.9 | ~121.2 | |
| Ar-C-OH | ~155.4 | ||
| -OH | 4-8 (broad) | ||
| 1-Bromobutane (Starting Material) | -CH₂-Br | ~3.41 | ~33.4 |
| -CH₂- | ~1.85 | ~35.0 | |
| -CH₂- | ~1.48 | ~21.4 | |
| -CH₃ | ~0.94 | ~13.2 | |
| 1-Butene (Side Product) | =CH₂ | ~4.95, ~5.05 | ~113.0 |
| =CH- | ~5.85 | ~140.0 | |
| -CH₂- | ~2.05 | ~27.0 | |
| -CH₃ | ~1.00 | ~13.0 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.[1][4][6][11][12][13][14][15][16][17][18][19][20]
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.[21][22][23][24]
Materials and Reagents:
-
Phenol
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: this compound synthesis and potential side reaction.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.uoi.gr [chem.uoi.gr]
- 15. 1-Bromobutane(109-65-9) 13C NMR [m.chemicalbook.com]
- 16. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
- 21. benchchem.com [benchchem.com]
- 22. cactus.utahtech.edu [cactus.utahtech.edu]
- 23. community.wvu.edu [community.wvu.edu]
- 24. ochemonline.pbworks.com [ochemonline.pbworks.com]
Strategies for improving the efficiency of butoxybenzene synthesis in flow chemistry.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of butoxybenzene using flow chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the flow synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low Product Yield
A low yield of this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve the root cause.
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Reaction | - Increase the residence time by lowering the flow rate or using a longer reactor coil. - Increase the reaction temperature. Superheating above the solvent's boiling point is possible in a pressurized flow system.[1][2] - Ensure the base is sufficiently strong to fully deprotonate the phenol (B47542).[3] | Flow chemistry allows for precise control over reaction time and temperature, which are critical for reaction completion.[4] Insufficient base will leave unreacted phenol. |
| Side Reactions (E2 Elimination) | - Use 1-bromobutane (B133212) or 1-iodobutane (B1219991) instead of secondary or tertiary butyl halides.[5][6] - Maintain the lowest effective temperature. | The Williamson ether synthesis is an S(_N)2 reaction, which is most efficient with primary alkyl halides.[3][5] Higher temperatures can favor the competing E2 elimination pathway, leading to the formation of butene. |
| Poor Mixing of Immiscible Phases | - Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide).[7][8] - Utilize a microreactor with a high surface-area-to-volume ratio to enhance interfacial contact.[9] | When using an aqueous solution of sodium hydroxide (B78521) and an organic solvent for the butyl halide, a PTC is essential to transport the phenoxide ion into the organic phase for the reaction to occur efficiently.[10][11] |
| Reagent Degradation | - Prepare the sodium phenoxide solution in situ just before it enters the reactor. - Use fresh, high-purity reagents. | Sodium phenoxide can degrade over time, especially when exposed to air or moisture. |
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to diagnose and resolve low product yield.
Issue 2: Reactor Clogging
Clogging is a significant challenge in flow chemistry, often caused by the precipitation of solid reagents or byproducts.[1][2][12]
| Potential Cause | Suggested Solution | Rationale |
| Precipitation of Sodium Phenoxide | - Use a solvent system in which sodium phenoxide is more soluble. - Operate in a slurry mode using a specialized reactor designed for handling solids, such as an agitated cell reactor.[13][14] - Apply sonication (ultrasound) to the reactor to break up solid agglomerates.[2] | Sodium phenoxide has limited solubility in many organic solvents, and its precipitation can block the narrow channels of a flow reactor. |
| Precipitation of Sodium Bromide Byproduct | - Choose a solvent that can dissolve both the organic reactants and the inorganic salt byproduct. - Introduce a segment of a less polar, immiscible solvent to carry the solids out of the reactor.[15] | The sodium bromide formed during the reaction is insoluble in most organic solvents and will precipitate, leading to blockages.[12] |
| In-line Precipitation at Mixing Point | - Optimize the mixing T-junction design for rapid and efficient mixing. - Heat the mixing point to increase the solubility of the reagents at the point of combination. | Rapid precipitation can occur where the two reactant streams first meet if there is a sudden change in solubility. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for reaction conditions (temperature, pressure, residence time) for this compound synthesis in flow?
A good starting point is a temperature between 60-100°C with a residence time of 5-20 minutes. The pressure should be maintained above the vapor pressure of the solvent at the operating temperature using a back-pressure regulator; a starting pressure of 5-10 bar is common.[4] These parameters should then be optimized for your specific setup.
Q2: Which phase-transfer catalyst (PTC) is most effective?
Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for Williamson ether synthesis.[7] Other quaternary ammonium or phosphonium (B103445) salts can also be used.[10] The optimal choice and concentration will depend on the specific solvent system and reaction conditions.
Q3: Can I use a solid-supported catalyst or reagent?
Yes, using a solid-supported base or PTC can simplify purification. However, be mindful of potential issues such as catalyst leaching, where the active component washes off the support and into the product stream.[16][17] Packed-bed reactors are suitable for solid-supported catalysts, but pressure drops and clogging must be monitored.[18]
Q4: How can I monitor the reaction in real-time?
In-line analytical techniques such as FTIR or UV-Vis spectroscopy can be integrated into the flow path to monitor the consumption of reactants and the formation of the product in real-time. This allows for rapid optimization of reaction conditions.
Q5: What are the safety advantages of performing this synthesis in flow?
Flow chemistry offers significant safety benefits.[1][2] The small reactor volume means that only a small quantity of material is reacting at any given time, which greatly reduces the risks associated with exothermic reactions. The enclosed system also minimizes operator exposure to hazardous chemicals.
Experimental Protocols
Protocol: Continuous Flow Synthesis of this compound using Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of this compound. Optimization of flow rates, temperature, and concentrations will be necessary for specific equipment.
1. Reagent Preparation:
-
Solution A (Aqueous Phase): Prepare a 2 M solution of sodium hydroxide in deionized water. Dissolve phenol in this solution to a final concentration of 1 M.
-
Solution B (Organic Phase): Prepare a solution of 1-bromobutane (1.2 M) and tetrabutylammonium bromide (0.1 M) in a suitable organic solvent (e.g., toluene (B28343) or chlorobenzene).
2. System Setup:
-
Use two separate pumps (e.g., HPLC pumps or syringe pumps) to deliver Solution A and Solution B.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the mixer to a coiled reactor (e.g., PFA or stainless steel tubing) of a known volume. The reactor should be submerged in a temperature-controlled oil bath or heating block.
-
Connect the reactor outlet to a back-pressure regulator (BPR) set to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
Place a collection vessel after the BPR.
3. Reaction Execution:
-
Set the reactor temperature to 80°C.
-
Set the flow rate for each pump to achieve the desired residence time. For a 10 mL reactor and a desired 10-minute residence time, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
Begin pumping both solutions simultaneously through the system.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the output from the BPR. The product will be in a biphasic mixture.
4. Work-up and Purification:
-
Separate the organic layer from the collected output.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation if necessary.
Data Presentation
Table 1: Representative Data for Optimization of this compound Synthesis
| Entry | Temperature (°C) | Residence Time (min) | PTC Conc. (mol%) | Yield (%) |
| 1 | 60 | 20 | 5 | 75 |
| 2 | 80 | 20 | 5 | 88 |
| 3 | 100 | 20 | 5 | 92 |
| 4 | 80 | 10 | 5 | 91 |
| 5 | 80 | 5 | 5 | 85 |
| 6 | 80 | 10 | 2.5 | 82 |
| 7 | 80 | 10 | 10 | 93 |
Note: This data is illustrative and serves as an example of how to structure quantitative results from optimization experiments.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for continuous this compound synthesis with phase-transfer catalysis.
References
- 1. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. vapourtec.com [vapourtec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 14. amt.uk [amt.uk]
- 15. Solving the Clogging Problem: Precipitate‐Forming Reactions in Flow | Zendy [zendy.io]
- 16. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 17. repository.tudelft.nl [repository.tudelft.nl]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting guide for the synthesis of tert-butoxybenzene derivatives.
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of tert-butoxybenzene (B1293632) derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butoxybenzene derivatives?
The primary methods for synthesizing tert-butoxybenzene derivatives involve the formation of an ether linkage between a phenol (B47542) and a tert-butyl group. The most prevalent strategies include:
-
Acid-catalyzed reaction of a phenol with isobutene: This is a widely used and economical method. The reaction is typically catalyzed by a Brønsted acid like sulfuric acid or a Lewis acid. The mechanism involves the protonation of isobutene to form a tert-butyl carbocation, which is then attacked by the phenolic oxygen.[1]
-
Williamson Ether Synthesis: This classic method involves the reaction of a sodium phenolate (B1203915) with a tert-butyl halide. However, this approach is often problematic for synthesizing tert-butyl ethers due to the strong basicity of the phenoxide and the tertiary nature of the alkyl halide, which strongly favors a competing elimination (E2) reaction to form isobutylene (B52900).[1][2][3] A more successful variation involves reacting sodium tert-butoxide with an aryl halide, often catalyzed by palladium.[1]
-
Reaction of a phenol with tert-butyl alcohol: This method also typically requires an acid catalyst to facilitate the formation of the tert-butyl carbocation.[1]
Q2: Why is the Williamson ether synthesis often a poor choice for preparing tert-butoxybenzene from a phenol and a tert-butyl halide?
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance. When a tertiary alkyl halide like tert-butyl bromide is used, the bulky halide sterically hinders the backside attack by the nucleophilic phenoxide. Furthermore, the phenoxide is a strong base, which promotes the E2 elimination reaction, leading to the formation of isobutylene as the major product instead of the desired ether.[1][4][5][6] For successful ether formation via Williamson synthesis, it is crucial to use a primary or methyl alkyl halide.[3]
Q3: What are the key challenges when working with tert-butoxybenzene derivatives?
Key challenges include:
-
Steric Hindrance: The bulky tert-butyl group can hinder reactions at adjacent positions on the aromatic ring.[1]
-
Protecting Group Lability: The tert-butoxy (B1229062) group is susceptible to cleavage under strong acidic conditions.[7] Care must be taken during subsequent reaction steps and workup to avoid premature deprotection.
-
Purification: The lipophilic nature of the tert-butyl group can make purification, especially the removal of nonpolar byproducts, challenging. Chromatographic conditions may need careful optimization.[7]
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Synthesis from Phenol and Isobutene
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and of the correct concentration. Consider using a Lewis acid catalyst, but be mindful of its stability and potential to affect the final product.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition. For the synthesis of p-tert-butylbenzoic acid, a related process, a temperature of 180°C was found to be optimal in one study.[8] |
| Poor Solubility of Reactants | Use an appropriate inert solvent, such as benzene (B151609) or toluene, to ensure all reactants are fully dissolved.[1] For particularly insoluble starting materials, a co-solvent system (e.g., DCM/DMF) or gentle warming and sonication can be employed.[7] |
| Reversibility of the Reaction | Ethers with a tertiary alkyl group can be cleaved under strong acidic conditions, which is the reverse of the synthesis reaction.[1] Ensure that the product is not being degraded by the reaction conditions over time. |
Issue 2: Predominance of Elimination Product (Isobutylene) in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Step |
| Incorrect Choice of Reactants | The combination of a phenoxide and a tertiary alkyl halide strongly favors elimination.[1][2][3] The preferred approach is to react a tertiary alkoxide (e.g., potassium tert-butoxide) with an aryl halide.[2] |
| High Reaction Temperature | Higher temperatures favor the elimination pathway. If attempting the reaction with a secondary or tertiary halide, lowering the reaction temperature may slightly improve the substitution-to-elimination ratio.[2] |
| Strong, Bulky Base/Nucleophile | The tert-butoxide, while intended as the nucleophile, is also a strong, sterically hindered base, which promotes elimination.[2][6] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product with Starting Material or Byproducts | Optimize flash column chromatography conditions. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) to achieve better separation.[7][9] |
| Residual Unreacted Phenol | During workup, wash the organic layer with an aqueous base solution (e.g., NaOH or NaHCO₃) to convert the acidic phenol into its water-soluble salt, which can then be easily extracted from the organic phase.[10][11] |
| Residual Unreacted Isobutylene | Unreacted isobutylene can be challenging to remove. One patented method involves adding the reaction mixture to a hot alkaline aqueous solution, which simultaneously removes unreacted isobutylene into the gas phase and the unreacted phenol as its salt into the aqueous phase.[10] |
Quantitative Data Summary
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5% Ce₂O₃/H-beta | Toluene, tert-butyl alcohol | - | 180 | 82.7 (selectivity for PTBT) | [8] |
| NaOH | TBHP, Benzoyl Chloride | - | 31.5 | 88.93 | [12] |
Note: The data in this table is derived from syntheses of related tert-butylated compounds and illustrates the optimization of reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of tert-Butoxybenzene Derivatives from a Phenol and Isobutene
-
Reaction Setup: In a pressure-rated flask, dissolve the substituted phenol in a suitable inert solvent (e.g., benzene or toluene).[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.[1]
-
Reactant Addition: Introduce isobutene into the reaction mixture. This can be done by bubbling gaseous isobutene through the solution or by adding liquid isobutene at a low temperature.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[7]
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.[9]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[7][9]
Protocol 2: General Procedure for Workup and Purification
-
Quenching: Cool the reaction mixture and, if necessary, cautiously quench any reactive reagents (e.g., with a saturated aqueous ammonium (B1175870) chloride solution for Grignard reactions or a mild base for acidic reactions).[13]
-
Phase Separation: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9][14]
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.[9]
-
Purification: Purify the crude residue by flash column chromatography, selecting an appropriate eluent system based on TLC analysis.[9][15]
Visualizations
Caption: General workflow for the synthesis and purification of tert-butoxybenzene derivatives.
Caption: Troubleshooting decision tree for the synthesis of tert-butoxybenzene derivatives.
References
- 1. tert-Butoxybenzene | 6669-13-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Why di-tert-butyl ether cannot be prepared by Williamson's synthesis? CH3.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validating the Purity of Synthetic Butoxybenzene: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the validation process. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthetic butoxybenzene. We present supporting experimental data and detailed protocols to assist in making informed decisions for your analytical needs.
Comparative Analysis of Purity Determination Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2] The following table summarizes the performance of GC-MS in comparison to other common analytical methods for purity assessment.
| Analytical Technique | Principle | Selectivity | Sensitivity | Quantitative Accuracy | Impurity Identification | Limitations |
| GC-MS | Separation by volatility and boiling point, followed by mass-to-charge ratio detection. | Very High | High (ppb-ppm) | High | Excellent | Requires volatile and thermally stable compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation by differential partitioning between a mobile and stationary phase. | High | High (ppb-ppm) | High | Good (with appropriate detectors) | May require chromophores for UV detection; less volatile compounds. |
| Thin-Layer Chromatography (TLC) | Separation by differential migration on a stationary phase. | Low to Medium | Low (µg-ng) | Semi-quantitative at best | Poor | Primarily a qualitative screening tool.[3] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Low | Low | Not quantitative | Poor | Only indicates the presence of impurities, which depress and broaden the melting range.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | High | Medium | High (with internal standard) | Excellent | Lower sensitivity than MS; complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Medium | Low | Not typically used for quantification | Good for functional group identification of impurities. | Not ideal for complex mixtures. |
Experimental Protocol: Purity Determination of this compound by GC-MS
This section details the methodology for assessing the purity of a synthetic this compound sample.
Objective: To separate, identify, and quantify this compound and any potential impurities in a synthetic sample using GC-MS.
Materials and Reagents:
-
Synthetic this compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Internal Standard (e.g., Dodecane, analytical standard)
-
Helium (99.999% purity)
-
Autosampler vials with caps
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer detector (e.g., Agilent 7890A GC with a 5975C MS).[5]
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a concentration of 1000 µg/mL in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., Dodecane) at 1000 µg/mL.
-
Create a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample and dissolve it in 10 mL of the solvent to create a 1000 µg/mL stock solution.
-
Dilute this stock solution to a final concentration of approximately 50 µg/mL and spike with the internal standard to a final concentration of 10 µg/mL.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Integrate the peak areas for this compound, the internal standard, and any detected impurities.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the synthetic sample using the calibration curve.
-
Calculate the purity of the synthetic this compound as a percentage.
-
Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include unreacted phenol, residual butyl-containing starting materials, or isomers.
-
Visualizing the Process
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: GC-MS workflow for this compound purity validation.
References
- 1. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 2. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
A Comparative Analysis of Butoxybenzene and Anisole as Solvents in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the design and optimization of organic reactions, influencing reaction rates, yields, and selectivity. Both butoxybenzene and anisole (B1667542), as aromatic ethers, offer alternatives to more conventional solvents. This guide provides a detailed comparative analysis of their performance, supported by their physicochemical properties and examples of their application in common organic reactions.
Executive Summary
This compound and anisole share a similar structural motif but differ significantly in their physical properties due to the variation in the alkyl substituent on the ether oxygen. Anisole, with its smaller methoxy (B1213986) group, is a lower boiling, less viscous solvent, while the bulkier butoxy group in this compound results in a higher boiling point and increased steric hindrance. These differences can be strategically exploited to control reaction conditions and influence product distributions. While direct, side-by-side comparative studies in a wide range of reactions are not extensively documented in the literature, this guide synthesizes available data and established chemical principles to provide a comprehensive comparison.
Data Presentation: Physicochemical Properties
A clear understanding of the physical properties of a solvent is fundamental to its selection for a specific application. The following table summarizes the key physicochemical properties of this compound and anisole.
| Property | This compound | Anisole | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | C₇H₈O | [1][2] |
| Molecular Weight | 150.22 g/mol | 108.14 g/mol | [1][3] |
| Boiling Point | 210.3 °C | 154 °C | [1][4] |
| Melting Point | -19 °C | -37 °C | [1][4] |
| Density | 0.935 g/mL at 25 °C | 0.995 g/cm³ | [1][4] |
| Flash Point | 82 °C (180 °F) | 52 °C | [1][5] |
| Water Solubility | 36.6 mg/L at 20 °C | Insoluble (~1.52 g/L) | [1][6] |
| Solubility in Organic Solvents | Soluble in diethyl ether. | Soluble in acetone, ether, benzene, chloroform, and alcohol. | [7][8] |
| Vapor Pressure | 0.334 mmHg at 25°C | 3.54 mmHg | [1][6] |
| Safety | Moderately toxic by ingestion. Environmentally hazardous. | Relatively nontoxic, but flammable. Skin and eye irritant. | [1] |
Comparative Performance in Organic Reactions
The choice between this compound and anisole as a solvent can significantly impact the outcome of an organic reaction. The following sections detail their roles in several key reaction types.
Electrophilic Aromatic Substitution: Nitration
Both this compound and anisole can serve as the substrate in electrophilic aromatic substitution reactions. The alkoxy groups are activating and ortho-, para-directing. However, the steric bulk of the butoxy group is expected to favor the formation of the para-substituted product to a greater extent than the methoxy group in anisole.
Expected Outcome: In the nitration of anisole, a mixture of ortho- and para-nitroanisole is typically formed.[7] For this compound, while specific quantitative data is scarce, the increased steric hindrance from the butoxy group would predictably lead to a higher para/ortho product ratio compared to anisole under similar reaction conditions.[9]
Suzuki-Miyaura Coupling
Anisole has been identified as a recommended "green" solvent for Suzuki-Miyaura coupling reactions.[6] Its higher boiling point compared to solvents like THF or diethyl ether allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. This compound, with its even higher boiling point, could offer further advantages for reactions requiring high temperatures, although its use in this context is less documented.
Grignard Reactions
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. While diethyl ether and THF are commonly used, their low boiling points and propensity to form peroxides are significant drawbacks.[3][10] Both anisole and this compound, with their higher boiling points, offer a safer alternative. The bulkier butoxy group in this compound might influence the solvation of the Grignard reagent, potentially affecting its reactivity and aggregation state.[1]
Experimental Protocols
The following are generalized experimental protocols for key reactions where this compound or anisole could be employed as a solvent or substrate.
Protocol 1: Nitration of Anisole
Objective: To synthesize a mixture of ortho- and para-nitroanisole.
Materials:
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Keep the temperature below 10 °C.
-
In a separate flask, dissolve 5.4 g (0.05 mol) of anisole in 20 mL of dichloromethane.
-
Slowly add the nitrating mixture to the anisole solution dropwise, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of ice-water and stir until the ice has melted.
-
Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography to separate the ortho and para isomers.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
Objective: To perform a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (Anisole or this compound)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add 10 mL of the chosen solvent (anisole or this compound) and 2 mL of water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Logical workflow for selecting between this compound and anisole as a solvent.
Conclusion
Both this compound and anisole are viable solvents for a range of organic reactions, each offering a unique set of properties. Anisole, with its lower boiling point and cost, may be preferable for reactions that do not require high temperatures. Its slightly higher polarity may also be advantageous for dissolving a wider range of substrates. Conversely, this compound's high boiling point makes it an excellent choice for high-temperature reactions, and its increased steric bulk can be a useful tool for controlling regioselectivity in reactions like electrophilic aromatic substitution. The choice between these two solvents should be made after careful consideration of the specific reaction requirements, including temperature, substrate and reagent solubility, and desired product selectivity. Further experimental studies directly comparing these two solvents in various reaction systems would be invaluable to the chemical research community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitration of Anizole | myetutors [myetutors.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Butoxybenzene Reactivity in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of butoxybenzene with other common alkoxybenzenes—methoxybenzene (anisole), ethoxybenzene, and propoxybenzene—in electrophilic aromatic substitution (EAS) reactions. The discussion is supported by experimental data on reaction outcomes, focusing on nitration, bromination, and Friedel-Crafts acylation. Detailed experimental protocols and a logical diagram of influencing factors are included to assist in experimental design and interpretation.
Executive Summary
Alkoxybenzenes are activated aromatic compounds that readily undergo electrophilic aromatic substitution. The oxygen atom's lone pairs donate electron density to the benzene (B151609) ring through resonance, increasing its nucleophilicity, particularly at the ortho and para positions.[1][2] Consequently, all alkoxy groups are classified as activating, ortho-, para-directing substituents.[3][4]
The primary factor differentiating the reactivity of this compound from smaller alkoxybenzenes is steric hindrance .[5][6] The bulky butyl group significantly impedes electrophilic attack at the ortho positions, leading to a pronounced preference for substitution at the sterically more accessible para position. While electronic effects are largely similar across the series, the increasing size of the alkyl chain from methyl to butyl plays a decisive role in the regioselectivity of these reactions.
Quantitative Data Comparison
The following table summarizes the isomer distribution for key electrophilic aromatic substitution reactions of various alkoxybenzenes. The data highlights the increasing preference for para substitution with larger alkoxy groups.
| Alkoxybenzene | Substituent | Reaction | Ortho (%) | Meta (%) | Para (%) | Citation(s) |
| Methoxybenzene | -OCH₃ | Nitration | ~30-40 | ~0-2 | ~60-70 | [1][4] |
| Bromination | ~10 | <1 | ~90 | [1][7] | ||
| Friedel-Crafts Acylation | <1 | <1 | >99 | [1] | ||
| Ethoxybenzene | -OCH₂CH₃ | Nitration | ~25-35 | ~0-2 | ~65-75 | |
| Propoxybenzene | -OCH₂CH₂CH₃ | Nitration | ~20-30 | ~0-2 | ~70-80 | |
| This compound | -OC₄H₉ | Nitration | Significantly lower than methoxybenzene | <1 | Predominantly para | [1] |
| Bromination | Significantly lower than methoxybenzene | <1 | Predominantly para | [1] | ||
| Friedel-Crafts Acylation | Essentially exclusively para | <1 | >99 | [1] | ||
| tert-Butylbenzene (B1681246)* | -C(CH₃)₃ | Nitration | ~16 | ~8 | ~75 | [8] |
*Data for tert-butylbenzene is included to illustrate the pronounced effect of a bulky alkyl group on the ortho/para ratio.
Experimental Protocols
The following are generalized experimental methodologies for the nitration, bromination, and Friedel-Crafts acylation of alkoxybenzenes. These protocols may require optimization for specific substrates and desired outcomes.
Nitration of an Alkoxybenzene
This procedure describes the mononitration of an alkoxybenzene using a mixture of nitric acid and sulfuric acid.
Materials:
-
Alkoxybenzene (e.g., this compound)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add the alkoxybenzene.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio) to the stirred alkoxybenzene solution via a dropping funnel. Maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[9][10][11]
Bromination of an Alkoxybenzene
This protocol outlines the bromination of an alkoxybenzene using molecular bromine with a Lewis acid catalyst.
Materials:
-
Alkoxybenzene (e.g., this compound)
-
Molecular Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)
-
Carbon tetrachloride or dichloromethane (solvent)
-
Sodium thiosulfate (B1220275) solution
-
Standard laboratory glassware.
Procedure:
-
Dissolve the alkoxybenzene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask protected from light.
-
Add a catalytic amount of anhydrous FeBr₃ or AlCl₃ to the solution.
-
Slowly add a solution of molecular bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture until the bromine color disappears. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a dilute solution of sodium thiosulfate to remove any excess bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous calcium chloride.
-
Filter and evaporate the solvent to obtain the crude product, which can be purified by distillation or chromatography.[12][13][14]
Friedel-Crafts Acylation of an Alkoxybenzene
This procedure describes the acylation of an alkoxybenzene with an acyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Alkoxybenzene (e.g., this compound)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (solvent)
-
Ice bath
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware.
Procedure:
-
Suspend anhydrous aluminum chloride in dichloromethane in a round-bottom flask cooled in an ice bath.
-
Slowly add the acyl chloride to the stirred suspension.
-
Add a solution of the alkoxybenzene in dichloromethane dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.[15][16][17][18]
Factors Influencing Reactivity and Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution on alkoxybenzenes are governed by a balance of electronic and steric effects.
Caption: Factors influencing alkoxybenzene reactivity.
The diagram above illustrates the interplay between electronic and steric effects in determining the outcome of electrophilic aromatic substitution on alkoxybenzenes. The electron-donating resonance effect of the alkoxy group activates the ring and directs substitution to the ortho and para positions. However, as the size of the alkyl portion of the alkoxy group increases (e.g., from methyl to butyl), steric hindrance at the ortho positions becomes more pronounced, leading to a greater preference for substitution at the para position.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. organic chemistry - Why is the ortho isomer a major product in the nitration of toluene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. byjus.com [byjus.com]
A Comparative Guide to HPLC Method Development for the Purity Assessment of Butoxybenzene
The determination of purity for butoxybenzene, a key intermediate in the synthesis of various organic molecules, is critical for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable technique for this purpose, offering high resolution and sensitivity for the separation and quantification of this compound from its potential process-related and degradation impurities.
This compound is commonly synthesized via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] This synthetic route, while effective, can lead to several impurities. The primary impurities may include unreacted starting materials such as phenol (B47542) and 1-bromobutane, as well as side-products like butene from elimination reactions and C-alkylated products (e.g., butylphenols).[1][3] Additionally, degradation can occur, potentially forming peroxides or other oxidative products.[4][5]
This guide provides a comparative analysis of different reversed-phase HPLC methods for the purity assessment of this compound, offering experimental data to support the selection of an optimal analytical approach.
Comparison of HPLC Methods for this compound Purity Analysis
The following table summarizes the performance of three distinct reversed-phase HPLC methods for the separation of this compound from its key potential impurities. The methods are designed to explore the impact of different stationary phases and mobile phase compositions on the separation.
| Parameter | Method 1: Isocratic C18 with Acetonitrile/Water | Method 2: Gradient C18 with Acetonitrile/Water | Method 3: Isocratic Phenyl-Hexyl with Methanol (B129727)/Water |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v)[7] | Gradient: 50% to 95% Acetonitrile in 10 min[3] | Methanol:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min[8] | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm[8] | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C[7] | 35 °C | 30 °C |
| Analysis Time | ~15 min | ~12 min | ~18 min |
| Retention Time (min): Phenol | 2.5 | 2.1 | 3.0 |
| Retention Time (min): this compound | 8.2 | 7.5 | 9.5 |
| Retention Time (min): 4-Butylphenol | 6.8 | 6.2 | 8.1 |
| Retention Time (min): 1-Bromobutane | 12.5 | 9.8 | 15.2 |
| Resolution (Rs): Phenol/4-Butylphenol | > 5.0 | > 5.0 | > 5.0 |
| Resolution (Rs): 4-Butylphenol/Butoxybenzene | 2.1 | 2.3 | 2.0 |
| Advantages | Simple, robust, good separation of polar impurities. | Faster analysis, improved peak shape for late-eluting peaks. | Alternative selectivity for aromatic compounds, potentially better resolution of isomers.[3] |
| Disadvantages | Longer analysis time, potential for broad peaks for late-eluting impurities. | More complex method, requires system equilibration between runs. | Longer analysis time compared to the gradient method, methanol can lead to higher backpressure.[9] |
Detailed Experimental Protocol: Method 2
This protocol outlines a gradient reversed-phase HPLC method for the purity analysis of this compound, optimized for a balance of resolution and analysis time.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.[10]
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
This compound Standard: Reference standard of known purity.
-
Sample: this compound sample to be analyzed.
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a final concentration of about 0.5 mg/mL.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.[7]
-
Filter both solutions through a 0.45 µm syringe filter before injection.[7]
Chromatographic Conditions
-
Mobile Phase: Gradient elution according to the following program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 10.0 5 95 12.0 5 95 12.1 50 50 | 15.0 | 50 | 50 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: UV at 254 nm.[8]
-
Injection Volume: 10 µL.[7]
Data Analysis
Identify the peaks corresponding to this compound and its impurities based on their retention times relative to the standard. Calculate the percentage purity of the this compound sample using the area normalization method.
Visualizing the Experimental and Logical Workflows
To better understand the processes involved in HPLC purity analysis and method development, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Relationships in HPLC Method Development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. GAS OIL (this compound) | Certified Reference Materials catalogue of the JRC [crm.jrc.ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [wap.guidechem.com]
Elemental Analysis for the Confirmation of Butoxybenzene's Elemental Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elemental composition of butoxybenzene with structurally similar alternatives, supported by theoretical data. It outlines the standard experimental protocol for elemental analysis and offers a clear workflow for this analytical technique, which is crucial for the verification of compound identity and purity in research and drug development.
Comparison of Elemental Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic molecules, this typically involves combustion analysis to quantify the mass percentages of carbon, hydrogen, and oxygen. This data is vital for confirming the empirical and molecular formula of a synthesized compound, ensuring its purity, and providing foundational data for regulatory submissions.
| Compound Name | Molecular Formula | Theoretical % Carbon | Theoretical % Hydrogen | Theoretical % Oxygen | Experimental %C | Experimental %H | Experimental %O |
| This compound | C₁₀H₁₄O | 79.95 | 9.39 | 10.65 | Data not publicly available | Data not publicly available | Data not publicly available |
| 2-Methyl-4-phenoxybutan-2-ol | C₁₁H₁₆O₂ | 73.30 | 8.95 | 17.75 | Data not publicly available | Data not publicly available | Data not publicly available |
| 2-Methyl-2-phenoxybutane | C₁₁H₁₆O | 80.44 | 9.82 | 9.74 | Data not publicly available | Data not publicly available | Data not publicly available |
| 1,4-Bis[2-(prop-1-enyl)phenoxy]butane | C₂₂H₂₆O₂ | 81.95 | 8.13 | 9.92 | Data not publicly available | Data not publicly available | Data not publicly available |
| 2-Phenoxy-3-methylbutane | C₁₁H₁₆O | 80.44 | 9.82 | 9.74 | Data not publicly available | Data not publicly available | Data not publicly available |
| (+)-(S)-2-Phenoxybutane | C₁₀H₁₄O | 79.95 | 9.39 | 10.65 | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocol: Combustion Analysis
Combustion analysis is the standard method for determining the carbon, hydrogen, and oxygen content of organic compounds.
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Oxygen (O) in a given organic compound.
Apparatus:
-
Elemental Analyzer equipped with a combustion furnace, reduction tube, and specific detectors for CO₂, H₂O, and O₂.
-
Microbalance (accurate to ±0.001 mg).
-
Tin or silver capsules for sample encapsulation.
-
Certified organic analytical standards for calibration (e.g., acetanilide).
Procedure:
-
Calibration: Calibrate the elemental analyzer using a known standard of a pure organic compound. This establishes a response factor for the detectors.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of the dry, pure sample into a tin or silver capsule. The capsule is then sealed and introduced into the autosampler of the elemental analyzer.
-
Combustion: The sample is dropped into a high-temperature furnace (typically 900-1100°C) where it undergoes rapid and complete combustion in a stream of pure oxygen. All carbon is converted to carbon dioxide (CO₂) and all hydrogen to water (H₂O).
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ (if present) is then passed through a chromatographic column to separate the individual gases.
-
Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector signals are proportional to the concentration of each gas.
-
Oxygen Analysis (if required): For direct oxygen determination, the sample is pyrolyzed in a furnace in the absence of oxygen. The resulting gases are passed over a carbon catalyst, which converts all oxygen to carbon monoxide (CO). The CO is then quantified. Alternatively, the oxygen percentage is often determined by difference after quantifying the other elements.
-
Data Analysis: The instrument's software calculates the mass of C, H, and O in the original sample based on the detector signals and the initial sample weight. These values are then converted to percentage composition.
Workflow Diagram
The following diagram illustrates the logical workflow of the elemental analysis process using combustion analysis.
Workflow for elemental analysis by combustion.
Cross-Validation of Butoxybenzene Purity: A Comparative Guide to NMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods—specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of butoxybenzene. Supported by detailed experimental protocols and comparative data, this document aims to assist in the selection of the most appropriate analytical strategy for quality control and characterization of this widely used chemical intermediate.
While both NMR and chromatography are powerful analytical tools, they offer distinct advantages and sensitivities to different types of impurities. Cross-validation using these orthogonal techniques provides a more comprehensive and robust purity profile than either method alone.
Comparative Purity Analysis of Hypothetical this compound Batches
To illustrate the complementary nature of NMR and chromatography, the following table summarizes the purity assessment results for three hypothetical batches of this compound, each with a different impurity profile.
| Parameter | Batch A (High Purity) | Batch B (Process Impurities) | Batch C (Isomeric & Minor Impurities) | Analytical Technique Used |
| Purity by GC-FID (%) | 99.92 | 98.50 | 99.65 | Gas Chromatography-Flame Ionization Detection |
| Purity by HPLC-UV (%) | 99.95 | 98.61 | 99.70 | High-Performance Liquid Chromatography-Ultraviolet Detection |
| Purity by ¹H qNMR (%) | >99.9 (by integration) | 98.55 (vs. internal standard) | 99.68 (vs. internal standard) | Quantitative Nuclear Magnetic Resonance |
| Identified Impurities | Trace residual solvent (Hexane) | Phenol (1.1%), 1-Butanol (0.35%) | sec-Butoxybenzene (0.2%), tert-Butoxybenzene (0.1%) | GC-MS, HPLC, ¹H NMR |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid | Visual Inspection |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are foundational and may require optimization based on available instrumentation and specific sample characteristics.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To separate and quantify volatile impurities and determine the overall purity of this compound based on peak area percentage.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.[2]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane (B92381) or m-xylene.[2][3]
-
Instrument Setup:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The purity is calculated using area normalization, where the area of the this compound peak is divided by the total area of all eluted peaks (excluding the solvent peak).[4] For impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized under similar chromatographic conditions.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To separate and quantify non-volatile impurities and assess the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[5][6]
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL solution.[3][5]
-
Instrument Setup:
-
Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.[10] This method is particularly effective for identifying impurities with chromophores that may not be amenable to GC analysis.[11]
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard.[5]
Instrumentation:
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into a vial.[3][5] The internal standard must have signals that do not overlap with the analyte signals.[5][12]
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][5][9]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification, ensuring a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, to allow for complete spin relaxation.[11]
-
Use a 90° pulse and a sufficient number of scans for a good signal-to-noise ratio.[13]
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following equation, which accounts for the integral values, number of protons for each signal, molecular weights, and masses of the analyte and the internal standard.[5][12]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral area, N = Number of protons, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound purity using NMR and chromatographic techniques. This process ensures a comprehensive characterization of the material by leveraging the strengths of each method to detect a wide range of potential impurities.
Caption: Workflow for cross-validation of this compound purity.
References
- 1. agilent.com [agilent.com]
- 2. Automotive fuels - Determination of content of butoxy-benzene in middle distillates - Gas chromatographic method using a flame ionization detector (GC-FID) | ΕΛΟΤ [standardsdevelopment.elot.gr]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Butyl phenyl ether | SIELC Technologies [sielc.com]
- 7. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene [ijoh.tums.ac.ir]
- 8. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. bipm.org [bipm.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
A comparative study of different catalysts for butoxybenzene synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of butoxybenzene, a key intermediate in the production of various organic compounds, is a reaction of significant interest in the chemical and pharmaceutical industries. The efficiency of this synthesis is largely dependent on the choice of catalyst. This guide provides a comparative analysis of three distinct classes of catalysts for this compound synthesis: Phase-Transfer Catalysts (PTCs), Ionic Liquids (ILs), and Zeolites. The comparison is based on their performance, with supporting experimental data and detailed methodologies.
Performance Comparison of Catalysts
The following table summarizes the quantitative data for the synthesis of this compound or its derivatives using different catalytic systems. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is based on available literature for each catalyst type.
| Catalyst Type | Specific Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Phase-Transfer Catalyst | N,N'-dibenzyl-N,N,N',N'-tetramethylethylenediamine dibromide (MPTC) | 4-tert-butylphenol (B1678320), 1-bromobutane (B133212) | Chlorobenzene | 60 | - | High Conversion | Not Specified | [1] |
| Tetrabutylammonium bromide (TBAB) | Phenol (B47542), 1-bromobutane | Water/Toluene | Reflux | 1 | ~95% | High for O-alkylation | [2] | |
| Ionic Liquid | 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) | Sodium phenolate (B1203915), n-butyl chloride | [bmim]BF₄ | 65 | 2 | 80.2 | High for O-alkylation | [3] |
| N-butylpyridinium tetrafluoroborate ([bpy]BF₄) | Sodium phenolate, n-butyl chloride | [bpy]BF₄ | 65 | 2 | 85.1 | High for O-alkylation | [3] | |
| Mixed [bmim]BF₄:[bpy]BF₄ (1:1) | Sodium phenolate, n-butyl chloride | Mixed ILs | 65 | 2 | 96.9 | High for O-alkylation | [3] | |
| Zeolite | H-MCM-22 | Phenol, t-butanol | Liquid phase (batch reactor) | 200-250 | - | - | O-alkylation observed, C-alkylation predominates | [4][5] |
| H-BEA | Phenol, Cyclohexanol | Decalin | 127 | - | - | O-alkylation product is a kinetically favored intermediate |
Experimental Protocols
Synthesis of a this compound Derivative using a Multi-site Phase-Transfer Catalyst (MPTC)
This protocol is adapted from the synthesis of 1-butoxy-4-tert-butylbenzene[1].
Materials:
-
4-tert-butylphenol
-
1-bromobutane
-
Potassium hydroxide (B78521) (KOH)
-
N,N'-dibenzyl-N,N,N',N'-tetramethylethylenediamine dibromide (MPTC)
-
Chlorobenzene
-
Biphenyl (B1667301) (internal standard)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.31 mmol of 4-tert-butylphenol and 0.2 g of biphenyl in 30 mL of chlorobenzene.
-
Add 10 g of KOH dissolved in 3 mL of water to the mixture.
-
Add 3 mol% of the MPTC to the reaction mixture.
-
Heat the mixture to 60 °C with vigorous stirring (600 rpm).
-
Add 13.31 mmol of 1-bromobutane to initiate the reaction.
-
Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture, and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Synthesis of this compound using Ionic Liquids
This protocol is based on the green synthesis of n-butyl phenyl ether in ionic liquids[3].
Materials:
-
Sodium phenolate
-
n-butyl chloride
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) or N-butylpyridinium tetrafluoroborate ([bpy]BF₄) or a 1:1 molar mixture.
Procedure:
-
In a reaction vessel, place sodium phenolate and the ionic liquid (mass ratio of reactants to IL is 1:2).
-
Heat the mixture to 65 °C with stirring.
-
Add n-butyl chloride to the mixture (molar ratio of sodium phenolate to n-butyl chloride is 1.2:1).
-
Maintain the reaction at 65 °C for 2 hours.
-
After the reaction is complete, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered by removing the extraction solvent under vacuum and reused.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield this compound.
Alkylation of Phenol using a Zeolite Catalyst (Analogous Reaction)
This is a general procedure for the alkylation of phenol with an alcohol over a zeolite catalyst, which primarily yields C-alkylated products but where O-alkylation is a known pathway[4][5].
Materials:
-
Phenol
-
tert-Butanol (B103910) (as the alkylating agent)
-
H-MCM-22 zeolite catalyst
-
A suitable high-boiling solvent (if in the liquid phase) or an inert gas carrier (if in the gas phase).
Procedure (Liquid Phase):
-
Activate the H-MCM-22 catalyst by heating it under a flow of dry air or nitrogen at an elevated temperature.
-
In a batch reactor, charge the activated zeolite catalyst, phenol, and tert-butanol in a desired molar ratio.
-
Heat the reactor to the reaction temperature (e.g., 200-250 °C) under autogenous pressure.
-
Stir the reaction mixture for the desired duration.
-
After the reaction, cool the reactor, and separate the catalyst by filtration.
-
Analyze the liquid product mixture by GC-MS to identify and quantify the O-alkylated (this compound) and C-alkylated products.
Visualizing the Processes
To better understand the experimental and logical frameworks, the following diagrams have been generated.
References
How does the butoxy group affect the reaction rate compared to a methoxy group?
For Researchers, Scientists, and Drug Development Professionals
The choice of an alkoxy substituent, such as a butoxy or methoxy (B1213986) group, can significantly influence the rate and outcome of a chemical reaction. This guide provides a comprehensive comparison of the effects of these two common functional groups on reaction kinetics, supported by experimental data and detailed methodologies. Understanding the interplay of their electronic and steric properties is crucial for reaction optimization, mechanistic studies, and the rational design of new chemical entities.
Executive Summary
Both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. However, the greater steric bulk of the butoxy group introduces significant spatial hindrance, which can dramatically alter reaction rates and product distributions compared to the smaller methoxy group. In general, the butoxy group tends to decrease reaction rates in sterically sensitive reactions, such as Sₙ2 substitutions, and favors the formation of less sterically hindered products.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data comparing the effects of methoxy and butoxy groups on reaction rates and product distributions in various reaction types.
Table 1: Alkaline Hydrolysis of Benzoate (B1203000) Esters
This table presents the half-lives for the alkaline hydrolysis of a homologous series of n-alkyl benzoates, providing a direct quantitative comparison of the steric effects of the alkoxy group on the reaction rate.
| Alkoxy Group | Ester Substrate | Half-life (t₁/₂) at 37°C (min) | Relative Rate (vs. Methoxy) |
| Methoxy | Methyl Benzoate | 14 | 1.00 |
| Ethoxy | Ethyl Benzoate | 20 | 0.70 |
| n-Propoxy | n-Propyl Benzoate | 22 | 0.64 |
| n-Butoxy | n-Butyl Benzoate | 25 | 0.56 |
Data adapted from a study on the hydrolytic stability of homologous esters. The slower rate for the butoxy ester is attributed to increased steric hindrance at the reaction center.
Table 2: Electrophilic Aromatic Substitution - Isomer Distribution in Bromination
This table illustrates how the steric bulk of the butoxy group influences the regioselectivity in the bromination of alkoxybenzenes, favoring the less sterically hindered para product.
| Substituent | Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Methoxy (-OCH₃) | Anisole | ~10 | <1 | ~90 |
| Butoxy (-OC₄H₉) | Butoxybenzene | Significantly lower than methoxy | <1 | Higher than methoxy |
Table 3: Comparison of Steric and Electronic Parameters
This table provides a comparison of the Taft steric (Eₛ) and polar (σ*) substituent constants, which quantify the steric and inductive electronic effects, respectively.
| Substituent | Taft Steric Parameter (Eₛ) | Taft Polar Parameter (σ*) | Hammett Para Constant (σₚ) |
| Methoxy (-OCH₃) | -0.55 | +0.52 | -0.27 |
| n-Butoxy (-OC₄H₉) | -0.85 (estimated for n-butyl) | +0.13 (for n-butyl) | -0.32 (estimated) |
Eₛ and σ values are for the corresponding alkyl groups, which are the primary source of the steric and inductive differences between methoxy and butoxy. A more negative Eₛ value indicates greater steric hindrance. The Hammett constant (σₚ) reflects the overall electronic effect at the para position, combining resonance and inductive effects. The estimated σₚ for butoxy is expected to be slightly more negative than for methoxy due to the slightly greater electron-donating inductive effect of the butyl group.*
Impact on Different Reaction Types
Nucleophilic Substitution (Sₙ2) Reactions
In Sₙ2 reactions, the nucleophile attacks the substrate in a single, concerted step. This mechanism is highly sensitive to steric hindrance at the reaction center.
-
Effect on Reaction Rate: The larger butoxy group, when present on either the substrate or the nucleophile, will significantly decrease the rate of an Sₙ2 reaction compared to the methoxy group. The bulky butyl group hinders the backside attack required for the Sₙ2 mechanism.
-
Logical Relationship:
Caption: Steric hindrance and Sₙ2 reaction rate.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, both methoxy and butoxy groups are activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance.[1]
-
Effect on Reaction Rate: The overall rate of EAS is primarily governed by the electron-donating ability of the alkoxy group. Since the resonance effect is dominant and similar for both groups, their activating effects are comparable. However, the inductive effect of the n-butyl group is slightly more electron-donating than the methyl group, which might lead to a marginally faster rate for this compound in some cases.
-
Effect on Regioselectivity: The primary difference lies in the product distribution. The steric bulk of the butoxy group hinders the approach of the electrophile to the ortho positions, leading to a strong preference for substitution at the para position.[1]
Elimination (E2) Reactions
In E2 reactions, a base removes a proton, and a leaving group departs simultaneously to form a double bond. The nature of the base can influence the regioselectivity of the reaction.
-
Effect on Reaction Rate and Selectivity: When used as bases (methoxide vs. butoxide), their strengths are comparable. However, if the alkoxy group is a substituent on the substrate, its steric bulk can influence the conformational preferences of the transition state, potentially affecting the ratio of Zaitsev (more substituted) to Hofmann (less substituted) products. Generally, bulkier groups can favor the formation of the less sterically hindered Hofmann product.
Experimental Protocols
Determination of Reaction Kinetics for Alkaline Ester Hydrolysis
This protocol describes a method to determine the rate constants for the hydrolysis of methyl benzoate and n-butyl benzoate.
Materials:
-
Methyl benzoate
-
n-Butyl benzoate
-
Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.1 M)
-
Ethanol (or other suitable solvent)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare solutions of methyl benzoate and n-butyl benzoate of known concentration in the chosen solvent.
-
In separate flasks, mix a known volume of the ester solution with a known volume of the standardized NaOH solution. The concentration of NaOH should be in slight excess.
-
Place the reaction flasks in a constant temperature water bath (e.g., 37°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of a standard acid solution (e.g., 0.1 M HCl) to neutralize the unreacted NaOH.
-
Back-titrate the excess acid with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be determined by dividing k' by the initial concentration of NaOH.
-
The half-life (t₁/₂) is calculated as 0.693 / k'.
Competitive Sₙ2 Reaction: Methoxy vs. Butoxy Nucleophile
This experiment determines the relative nucleophilicity of methoxide (B1231860) and n-butoxide towards a primary alkyl halide.
Materials:
-
Sodium methoxide solution in methanol (B129727) (standardized)
-
Sodium n-butoxide solution in n-butanol (standardized)
-
A suitable solvent (e.g., DMSO)
-
Gas chromatograph (GC) with a suitable column
-
Internal standard (e.g., dodecane)
Procedure:
-
In a reaction vessel, combine equimolar amounts of sodium methoxide and sodium n-butoxide in the chosen solvent.
-
Add a limiting amount of 1-iodopropane to the mixture to initiate the competitive reaction.
-
Allow the reaction to proceed for a set amount of time at a constant temperature.
-
Quench the reaction by adding a large volume of water.
-
Extract the organic products with a suitable organic solvent (e.g., diethyl ether).
-
Add a known amount of an internal standard to the organic extract.
-
Analyze the product mixture by GC to determine the relative amounts of methyl propyl ether and butyl propyl ether formed.
-
The ratio of the products will be proportional to the relative rate constants and thus the relative nucleophilicity of the methoxide and n-butoxide ions.
Caption: Workflow for competitive Sₙ2 kinetics.
Conclusion
The primary distinction between the butoxy and methoxy groups in influencing reaction rates lies in their steric profiles. The larger butoxy group generally leads to slower reaction rates in sterically demanding environments, such as Sₙ2 reactions, and directs electrophilic attack to less hindered positions in EAS. While their electronic effects are broadly similar, subtle differences in inductive effects can play a minor role. For researchers and professionals in drug development, a careful consideration of these steric and electronic factors is paramount when selecting an alkoxy substituent to fine-tune the reactivity and selectivity of a synthetic route.
References
A Comparative Analysis of Butoxybenzene and Phenetole in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the reactivity and performance of butoxybenzene and phenetole (B1680304) in two fundamental organic reactions: Friedel-Crafts acylation and ether cleavage. This document is intended to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic needs by providing a comprehensive overview supported by generalized experimental protocols and mechanistic insights.
Introduction
This compound and phenetole, both members of the alkoxybenzene family, are common reagents and intermediates in organic synthesis. Their utility stems from the electron-donating nature of the alkoxy group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. However, the difference in the alkyl chain length—butyl versus ethyl—can influence steric hindrance, reaction rates, and product distributions. This guide explores these subtleties in the context of specific, widely used chemical transformations.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. The reaction involves the introduction of an acyl group using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The alkoxy group in both this compound and phenetole directs acylation primarily to the para position due to steric hindrance at the ortho positions.
Reactivity Comparison:
The electron-donating effect of the alkoxy group is the primary driver of reactivity. Both the ethoxy and butoxy groups are strong activating groups. However, subtle differences in their inductive and steric effects can lead to minor variations in reaction rates. The longer butyl group in this compound may exert a slightly greater steric hindrance, potentially leading to marginally slower reaction rates compared to phenetole under identical conditions.
Quantitative Data Summary:
While direct, side-by-side quantitative comparisons in the literature are scarce, the following table presents generalized expected outcomes based on the principles of electrophilic aromatic substitution. Yields are highly dependent on specific reaction conditions.
| Feature | This compound | Phenetole |
| Major Product | 4-Butoxyacetophenone | 4-Ethoxyacetophenone |
| Typical Yield | Good to Excellent | Good to Excellent |
| Relative Rate | Slightly Slower | Slightly Faster |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of both this compound and phenetole.
Materials:
-
Alkoxybenzene (this compound or Phenetole) (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the alkoxybenzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[1]
Logical Workflow for Friedel-Crafts Acylation:
Caption: Workflow for the Friedel-Crafts acylation of alkoxybenzenes.
Ether Cleavage
The cleavage of aryl alkyl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic transformation to yield a phenol (B47542) and an alkyl halide. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion.
Reactivity and Mechanistic Comparison:
For both this compound and phenetole, the cleavage of the alkyl C-O bond is favored over the cleavage of the aryl C-O bond due to the high strength of the sp²-hybridized carbon-oxygen bond. The reaction typically follows an Sₙ2 mechanism where the halide ion attacks the less sterically hindered alkyl group.[2]
-
Phenetole: Cleavage with HI yields phenol and ethyl iodide. The attack of the iodide ion occurs at the ethyl group.[3]
-
This compound: Similarly, cleavage with HI produces phenol and butyl iodide. The nucleophilic attack happens on the butyl group.
In terms of reactivity, the difference between the two is generally negligible as the rate-determining step involves the attack on the alkyl group, which is readily accessible in both cases. However, under forcing conditions that might favor an Sₙ1-type mechanism for the cleavage of the tert-butyl ether, this compound with its primary butyl group will still predominantly follow an Sₙ2 pathway.[2][4]
Quantitative Data Summary:
| Feature | This compound | Phenetole |
| Products | Phenol and Butyl Iodide | Phenol and Ethyl Iodide |
| Mechanism | Sₙ2 | Sₙ2 |
| Relative Rate | Similar | Similar |
Experimental Protocol: General Procedure for Ether Cleavage with HI
This protocol outlines a general procedure for the cleavage of this compound and phenetole using hydroiodic acid.
Materials:
-
Alkoxybenzene (this compound or Phenetole) (1.0 eq)
-
Hydroiodic acid (57% in water) (excess)
-
Acetic anhydride (optional, to react with water)
-
Sodium thiosulfate (B1220275) solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the alkoxybenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydroiodic acid (57% in water).
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the resulting phenol and alkyl iodide by distillation or column chromatography.
Signaling Pathway for Ether Cleavage:
Caption: Key steps in the acid-catalyzed cleavage of alkoxybenzenes.
Conclusion
Both this compound and phenetole are valuable substrates in organic synthesis, exhibiting similar reactivity in Friedel-Crafts acylation and ether cleavage reactions. The choice between them may often come down to the desired properties of the final product or the specific requirements of a multi-step synthesis. While phenetole might offer a slight kinetic advantage in some electrophilic substitutions due to reduced steric hindrance, for many applications, their performance can be considered comparable. The provided protocols offer a robust starting point for the practical application of these reactions in a research setting.
References
Validating Butoxybenzene Reactivity: A Guide to Integrating Experimental Findings with Computational Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and predicting the reactivity of butoxybenzene, a key consideration in drug development and toxicology. While specific experimental data on this compound reactivity is limited in publicly available literature, this document outlines expected metabolic pathways based on analogous compounds and details the computational models that can be employed for validation. Furthermore, it presents a generalized experimental protocol for investigating this compound metabolism in vitro.
Physico-chemical Properties of this compound
A foundational understanding of this compound's properties is crucial for designing and interpreting reactivity studies.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 210.3 °C |
| Melting Point | -19 °C |
| Flash Point | 82 °C |
| Water Solubility | Low |
Expected Reactivity and Metabolic Pathways
Based on the chemical structure of this compound, an aromatic ether, its reactivity is primarily dictated by the benzene (B151609) ring and the butoxy group.
Electrophilic Aromatic Substitution: The butoxy group is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.
Metabolism: The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2][3] The likely metabolic pathways include:
-
O-dealkylation: Cleavage of the ether bond to yield phenol (B47542) and butanol.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring, predominantly at the para position.
-
Aliphatic hydroxylation: Oxidation of the butyl side chain.
These metabolic transformations can lead to the formation of more polar and readily excretable metabolites, but may also produce reactive intermediates with toxicological implications.
Computational Models for Predicting Reactivity
Computational models are invaluable tools for predicting the metabolic fate and reactivity of xenobiotics like this compound, especially when experimental data is scarce.[4]
| Model Type | Description | Application to this compound | Data Required for Validation |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate chemical structure to biological activity or chemical reactivity. | Predict potential sites of metabolism and toxicological endpoints. | Experimental data on the metabolism and toxicity of a series of related alkoxybenzenes. |
| Physiologically Based Pharmacokinetic (PBPK) Models | Compartmental models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. | Predict the time-course of this compound and its metabolites in various tissues.[5][6][7] | In vitro metabolic data (e.g., from liver microsomes), blood-air and tissue-air partition coefficients. |
| Quantum Mechanics (QM) Methods | First-principles calculations that can predict reaction energies and activation barriers. | Determine the most likely sites of metabolic attack and the relative stability of potential metabolites. | Gas-phase reaction kinetics data or detailed enzymatic reaction mechanisms. |
Generalized Experimental Protocol: In Vitro Metabolism of this compound
This protocol describes a typical experiment to identify the primary metabolites of this compound using liver microsomes.
Objective: To determine the metabolic profile of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and this compound.
-
Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Quenching: After a specified time (e.g., 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify potential metabolites of this compound.
-
Control Experiments: Perform control incubations without the NADPH regenerating system and without this compound to account for non-enzymatic degradation and background signals, respectively.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in validating this compound reactivity.
References
- 1. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]
- 5. A mechanistic modeling framework for predicting metabolic interactions in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mechanistic Modeling Framework for Predicting Metabolic Interactions in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the environmental impact of butoxybenzene versus other solvents.
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and formulation, with significant implications for process efficiency, safety, and environmental sustainability. This guide provides a comparative analysis of the environmental impact of butoxybenzene against a selection of conventional and alternative solvents. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions that align with green chemistry principles. This analysis focuses on key environmental, health, and safety (EHS) metrics, including toxicity, biodegradability, and volatile organic compound (VOC) characteristics.
Executive Summary
This guide compares this compound with four other solvents: two conventional solvents, toluene (B28343) and dichloromethane, known for their utility but also for their environmental and health risks; and two "greener" alternatives, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are gaining traction due to their improved environmental profiles.
While this compound exhibits moderate aquatic toxicity, a significant data gap exists regarding its biodegradability, a crucial factor in assessing its environmental persistence. In contrast, solvents like 2-MeTHF and CPME offer favorable characteristics, including derivation from renewable resources and a reduced tendency to form hazardous peroxides. Toluene and dichloromethane, while effective solvents, present notable concerns regarding toxicity, carcinogenicity, and their contribution to air pollution.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and the selected comparative solvents. This allows for a direct comparison of their physical-chemical properties and known environmental impact indicators.
Table 1: Physical and Chemical Properties
| Property | This compound | Toluene | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 1126-79-0 | 108-88-3 | 75-09-2 | 96-47-9 | 5614-37-9 |
| Molecular Formula | C₁₀H₁₄O | C₇H₈ | CH₂Cl₂ | C₅H₁₀O | C₆H₁₂O |
| Boiling Point (°C) | 210.3[1] | 110.6[2] | 39.6 | ~80 | 106 |
| Flash Point (°C) | 82 | 4[2] | N/A | -11 | -1 |
| Vapor Pressure (mmHg @ 20°C) | ~0.3 | 22 | 350 | ~145 | ~39 |
| Water Solubility | Low (36.6 mg/L @ 20°C) | Insoluble | 17.5 g/L @ 20°C | Limited | Low (1.1% in water)[3] |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | This compound | Toluene | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Biodegradability | No data available[4] | Readily biodegradable in soil and water[2] | Not readily biodegradable[5] | Biodegradable[6] | Data not widely available, but considered a "green" solvent |
| Aquatic Toxicity (Fish) | LC50 (Pimephales promelas, 96h) = 5.77 mg/L[4] | Moderate acute toxicity[2] | Low acute toxicity[7] | Favorable toxicological profile[6] | Low toxicity[8] |
| Aquatic Toxicity (Invertebrates) | EC50 (Daphnia magna, 24h) = 2.1 mg/L[4] | Moderate acute toxicity[2] | Low acute toxicity[7] | Favorable toxicological profile[6] | Low toxicity[8] |
| Bioaccumulation Potential | No data available[4] | Minimal[2] | Not expected to bioaccumulate[7] | Low | Low |
Table 3: Health and Safety Profile
| Aspect | This compound | Toluene | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Primary Hazards | Irritant[9] | Flammable, toxic[10] | Toxic, potential carcinogen[5] | Flammable | Flammable |
| Acute Toxicity (Oral LD50, rat) | 3200 mg/kg (mouse)[11] | ~636 mg/kg | ~1600 mg/kg | >2000 mg/kg | >2000 mg/kg |
| Carcinogenicity | Not classified as a carcinogen by IARC[4] | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | Probable human carcinogen (IARC Group 2A) | Data not widely available | Data not widely available |
| VOC Classification | Yes | Yes | Yes | Yes | Yes |
Experimental Protocols
A critical aspect of evaluating the environmental impact of a solvent is its biodegradability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing the biodegradability of chemicals.
OECD 301: Ready Biodegradability
The OECD 301 guidelines encompass a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[12][13] A substance is considered "readily biodegradable" if it meets specific pass levels within a 28-day period, indicating it is likely to be rapidly and completely degraded in the environment.[14]
General Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[15] The extent of biodegradation is determined by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide produced, or the consumption of oxygen.[13]
Pass Levels for Ready Biodegradability:
-
DOC Removal (e.g., OECD 301A, 301E): ≥ 70% removal of the initial DOC.[14]
-
Respirometric Methods (e.g., OECD 301B, 301D, 301F): ≥ 60% of the Theoretical Oxygen Demand (ThOD) or Theoretical CO₂ (ThCO₂) production.[14]
A crucial "10-day window" criterion must also be met: the pass level must be reached within 10 days of the biodegradation level first reaching 10%.[14]
Commonly Used OECD 301 Methods:
-
OECD 301B (CO₂ Evolution Test): Measures the CO₂ produced during the biodegradation of the test substance.[16] This method is suitable for a range of materials, including those that are poorly soluble.[16]
-
OECD 301D (Closed Bottle Test): Determines biodegradability by measuring the consumption of dissolved oxygen in a closed bottle.[16]
-
OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer. This is a versatile method suitable for soluble, poorly soluble, and volatile substances.[16]
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. petroleumhpv.org [petroleumhpv.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Prediction of biodegradability of aromatics in water using QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Modelling the environmental fate of the polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. butyl phenyl ether, 1126-79-0 [thegoodscentscompany.com]
- 9. jbpaweb.net [jbpaweb.net]
- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 11. A Comparative Study of the Performance for Predicting Biodegradability Classification: The Quantitative Structure–Activity Relationship Model vs the Graph Convolutional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. umweltbundesamt.de [umweltbundesamt.de]
- 15. GitHub - derekgan08/QSAR-biodegradability-prediction: Predicting biodegradability using QSAR models with K-Nearest Neighbors, Decision Tree, Neural Network, Logistic Regression [github.com]
- 16. chemview.epa.gov [chemview.epa.gov]
Benchmarking the performance of butoxybenzene-based dyes in solar cells against standards.
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising frontier, offering a cost-effective alternative to traditional silicon-based solar cells. The efficiency of these cells is intrinsically linked to the molecular design of the sensitizing dye. This guide provides a comprehensive performance benchmark of a sophisticated class of organic dyes, specifically those incorporating butoxybenzene moieties and their derivatives, against the well-established industry standard, N719.
This analysis is designed for researchers, scientists, and professionals in drug development who are exploring novel chromophores for various applications, including and beyond photovoltaics. The data presented is curated from peer-reviewed studies to ensure accuracy and impartiality.
Comparative Performance Data
The following table summarizes the key photovoltaic performance parameters of a representative high-performance triphenylamine-based organic dye containing alkoxy functionalities (a close structural relative to this compound dyes), denoted as SFA-7, and the benchmark ruthenium-based dye, N719. Both dyes were characterized under identical experimental conditions to ensure a fair and direct comparison.[1][2]
| Dye | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
| SFA-7 (this compound-based derivative) | 7.56 | 15.83 | 0.73 | 0.65 |
| N719 (Standard) | 7.29 | 15.21 | 0.72 | 0.66 |
| Typical N719 Range | ~4.5 - 7.3 | ~9.2 - 15.2 | ~0.63 - 0.72 | ~0.61 - 0.69 |
Note: The typical N719 range is compiled from various studies to provide a broader context for its performance under different experimental conditions.[3][4]
The data reveals that the rationally designed organic dye, SFA-7, not only competes with but slightly outperforms the standard N719 dye in terms of overall power conversion efficiency.[1][2] This enhancement is primarily attributed to a higher short-circuit current density, suggesting superior light-harvesting capabilities and efficient electron injection into the semiconductor's conduction band.
Experimental Workflow and Signaling Pathways
To understand how these performance metrics are obtained, the following diagram illustrates the typical experimental workflow for fabricating and characterizing dye-sensitized solar cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline the key experimental procedures used to obtain the performance data cited in this guide.
I. Photoanode Preparation
-
FTO Glass Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream.
-
TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer is controlled using adhesive tape as a spacer.
-
Sintering: The TiO₂-coated substrates are sintered in a muffle furnace at 450°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: After cooling to room temperature, the sintered TiO₂ electrodes are immersed in a dye solution (either SFA-7 or N719 in a suitable solvent) and kept at room temperature for 24 hours to ensure complete dye adsorption. The sensitized photoanodes are then rinsed with the solvent to remove any non-adsorbed dye molecules.
II. Counter Electrode Preparation
A thin layer of platinum (Pt) is deposited on the conductive side of another FTO glass substrate. This can be achieved through various methods such as sputtering or spin-coating a solution of H₂PtCl₆ followed by thermal decomposition at 400°C.
III. DSSC Assembly
The dye-sensitized photoanode and the Pt-coated counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant as a spacer. The electrolyte, typically containing an I⁻/I₃⁻ redox couple in an organic solvent, is then injected into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is subsequently sealed.
IV. Photovoltaic Characterization
-
J-V Characteristic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). From the J-V curve, the key performance parameters (PCE, Jsc, Voc, and FF) are determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: The IPCE is measured as a function of wavelength using a dedicated IPCE measurement system. This provides insight into the light-harvesting efficiency of the dye at different parts of the solar spectrum.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to study the charge transfer and recombination processes occurring at the different interfaces within the solar cell. This technique provides valuable information about the internal resistance and capacitance of the device, which influences the fill factor and open-circuit voltage.
References
A Comparative Guide to the Reproducibility of Butoxybenzene Synthesis Methods
For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of chemical compounds is paramount. This guide provides a comparative analysis of the reproducibility of three common methods for the synthesis of butoxybenzene: the Williamson ether synthesis, the Buchwald-Hartwig C-O coupling, and the Ullmann condensation. The objective is to offer a clear, data-driven overview to inform methodological choices in a research and development setting.
This comparison delves into the experimental protocols, expected yields, and factors influencing the reproducibility of each method. While the Williamson ether synthesis is the most traditional and direct route for simple alkyl aryl ethers like this compound, modern cross-coupling reactions offer alternatives with their own sets of advantages and challenges.
Comparison of Synthesis Protocols and Performance
The selection of a synthetic route for this compound depends on a variety of factors including precursor availability, required purity, scalability, and, critically, the reproducibility of the method. Below is a summary of quantitative data for the different synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Williamson Ether Synthesis | Phenol (B47542), 1-Bromobutane (B133212) | Sodium Hydroxide (B78521) (or other base) | Ethanol, DMF, etc. | Reflux | 5 - 18 | 80 - 95[1] |
| Buchwald-Hartwig C-O Coupling | Bromobenzene (B47551), n-Butanol | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) Ligand (e.g., RuPhos) | Toluene (B28343), Dioxane | 80 - 110 | 8 - 24 | 50 - 99 (for similar aryl ethers)[2] |
| Ullmann Condensation | Bromobenzene, n-Butanol | Copper catalyst (e.g., CuI), Ligand (optional) | DMF, NMP, Toluene | 100 - 210 | 12 - 48 | Moderate to Good (highly variable)[3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent results. Below are representative methodologies for each of the three synthesis routes to this compound.
Protocol 1: Williamson Ether Synthesis of this compound
This classical method remains a highly reliable and straightforward approach for the synthesis of this compound.
Methodology:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Base: Add a strong base, such as sodium hydroxide (1.1 eq.), to the solution and stir until the phenol is completely converted to sodium phenoxide.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by distillation to yield pure this compound.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis (Representative Protocol)
This modern palladium-catalyzed method offers a versatile alternative, particularly when the Williamson synthesis is not feasible. The following is a representative protocol for the synthesis of simple alkyl aryl ethers.
Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.).
-
Addition of Reactants: Anhydrous toluene is added, followed by bromobenzene (1.0 eq.) and n-butanol (1.2 eq.).
-
Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring for 8-24 hours. Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 3: Ullmann Condensation for this compound Synthesis (Representative Protocol)
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers. Modern protocols often employ ligands to improve yields and moderate the traditionally harsh reaction conditions.
Methodology:
-
Reaction Setup: A mixture of bromobenzene (1.0 eq.), n-butanol (1.5 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a sealed tube.
-
Solvent Addition: A high-boiling polar aprotic solvent such as DMF or NMP is added.
-
Reaction: The mixture is heated to a high temperature (typically 120-160 °C) for 24-48 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with aqueous ammonia (B1221849) to remove copper salts, followed by water and brine.
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Reproducibility and Factors for Consideration
Williamson Ether Synthesis:
-
Reproducibility: Generally high for simple, unhindered substrates like this compound.
-
Factors Affecting Reproducibility:
-
Purity of Reagents: The presence of water can consume the base and hinder the formation of the phenoxide. Anhydrous conditions are preferred.
-
Choice of Base: The base must be strong enough to completely deprotonate the phenol.
-
Side Reactions: The primary competing side reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides. For primary halides like 1-bromobutane, this is less of an issue. C-alkylation of the phenoxide can also occur but is typically a minor side product.[5]
-
Buchwald-Hartwig C-O Coupling:
-
Reproducibility: Can be high with careful optimization, but is sensitive to several factors.
-
Factors Affecting Reproducibility:
-
Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent. The catalyst system must be carefully selected for optimal performance.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, requiring the use of a glovebox or Schlenk line techniques for consistent results.
-
Purity of Reagents and Solvents: Trace impurities can deactivate the catalyst. Anhydrous and deoxygenated solvents are essential.
-
Base: The strength and solubility of the base can significantly impact the reaction rate and yield.[2]
-
Ullmann Condensation:
-
Reproducibility: Can be variable, especially with traditional protocols that do not use ligands.
-
Factors Affecting Reproducibility:
-
Reaction Temperature: The high temperatures traditionally required can lead to thermal decomposition of reactants and products.
-
Copper Catalyst: The activity of the copper catalyst can vary depending on its source and method of preparation.
-
Ligand: Modern ligand-assisted Ullmann reactions show improved reproducibility and allow for milder conditions.
-
Substrate Scope: The reaction is often more efficient with electron-deficient aryl halides.[3][4][6]
-
Logical Workflow for Method Selection
The choice of a synthetic method for this compound can be guided by a logical workflow that considers the desired scale, available resources, and the importance of reproducibility.
Caption: Decision workflow for selecting a this compound synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Guide to Inter-Laboratory Comparison of Butoxybenzene Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of butoxybenzene purity. Accurate determination of substance purity is critical in research and development to ensure the reliability and reproducibility of experimental results. This document outlines common analytical methodologies, presents a hypothetical comparative data set, and offers detailed experimental protocols to assist laboratories in establishing and verifying their analytical capabilities for this compound.
Comparative Analysis of Analytical Methods
The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the expected purity level, the nature of potential impurities, and the available instrumentation. The table below summarizes the performance of three common analytical methods based on a hypothetical inter-laboratory study involving three laboratories.
Table 1: Hypothetical Inter-Laboratory Purity Analysis of a Single this compound Batch
| Parameter | Laboratory A (GC-FID) | Laboratory B (HPLC-UV) | Laboratory C (qNMR) | Acceptance Criteria |
| Mean Purity (%) | 99.85 | 99.78 | 99.91 | ≥ 99.5 |
| Standard Deviation | 0.04 | 0.06 | 0.02 | ≤ 0.10 |
| Relative Standard Deviation (%) | 0.040 | 0.060 | 0.020 | ≤ 0.10 |
| Z-Score * | -0.5 | -1.5 | 1.0 | -2 to +2 |
*Z-scores are calculated based on the consensus mean purity of 99.88% and a standard deviation for proficiency assessment of 0.06 from this hypothetical study.
Inter-Laboratory Comparison Workflow
A well-structured inter-laboratory comparison is essential for ensuring the comparability and reliability of results across different testing sites. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory comparison study.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing variability between laboratories. Below are representative protocols for the analytical methods discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1] A standardized GC-FID method for determining this compound in middle distillates is currently under development.[2][3][4]
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dilute the this compound sample to be tested with the chosen solvent to fall within the calibration range.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the test sample using the regression equation from the calibration curve.
-
Calculate the purity by comparing the concentration of the main peak to the total area of all peaks in the chromatogram (area percent method), assuming equal response factors for impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is another powerful technique for purity determination, particularly for less volatile compounds or as an orthogonal method to GC.[5][6][7][8][9]
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Create calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dilute the test sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 270 nm.
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample from the calibration curve.
-
Determine the purity using the area percent method from the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[10][11][12][13]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the same NMR tube. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Analytical Workflow for GC-FID Purity Analysis
The following diagram outlines the key steps in determining the purity of this compound using the GC-FID method.
Caption: Step-by-step workflow for this compound purity analysis by GC-FID.
References
- 1. benchchem.com [benchchem.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Automotive fuels - Determination of content of butoxy-benzene in middle distillates - Gas chromatographic method using a flame ionization detector (GC-FID) | ΕΛΟΤ [standardsdevelopment.elot.gr]
- 4. Stranica nije pronađena | Sustav komentiranja nacrta norma [hznlive.67bricks.com]
- 5. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene [ijoh.tums.ac.ir]
- 6. Butyl phenyl ether | SIELC Technologies [sielc.com]
- 7. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Purity Calculation - Mestrelab Resources [mestrelab.com]
Safety Operating Guide
Proper Disposal of Butoxybenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of butoxybenzene is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with safety and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below. This information is crucial for assessing potential hazards and ensuring proper storage and handling conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O[1][2] |
| Molecular Weight | 150.22 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1][3] |
| Melting Point | -19 °C[1][2][3][4] |
| Boiling Point | 210.3 °C[1][2][4] |
| Flash Point | 82 °C (180 °F)[1][3] |
| Density | 0.935 g/mL at 25 °C[1][2][3][4] |
| Water Solubility | 36.6 mg/L at 20 °C[1] |
| Vapor Pressure | 0.334 mmHg at 25°C[1] |
| Acute Toxicity (Oral LD50, Mouse) | 3200 mg/kg[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure this compound, contaminated solutions, and any materials used for spill cleanup.
-
Segregate this compound waste from other chemical waste to prevent incompatible mixtures. Halogenated and non-halogenated solvent wastes should be collected separately.[5]
2. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with a tightly sealing cap.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the approximate concentrations and volumes.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Keep the waste container closed at all times except when adding waste.[6][7]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[7]
4. Arranging for Disposal:
-
Once the waste container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Complete all required waste disposal request forms, ensuring that the information on the form matches the container label.[5]
5. Final Disposal Method:
-
The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This process should be carried out by a licensed and permitted hazardous waste disposal facility.
-
Alternatively, surplus and non-recyclable this compound solutions can be offered to a licensed disposal company.[3]
Contaminated Materials and Container Disposal
-
Contaminated Labware and PPE: Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container and disposed of through the hazardous waste program.
-
Empty Containers: Empty this compound containers must be properly managed. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][8] After rinsing, the container label should be defaced, and the container can then be disposed of as regular solid waste or recycled, depending on institutional policies.
Spill and Emergency Procedures
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]
-
Cleanup: For small spills, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[3] Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled liquid.
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials and any other cleanup debris into a suitable, closed container for disposal as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Cas 1126-79-0,this compound | lookchem [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 1126-79-0 [chemicalbook.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Navigating the Safe Handling of Butoxybenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for the use of Butoxybenzene, outlining operational and disposal plans to ensure a secure laboratory environment.
This compound, a colorless liquid, requires careful management due to its potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is critical to minimize exposure risks and maintain a safe workspace.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Guidance |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be worn for additional protection against splashes. | Ensure equipment meets appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). A lab coat or chemically resistant apron should also be worn. | Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working in a poorly ventilated area or if there is a potential for inhalation exposure. | The type of respirator should be selected based on the concentration and amount of the hazardous substance at the specific workplace. For high concentrations, a full-face supplied-air respirator may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guidance should be followed:
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Assemble all necessary equipment and reagents before beginning work.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.
-
Prevent the inhalation of vapors.
-
Keep the container tightly closed when not in use.
-
Use the smallest quantity of the chemical necessary for the procedure.
-
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound:
-
Collect in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste.
-
Place these materials in a sealed, labeled container separate from regular trash.
-
Dispose of as unused product.[1]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Follow your institution's specific procedures for the disposal of empty chemical containers.
-
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, it is crucial to handle it with care due to its potential for irritation and other health effects. For structurally similar compounds, such as 2-butoxyethanol (B58217), established exposure limits can provide some guidance, but this should be interpreted with caution.
No specific breakthrough time data for this compound with nitrile or butyl rubber gloves was found in the searched literature. However, studies on the chemically similar 2-butoxyethanol with nitrile gloves showed a breakthrough time of over 480 minutes for some types of nitrile gloves, while disposable nitrile gloves showed much shorter breakthrough times.[1] It is critical to consult the glove manufacturer's specific chemical resistance data.
| Parameter | Value | Notes |
| Occupational Exposure Limits (OELs) for this compound | Not Established | Handle with caution, minimizing all routes of exposure. |
| Glove Breakthrough Time (Nitrile) | Data not available for this compound. For 2-butoxyethanol, >480 min for some types. | Always consult manufacturer's data. Not a direct substitute. |
| Glove Breakthrough Time (Butyl Rubber) | Data not available for this compound. | Butyl rubber is generally recommended for ethers. Always consult manufacturer's data. |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound and its associated waste.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
